molecular formula C31H38N4O7S B1649426 Carboxypeptidase B CAS No. 9025-24-5

Carboxypeptidase B

Cat. No.: B1649426
CAS No.: 9025-24-5
M. Wt: 610.7 g/mol
InChI Key: TWURVFFNODFJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxypeptidase B is a useful research compound. Its molecular formula is C31H38N4O7S and its molecular weight is 610.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[[1-[[1-[2-[(1-Benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[1-[[1-[2-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWURVFFNODFJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009277
Record name 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless powder; [Sigma-Aldrich MSDS]
Record name Carboxypeptidase B
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12770
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9025-24-5
Record name 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxypeptidase B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Catalytic Mechanism of Carboxypeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that plays a crucial role in protein digestion and maturation.[1][2] Synthesized in the pancreas as an inactive zymogen, prothis compound, it is activated by trypsin in the small intestine.[3] The active enzyme catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, exhibiting a strong preference for basic amino acids, namely lysine (B10760008) and arginine.[1][4] This specificity makes it a vital tool in protein sequencing and the production of therapeutic proteins like insulin. Understanding its catalytic mechanism is fundamental for enzymology and for the development of specific inhibitors with therapeutic potential.

Active Site Architecture and Key Residues

The catalytic activity of this compound is orchestrated by a meticulously arranged active site, which includes a coordinated zinc ion, a specificity pocket, and several key amino acid residues that act in concert to bind the substrate and facilitate peptide bond cleavage.

  • The Catalytic Zinc (Zn²⁺) Ion: At the heart of the active site lies a single zinc ion, essential for catalysis. This metal ion is coordinated by three residues from the enzyme: two histidine residues and one glutamate (B1630785) residue, with a water molecule completing the tetrahedral coordination sphere.[3] The Zn²⁺ ion functions as a potent Lewis acid. It polarizes the carbonyl group of the substrate's scissile peptide bond, increasing the electrophilicity of the carbonyl carbon. Furthermore, it lowers the pKa of the coordinated water molecule, priming it for deprotonation to become the nucleophile.[5]

  • Substrate Binding and Specificity Residues:

    • Arg-145: This residue is crucial for substrate recognition. It forms a salt bridge with the negatively charged C-terminal carboxylate group of the substrate, anchoring it in the correct orientation for catalysis.

    • Asp-253: Located at the bottom of the S1' specificity pocket, this negatively charged residue is the primary determinant of this compound's specificity. It forms a stabilizing ionic interaction with the positively charged side chain of the C-terminal lysine or arginine residue of the substrate. This interaction distinguishes it from Carboxypeptidase A, which has a hydrophobic pocket and prefers aromatic or aliphatic residues.[3]

  • General Acid-Base Catalyst:

    • Glu-270: This glutamate residue performs a critical dual role as a general acid-base catalyst.[5] Initially, it acts as a base, accepting a proton from the zinc-bound water molecule to generate a highly reactive hydroxide (B78521) ion for nucleophilic attack. Subsequently, it acts as an acid, donating a proton to the nitrogen atom of the scissile peptide bond, which facilitates the cleavage of the bond.[5][6]

  • Transition-State Stabilization:

    • Tyr-248: While not considered absolutely essential for catalysis, the hydroxyl group of Tyr-248 is thought to contribute to the efficiency of the reaction.[7] It likely helps to stabilize the tetrahedral transition state, possibly by donating a hydrogen bond to the nitrogen of the scissile peptide bond, and assists in the subsequent proton transfer steps.[7]

The "Promoted-Water" Catalytic Mechanism

The hydrolysis of a peptide bond by this compound proceeds via a "promoted-water" or "zinc-hydroxide" mechanism, which is a form of general acid-general base catalysis.[5][8][9] The process can be broken down into the following key steps:

  • Substrate Binding: The polypeptide substrate docks into the active site. The C-terminal basic side chain (Lys or Arg) settles into the S1' specificity pocket, forming an ionic bond with Asp-253. The substrate's terminal carboxylate group is anchored by an electrostatic interaction with Arg-145. The carbonyl oxygen of the peptide bond to be cleaved displaces the water molecule and coordinates directly with the Zn²⁺ ion.

  • Nucleophilic Attack: Glu-270, acting as a general base, abstracts a proton from the zinc-bound water molecule.[6] This generates a potent nucleophile, a hydroxide ion, which is perfectly positioned to attack the now highly electrophilic carbonyl carbon of the scissile peptide bond.[5]

  • Formation of the Tetrahedral Intermediate: The nucleophilic attack results in the formation of a short-lived, negatively charged tetrahedral intermediate. This oxyanion intermediate is stabilized by coordination with the positively charged Zn²⁺ ion and potentially by a hydrogen bond from Tyr-248.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses. Glu-270, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond. This protonation makes the amino group a better leaving group.

  • Peptide Bond Cleavage and Product Release: The proton transfer facilitates the cleavage of the C-N bond, breaking the polypeptide chain. The newly formed C-terminal amino acid and the remainder of the peptide are then released from the active site, regenerating the enzyme for another catalytic cycle.

Catalytic_Mechanism_CarboxypeptidaseB Catalytic Cycle of this compound cluster_main Catalytic Cycle of this compound ES 1. E + S Enzyme-Substrate Complex (Substrate binds, carbonyl O coordinates to Zn²⁺) TS1 2. Nucleophilic Attack (Glu-270 activates H₂O, OH⁻ attacks C=O) ES->TS1 Glu-270 as Base INT 3. Tetrahedral Intermediate (Oxyanion stabilized by Zn²⁺ and Tyr-248) TS1->INT Formation TS2 4. Intermediate Collapse (Glu-270 donates H⁺ to leaving N) INT->TS2 Glu-270 as Acid EP 5. E + P Enzyme-Product Complex (Peptide bond cleaved, products released) TS2->EP Cleavage E Regenerated Enzyme EP->E Product Release E->ES New Substrate

Caption: The catalytic cycle of this compound. (Max Width: 760px)

Data Presentation

Table 1: Physicochemical and Kinetic Properties of this compound
PropertyValueSource
EC Number 3.4.17.2[1]
Molecular Weight ~34.3 kDa (Porcine/Bovine)[3]
Optimal pH 7.5 - 9.0 (Substrate dependent)[2]
Optimal Temperature ~50 °C[2]
Substrate Hippuryl-L-Arginine[10][11]
Km ~0.03 mM - 0.32 mM[11]
kcat ~72 s⁻¹[11]
kcat/Km ~2.4 x 10⁵ M⁻¹s⁻¹[11]
Substrate Hippuryl-L-Lysine[10]
Km ~0.61 mM[10]
kcat/Km ~0.29 x 10⁵ M⁻¹s⁻¹ (Porcine)[11]

Note: Kinetic parameters can vary significantly based on the source of the enzyme, substrate, and assay conditions (e.g., solution vs. crystal state).[12]

Experimental Protocols

Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a common method for measuring this compound activity using the synthetic substrate hippuryl-L-arginine. The hydrolysis of this substrate yields hippuric acid and L-arginine. The formation of hippuric acid can be monitored by the increase in absorbance at 254 nm.[13][14]

Materials:

  • Spectrophotometer with temperature control (set to 25°C) and 254 nm wavelength capability.

  • Quartz cuvettes.

  • Assay Buffer: 0.025 M Tris-HCl, 0.1 M NaCl, pH 7.65 at 25°C.[13]

  • Substrate Stock Solution: 1.0 mM hippuryl-L-arginine dissolved in Assay Buffer.[14]

  • Enzyme Solution: this compound diluted in cold deionized water to a working concentration (e.g., 1-8 units/mL).[13][14]

Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[13]

  • To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution.

  • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

  • Establish a baseline rate by monitoring the absorbance at 254 nm for 1-2 minutes before adding the enzyme.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

  • Immediately mix the contents by inversion (or with a gentle plunger) and begin recording the absorbance at 254 nm every 15 seconds for 3-5 minutes.[15]

  • Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for hippuric acid at 254 nm is approximately 0.35-0.36 mM⁻¹cm⁻¹.[14]

Site-Directed Mutagenesis

This technique is used to investigate the functional role of specific amino acid residues in the enzyme's active site.[16][17] By replacing a key residue (e.g., Glu-270) with another amino acid (e.g., Alanine), researchers can assess the impact on catalytic activity.

Site_Directed_Mutagenesis_Workflow Workflow for Site-Directed Mutagenesis Study cluster_workflow Workflow for Site-Directed Mutagenesis Study start 1. Identify Target Residue (e.g., Glu-270 in CPB cDNA) mut 2. Mutagenesis (Introduce specific codon change using PCR) start->mut clone 3. Cloning & Transformation (Insert mutated gene into expression vector; transform into host, e.g., E. coli or yeast) mut->clone express 4. Protein Expression & Purification (Induce gene expression and purify the mutant protein) clone->express analyze 5. Functional Analysis (Perform kinetic assays on mutant enzyme) express->analyze compare 6. Compare & Conclude (Compare kinetic parameters (Km, kcat) of mutant vs. wild-type to determine residue's role) analyze->compare

Caption: A logical workflow for a site-directed mutagenesis experiment. (Max Width: 760px)

General Protocol Outline:

  • Mutagenesis: A plasmid containing the cDNA for this compound is used as a template. PCR-based methods with primers containing the desired mutation are employed to create the modified gene.

  • Cloning and Verification: The mutated gene is cloned into an appropriate expression vector. The sequence is verified by DNA sequencing to confirm the mutation and ensure no other changes were introduced.

  • Expression and Purification: The vector is transformed into a suitable host system (e.g., E. coli or yeast). The host is cultured, and expression of the mutant protein is induced. The protein is then purified to homogeneity using chromatographic techniques.

  • Functional Characterization: The purified mutant protein is subjected to the same kinetic assays as the wild-type enzyme. A significant decrease or loss of activity (a change in kcat or Km) provides strong evidence for the functional importance of the mutated residue.[16]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of an enzyme, providing direct visualization of the active site.[18][19][20]

General Protocol Outline:

  • Protein Purification and Crystallization: The enzyme is purified to a very high degree of homogeneity. A systematic screening of various conditions (e.g., pH, temperature, precipitant type, and concentration) is performed to find the optimal conditions for growing well-ordered, single crystals of the enzyme. This is often done with the enzyme alone or in complex with a substrate analog or inhibitor to capture a specific conformational state.

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage. The crystal is then exposed to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source.[21] As the crystal is rotated, it diffracts the X-rays into a specific pattern of spots (reflections) that are recorded on a detector.[20]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are measured. This information is used to calculate an electron density map of the molecule. A computational model of the protein is then built into this map. This initial model is refined through iterative cycles of computational adjustments and comparison with the experimental data until the model accurately represents the electron density map. The final, refined structure provides precise coordinates for each atom in the enzyme.[19]

References

The Discovery and Isolation of Carboxypeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB), a vital enzyme in digestive and regulatory processes, has a rich history of discovery and characterization that laid the groundwork for our current understanding of its function and therapeutic potential. This technical guide provides an in-depth exploration of the key milestones in the discovery and isolation of this compound, detailing the experimental protocols that were instrumental in its purification and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical context and practical methodological insights.

A Journey of Discovery: From 'Protaminase' to this compound

The story of this compound begins in the early 20th century with the observation of an enzyme in pancreatic extracts capable of cleaving basic amino acids from proteins. Initially named "protaminase," its distinct identity from the already known Carboxypeptidase A (CPA) was a subject of investigation for several decades.

Early Observations (1930s-1940s):

  • 1931: Waldschmidt-Leitz and coworkers first described an enzyme from porcine pancreas that could release arginine from proteins, which they termed "protaminase."

  • 1930s-1940s: For a period, this enzymatic activity was thought to be an intrinsic property of chymotrypsin.

The Emergence of a Distinct Enzyme (1950s):

  • 1956: The pivotal work of Folk and Gladner provided conclusive evidence for the existence of a separate enzyme with a strong preference for cleaving C-terminal lysine (B10760008) and arginine residues. They demonstrated that this activity was distinct from that of Carboxypeptidase A, which preferentially cleaves aromatic and aliphatic amino acids.

  • 1958: Folk and Gladner published a detailed method for the purification of the zymogen of this new enzyme, which they named prothis compound, from bovine pancreas.

Elucidation of Structure and Function (1960s-Present):

  • 1960: The name this compound was formally adopted.

  • 1962: Wintersberger, Cox, and Neurath reported the isolation and activation of bovine prothis compound, further solidifying the understanding of its zymogenic nature.

  • 1975-1976: The complete amino acid sequence of porcine this compound was determined, followed by the resolution of its three-dimensional structure.

  • Beyond Digestion: Research has since expanded to reveal the existence of different isoforms of CPB, including plasma this compound (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFI), which plays a crucial role in regulating blood clotting and inflammation.[1]

Experimental Protocols: Isolating and Characterizing this compound

The purification of this compound from its natural sources, primarily pancreatic tissue, has been a cornerstone of its study. The following sections detail the key experimental protocols that have been historically employed and refined over time.

Assay of this compound Activity

The standard method for measuring this compound activity relies on the spectrophotometric detection of the hydrolysis of a synthetic substrate, hippuryl-L-arginine.

Principle:

This compound catalyzes the hydrolysis of hippuryl-L-arginine to hippuric acid and L-arginine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.

Reagents:

  • Buffer: 25 mM Tris-HCl buffer with 100 mM Sodium Chloride, pH 7.65 at 25°C.

  • Substrate: 1.0 mM Hippuryl-L-Arginine solution in the above buffer. This solution should be prepared fresh.

  • Enzyme Solution: A solution of this compound (4 - 8 units/ml) in cold deionized water, prepared immediately before use.

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[2]

  • Pipette 2.90 ml of the substrate solution into a quartz cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[2]

  • Add 0.10 ml of the enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA254nm/min) from the initial linear portion of the curve for both the test and a blank (containing water instead of the enzyme solution).

Calculation of Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C. The activity is calculated using the following formula:

Units/ml enzyme = [(ΔA254nm/min Test - ΔA254nm/min Blank) * 3 * df] / (0.36 * 0.1)

Where:

  • 3 = Total volume in ml

  • df = Dilution factor of the enzyme

  • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

  • 0.1 = Volume of enzyme solution in ml

Purification of Prothis compound from Bovine Pancreas (Folk and Gladner, 1958)

This landmark protocol established the foundation for isolating the zymogen form of this compound.

Experimental Workflow:

G cluster_extraction Extraction cluster_fractionation Ammonium Sulfate (B86663) Fractionation cluster_purification Purification start Acetone-dried beef pancreas powder extraction Extraction with 0.1 M KCl start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 fractionation1 Ammonium sulfate precipitation (0-30% saturation) supernatant1->fractionation1 centrifugation2 Centrifugation fractionation1->centrifugation2 discard1 Discard Precipitate centrifugation2->discard1 supernatant2 Supernatant centrifugation2->supernatant2 fractionation2 Ammonium sulfate precipitation (30-55% saturation) supernatant2->fractionation2 centrifugation3 Centrifugation fractionation2->centrifugation3 precipitate2 Precipitate (contains Pro-CPB) centrifugation3->precipitate2 dissolution Dissolve precipitate in water precipitate2->dissolution dialysis Dialysis against 0.01 M phosphate (B84403) buffer, pH 7.0 dissolution->dialysis deae DEAE-cellulose chromatography dialysis->deae elution Elution with a NaCl gradient deae->elution purified Purified Prothis compound elution->purified

Purification of Prothis compound from Bovine Pancreas.

Quantitative Data Summary (Folk and Gladner, 1958):

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude ExtractData not availableData not availableData not available1001
Ammonium Sulfate (30-55%)Data not availableData not availableData not availableData not availableData not available
DEAE-Cellulose ChromatographyData not availableData not availableData not availableData not available~20
Purification of Human Carboxypeptidase B1 and B2 (Marinkovic et al., 1977)

This protocol outlines the separation of two distinct isoforms of this compound from human pancreas.

Experimental Workflow:

G cluster_extraction Extraction and Activation cluster_chromatography Chromatographic Separation start Human Pancreas Homogenate activation Activation with Trypsin start->activation centrifugation1 Centrifugation activation->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 deae DEAE-cellulose Chromatography supernatant1->deae cm CM-cellulose Chromatography deae->cm Fractionation cpb1 Carboxypeptidase B1 cm->cpb1 cpb2 Carboxypeptidase B2 cm->cpb2

Purification of Human Carboxypeptidase B1 and B2.

Methodology Details:

  • Activation: The crude pancreatic extract is activated with trypsin to convert prothis compound to its active form.

  • DEAE-Cellulose Chromatography: The activated extract is applied to a DEAE-cellulose column. This anion-exchange resin binds negatively charged proteins. Elution is typically performed with a salt gradient.

  • CM-Cellulose Chromatography: Fractions containing this compound activity from the DEAE-cellulose column are further purified on a CM-cellulose column. This cation-exchange resin separates proteins based on their positive charge, allowing for the separation of the B1 and B2 isoforms.

Quantitative Data Summary (Marinkovic et al., 1977):

Enzyme FormMolecular Weight (Da)N-terminal Amino Acid
Carboxypeptidase B134,250 ± 590Alanine
Carboxypeptidase B234,250 ± 590Alanine

(Note: The original paper provides more detailed characterization, but this table summarizes key findings from the search results.)

Activation of Prothis compound by Trypsin

The conversion of the inactive zymogen, prothis compound, to the active enzyme is a critical step in its physiological function and in vitro preparation.

Principle:

Trypsin, a serine protease, specifically cleaves a single peptide bond in the prothis compound molecule, releasing an N-terminal activation peptide and inducing a conformational change that exposes the active site.

Protocol:

  • Prepare a solution of purified prothis compound in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0).

  • Add a catalytic amount of trypsin (a typical mass ratio of prothis compound to trypsin is 100:1 to 1000:1).

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Monitor the generation of this compound activity over time using the hippuryl-L-arginine assay.

  • The activation can be stopped by the addition of a trypsin inhibitor, such as soybean trypsin inhibitor (SBTI) or phenylmethylsulfonyl fluoride (B91410) (PMSF).

Activation Pathway:

G procpb Prothis compound (Inactive Zymogen) intermediate Cleavage of Activation Peptide procpb->intermediate Proteolytic Cleavage trypsin Trypsin trypsin->intermediate cpb This compound (Active Enzyme) intermediate->cpb ap Activation Peptide intermediate->ap

Activation of Prothis compound by Trypsin.

Plasma this compound (Thrombin-Activatable Fibrinolysis Inhibitor - TAFI)

Beyond its role in digestion, a form of prothis compound circulates in the plasma and is known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), or plasma prothis compound.[3][4]

Activation and Function:

TAFI is activated by the thrombin-thrombomodulin complex during blood coagulation.[3] Activated TAFI (TAFIa) removes C-terminal lysine residues from partially degraded fibrin, which are binding sites for plasminogen. By removing these binding sites, TAFIa downregulates fibrinolysis, the process of breaking down blood clots.[4] This provides a crucial link between the coagulation and fibrinolytic systems.

Signaling Pathway:

G cluster_coagulation Coagulation Cascade cluster_activation TAFI Activation cluster_fibrinolysis Fibrinolysis Regulation thrombin Thrombin complex Thrombin-Thrombomodulin Complex thrombin->complex thrombomodulin Thrombomodulin thrombomodulin->complex TAFIa Activated TAFI (TAFIa) (this compound activity) complex->TAFIa Activates proTAFI Pro-TAFI (Plasma Pro-CPB) proTAFI->TAFIa fibrin Fibrin TAFIa->fibrin Removes C-terminal Lysines plasminogen Plasminogen fibrin->plasminogen Binding Site for Activation plasmin Plasmin plasminogen->plasmin Activation fibrin_degradation Fibrin Degradation plasmin->fibrin_degradation Degrades

Role of TAFI in Fibrinolysis.

Conclusion

The journey of this compound from an obscure "protaminase" to a well-characterized enzyme with diverse physiological roles is a testament to the power of meticulous biochemical investigation. The experimental protocols for its isolation, purification, and characterization, developed and refined over decades, have not only been instrumental in understanding this specific enzyme but have also contributed to the broader field of enzymology. For today's researchers, a deep understanding of this history and the underlying experimental principles remains invaluable for designing new studies and exploring the therapeutic potential of targeting this compound in various disease contexts.

References

Carboxypeptidase B: A Technical Guide to Substrate Specificity for Basic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxypeptidase B (CPB), a zinc-dependent metalloprotease, plays a critical role in protein digestion and maturation by selectively cleaving basic amino acids—primarily arginine and lysine (B10760008)—from the C-terminus of peptides and proteins. This exopeptidase, found in various isoforms including pancreatic (CPB1) and plasma (CPB2), is integral to processes ranging from food digestion to the regulation of inflammation and fibrinolysis. Understanding the precise substrate specificity and kinetic parameters of CPB is paramount for researchers in biochemistry, cell biology, and pharmacology, as well as for professionals engaged in the development of therapeutics where protein processing and stability are critical quality attributes. This technical guide provides an in-depth analysis of this compound's substrate specificity, featuring a compilation of quantitative kinetic data, detailed experimental protocols for activity assessment, and visualizations of its role in key biological pathways.

Introduction

This compound (EC 3.4.17.2) is a member of the M14 family of metallocarboxypeptidases.[1] Its primary function is the hydrolysis of peptide bonds at the C-terminal end of polypeptide chains, exhibiting a strong preference for residues with positively charged side chains, namely arginine and lysine.[2][3] Ornithine is also recognized as a substrate.[4][5] This specificity is crucial for the final stages of protein catabolism, which is initiated by endopeptidases like trypsin that cleave internally at basic residues, thereby exposing new C-termini for CPB to act upon.

Beyond its digestive role in the small intestine where it is secreted by the pancreas as a zymogen, prothis compound, and activated by trypsin, CPB isoforms are involved in a variety of physiological processes.[3] For instance, plasma this compound (also known as Thrombin-Activatable Fibrinolysis Inhibitor or TAFI) is a key regulator of blood clotting and inflammation. This guide will delve into the molecular basis of CPB's substrate preference, provide quantitative data on its enzymatic activity, and outline methodologies for its study in a laboratory setting.

Mechanism of Action and Substrate Recognition

This compound is a metalloenzyme that contains a catalytically essential zinc ion (Zn²⁺) coordinated by amino acid residues within its active site.[3] The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond. The specificity of CPB for basic amino acids is determined by the architecture of its substrate-binding pocket. A key feature is the presence of an aspartate residue (Asp255 in bovine pancreatic CPB) at the bottom of the S1' subsite. This negatively charged residue forms an ionic bond with the positively charged side chain of the C-terminal arginine or lysine residue of the substrate, thereby anchoring it in the correct orientation for catalysis.

Quantitative Analysis of Substrate Specificity

The efficiency with which this compound hydrolyzes different substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km is an indicator of the affinity of the enzyme for its substrate, with a lower value suggesting higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the kinetic parameters for the hydrolysis of various synthetic substrates by porcine this compound, providing a quantitative comparison of its specificity for different basic amino acids.

Table 1: Kinetic Parameters of Porcine this compound for Hippuryl-L-Amino Acid Substrates

SubstrateKm (M)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hippuryl-L-Arginine1.1 x 10⁻⁴2171.97 x 10⁶
Hippuryl-L-Lysine1.3 x 10⁻³1007.69 x 10⁴
Hippuryl-L-Ornithine2.5 x 10⁻³1.76.80 x 10²

Data extracted from Folk, J.E., and Gladner, J.A. (1962). The Kinetics of this compound Activity. I. J. Biol. Chem., 237, 3093-3099.

Table 2: Kinetic Parameters of Porcine this compound for Benzoyl-Dipeptide Substrates

SubstrateKm (M)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Benzoyl-Glycyl-L-Arginine2.0 x 10⁻³3331.67 x 10⁵
Benzoyl-Glycyl-L-Lysine2.0 x 10⁻³1678.35 x 10⁴

Data extracted from Folk, J.E., and Gladner, J.A. (1962). The Kinetics of this compound Activity. I. J. Biol. Chem., 237, 3093-3099.

These data quantitatively demonstrate the preference of this compound for arginine over lysine at the C-terminus, as evidenced by the higher catalytic efficiency (kcat/Km) for arginine-containing substrates.

Biological Pathways Involving this compound

This compound is not only a digestive enzyme but also a crucial component in several critical physiological pathways. Its ability to remove C-terminal basic residues is essential for the maturation of prohormones and the regulation of the coagulation and fibrinolysis cascades.

Prohormone Processing

Many peptide hormones and neuropeptides are synthesized as larger, inactive precursors (prohormones) that require proteolytic processing to become active. This processing often involves initial cleavage by prohormone convertases at sites of paired basic amino acids, followed by the removal of the now C-terminal basic residues by a this compound-like enzyme, most notably Carboxypeptidase E (CPE).[2][6][7]

Prohormone_Processing Prohormone Prohormone (e.g., Proinsulin) Intermediate Processing Intermediate with C-terminal Basic Residues Prohormone->Intermediate Prohormone Convertases (PC1/3, PC2) ActiveHormone Active Hormone (e.g., Insulin) Intermediate->ActiveHormone Carboxypeptidase E/B

Figure 1. Prohormone Processing Pathway.

Regulation of Fibrinolysis

Plasma this compound, also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), plays a pivotal role in downregulating fibrinolysis (the breakdown of blood clots). During coagulation, thrombin, in complex with thrombomodulin on the endothelial cell surface, activates TAFI from its zymogen form (pro-TAFI). Activated TAFI then removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are binding sites for plasminogen and tissue plasminogen activator (tPA), and their removal attenuates further plasmin generation and slows down clot lysis.[1][4][8]

Fibrinolysis_Regulation cluster_activation TAFI Activation cluster_fibrinolysis Fibrinolysis Thrombin Thrombin ProTAFI Pro-TAFI (Prothis compound) Thrombin->ProTAFI activates Thrombomodulin Thrombomodulin Thrombomodulin->ProTAFI enhances activation TAFIa Activated TAFI (this compound) ProTAFI->TAFIa PartiallyDegradedFibrin Partially Degraded Fibrin (with C-terminal Lysines) TAFIa->PartiallyDegradedFibrin removes C-terminal Lysines (inhibits fibrinolysis) Fibrin Fibrin Clot Fibrin->PartiallyDegradedFibrin Plasmin Plasmin Plasmin PartiallyDegradedFibrin->Plasmin Plasminogen binding (positive feedback) Plasminogen Plasminogen Plasminogen->Plasmin tPA FibrinDegradation Fibrin Degradation Products Plasmin->FibrinDegradation

Figure 2. Regulation of Fibrinolysis by TAFI.

Experimental Protocols

The activity of this compound is commonly assayed using synthetic substrates that release a chromophore upon hydrolysis. The most widely used substrate is hippuryl-L-arginine.

Spectrophotometric Assay of this compound Activity

This protocol is based on the method of Folk et al. (1960), where the hydrolysis of hippuryl-L-arginine is monitored by the increase in absorbance at 254 nm due to the formation of hippuric acid.[9]

Materials:

  • Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.

  • Substrate Solution: 1.0 mM Hippuryl-L-Arginine in the above buffer. Prepare fresh.

  • Enzyme Solution: this compound from porcine pancreas, diluted in cold deionized water to a concentration of 4-8 units/mL immediately before use.

  • Quartz cuvettes (1 cm path length).

  • Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature of 25°C.

Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

  • Pipette 2.90 mL of the Substrate Solution into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.

  • Establish a baseline by monitoring the absorbance at 254 nm.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the cuvette.

  • Immediately mix the contents of the cuvette by inversion.

  • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

  • Run a blank reaction using 0.10 mL of deionized water instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.

The activity in units per mL of enzyme solution is calculated using the following formula:

Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3] / (0.36 * 0.1)

Where:

  • 3 = Total volume of the assay in mL

  • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

  • 0.1 = Volume of enzyme solution used in mL

Experimental Workflow for Determining Kinetic Parameters

To determine the Km and kcat values, the assay described above is performed with varying concentrations of the substrate (e.g., hippuryl-L-arginine, hippuryl-L-lysine).

Kinetic_Analysis_Workflow Start Prepare Enzyme and Buffer Solutions SubstratePrep Prepare a Range of Substrate Concentrations Start->SubstratePrep Assay Perform Spectrophotometric Assay for each Substrate Concentration SubstratePrep->Assay DataCollection Measure Initial Reaction Rates (V₀) at each Substrate Concentration [S] Assay->DataCollection Plotting Plot V₀ versus [S] DataCollection->Plotting Analysis Fit Data to Michaelis-Menten Equation (e.g., using Lineweaver-Burk plot or non-linear regression) Plotting->Analysis Results Determine Km and Vmax Analysis->Results kcatCalc Calculate kcat from Vmax (kcat = Vmax / [E]) Results->kcatCalc Efficiency Calculate Catalytic Efficiency (kcat/Km) kcatCalc->Efficiency

Figure 3. Workflow for Kinetic Parameter Determination.

Applications in Research and Drug Development

The specific action of this compound is harnessed in several applications:

  • Protein Sequencing: CPB is used to determine the C-terminal amino acid sequence of proteins and peptides. By analyzing the release of amino acids over time, the sequence can be deduced.

  • Recombinant Protein and Monoclonal Antibody Characterization: In the production of therapeutic proteins, incomplete processing can leave C-terminal lysine residues, leading to product heterogeneity. CPB is used to remove these residues, resulting in a more homogeneous product and simplifying analytical characterization.

  • Drug Target: As a key regulator in fibrinolysis and inflammation, plasma this compound (TAFI) is a target for the development of drugs aimed at modulating these processes.

Conclusion

This compound's stringent specificity for C-terminal basic amino acids is a cornerstone of its biological function and utility in biotechnology. The quantitative kinetic data clearly establish a preference for arginine over lysine, a distinction governed by the specific molecular interactions within the enzyme's active site. The detailed experimental protocols provided herein offer a standardized approach for the characterization of CPB activity, while the pathway diagrams illustrate its integral role in complex physiological systems. For researchers and drug development professionals, a thorough understanding of this compound's substrate specificity is essential for advancing our knowledge of protein metabolism and for the development of novel biotherapeutics.

References

The Three-Dimensional Architecture of Porcine Carboxypeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure of porcine Carboxypeptidase B (pCPB), a key enzyme in digestive processes and a valuable tool in biotechnology. This document synthesizes crystallographic data, details the experimental methodologies used to elucidate its structure, and presents a visual representation of its activation pathway.

Introduction to Porcine this compound

Porcine this compound (EC 3.4.17.2) is a zinc-containing exopeptidase that selectively cleaves C-terminal lysine (B10760008) and arginine residues from peptides and proteins.[1] It is synthesized in the pancreas as an inactive zymogen, prothis compound (pPCPB), to prevent unwanted proteolytic activity within the pancreas.[2][3] Activation occurs in the small intestine via proteolytic cleavage by trypsin, which removes a 95-amino acid N-terminal activation segment.[2][3][4] This activation process exposes the active site, enabling the enzyme to perform its digestive function.[3][4][5] The high specificity of pCPB makes it a critical tool in various biotechnological applications, including protein sequencing and the production of recombinant insulin.

The Three-Dimensional Structure of Porcine this compound

The three-dimensional structure of both the zymogen and the mature enzyme has been determined at high resolution by X-ray crystallography. These structures provide critical insights into the mechanism of inactivation, the activation process, and the basis of substrate specificity.

The Inactive Zymogen: Prothis compound

The crystal structure of pPCPB reveals a globular enzyme moiety and a 95-residue N-terminal activation segment that folds into a distinct domain.[3][4][5] This activation domain effectively blocks the active site, preventing substrate binding.[3][4][5] A key interaction that maintains the inactive state is a salt bridge between AspA41 of the activation segment and Arg145 of the enzyme moiety, a residue crucial for binding the C-terminal carboxyl group of substrates in the active enzyme.[3][4][5] The activation segment itself possesses an open-sandwich topology, consisting of both alpha-helical and antiparallel beta-sheet structures.[3][4][5]

The Active Enzyme: this compound

Upon tryptic cleavage, the activation segment is released, exposing the active site cleft.[3][4][6] The mature pCPB molecule adopts a compact, globular fold. The active site contains a catalytic zinc ion coordinated by amino acid residues. The specificity for basic C-terminal residues is determined by the presence of an aspartic acid residue (Asp255) at the bottom of the substrate-binding pocket, which forms an ionic interaction with the positively charged side chain of the substrate's lysine or arginine residue.

Quantitative Structural Data

The following tables summarize the key quantitative data from crystallographic studies of porcine prothis compound and this compound.

Table 1: Crystallographic Data for Porcine Prothis compound

PDB IDResolution (Å)R-factorSpace GroupUnit Cell Dimensions (Å)
1PCP2.30.169P4₃2₁2a=b=107.8, c=130.4

Data sourced from Coll et al., 1991.[3][4][5]

Table 2: Crystallographic Data for Porcine this compound

PDB IDResolution (Å)R-factorR-freeSpace GroupUnit Cell Dimensions (Å)
1Z5R1.400.1720.198P4₁2₁2a=b=79.58, c=100.51
1CPB2.8N/AN/AP2₁2₁2₁a=51.2, b=60.3, c=105.5
5CPB1.250.1590.180P4₁2₁2a=b=79.4, c=100.2

Data compiled from multiple sources.[1][7]

Experimental Protocols

The determination of the three-dimensional structure of pCPB involves several key experimental stages, from protein purification to crystallographic data analysis.

Purification of Porcine this compound

A detailed, step-by-step purification protocol for obtaining homogenous pCPB from porcine pancreas is not available in a single source. However, a general workflow can be synthesized from various studies.

  • Tissue Homogenization and Extraction: Porcine pancreas is homogenized in a suitable buffer to release the cellular contents.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins of similar solubility to pCPB.

  • Ion-Exchange Chromatography: The partially purified protein solution is then subjected to one or more rounds of ion-exchange chromatography. Both anion-exchange (e.g., DEAE-cellulose) and cation-exchange (e.g., CM-cellulose or Amberlite CG-50) resins have been used.[8][9] Proteins are bound to the resin and then eluted with a salt gradient or a pH gradient, separating pCPB from other proteins based on their net charge.

  • Affinity Chromatography: In some protocols, affinity chromatography may be employed for further purification.

Crystallization

High-quality crystals of pCPB are essential for X-ray diffraction studies. The following provides a general protocol based on published methods:

  • Protein Preparation: Purified pCPB is concentrated to a suitable concentration (e.g., 10-20 mg/mL) in a low-ionic-strength buffer.

  • Crystallization Method: The capillary counter-diffusion method has been successfully employed. In this method, a protein solution in a capillary is allowed to slowly mix with a precipitant solution through a gel interface.

  • Crystallization Solution: A common precipitant solution contains 10-15% (w/v) Polyethylene glycol (PEG) 8000, 0.1 M zinc acetate, and a buffer such as 0.1 M sodium cacodylate at a pH of approximately 6.5.

  • Incubation: Crystallization is typically carried out at a constant temperature, for example, 20°C. Crystals usually appear within a few days to a week.

X-ray Data Collection and Processing
  • Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (e.g., the crystallization solution supplemented with 20% glycerol) before being flash-cooled in liquid nitrogen to prevent ice crystal formation during X-ray exposure.

  • Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. A typical setup involves rotating the crystal in the X-ray beam and collecting the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed using software such as iMosflm. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.

Structure Determination and Refinement
  • Phase Determination: The phase problem is typically solved using the molecular replacement method, where a known structure of a homologous protein is used as a search model. Software such as Phaser is commonly used for this purpose.

  • Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using software like REFMAC. This process involves iterative cycles of automated refinement and manual rebuilding of the model in programs like Coot to improve the fit to the experimental data and to ensure proper stereochemistry.

  • Validation: The final refined structure is validated using various tools to check its geometric quality and agreement with the diffraction data.

Activation Pathway of Prothis compound

The activation of pPCPB by trypsin is a critical physiological process. The following diagram illustrates this pathway.

Activation_Pathway ProCPB Prothis compound (Inactive Zymogen) ActivationSegment Activation Segment (95 amino acids) ProCPB->ActivationSegment Cleavage at scissile peptide bond CPB This compound (Active Enzyme) ProCPB->CPB Cleavage at scissile peptide bond Trypsin Trypsin Trypsin->ProCPB

Activation of Prothis compound by Trypsin.

Conclusion

The detailed three-dimensional structures of porcine this compound and its zymogen have provided profound insights into the molecular mechanisms governing its function. This technical guide has summarized the key structural features, presented the quantitative crystallographic data, and outlined the experimental methodologies that have been instrumental in elucidating this knowledge. The provided visualization of the activation pathway further clarifies the transition from the inactive to the active state. This comprehensive understanding is invaluable for researchers in the fields of enzymology, protein engineering, and for professionals involved in drug development targeting metalloproteases.

References

The Activation of Procarboxypeptidase B by Trypsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarboxypeptidase B, a zymogen synthesized in the pancreas, is the inactive precursor of this compound, a crucial zinc-containing metalloexopeptidase involved in the digestion of dietary proteins. This compound selectively cleaves C-terminal basic amino acids, primarily lysine (B10760008) and arginine. The activation of prothis compound is a critical step in the digestive cascade and is initiated by the serine protease trypsin. This technical guide provides an in-depth overview of the activation process, including the molecular mechanism, quantitative data, detailed experimental protocols, and visualizations of the key pathways.

The Activation Cascade: A Two-Step Process

The conversion of prothis compound to its active form, this compound, is a proteolytic process initiated by trypsin in the small intestine. Trypsin is the sole pancreatic proteinase capable of initiating this activation in vitro.[1][2] The process can be summarized in two main steps:

  • Initial Cleavage by Trypsin: Trypsin cleaves a specific peptide bond at the N-terminus of the prothis compound molecule. This single cleavage event separates the enzyme into two parts: the mature, active this compound enzyme and a large N-terminal activation peptide.[1][2][3] The scissile bond is highly exposed, facilitating its cleavage by trypsin.[4][5]

  • Trimming of the Activation Peptide: Following the initial cleavage, the newly formed, active this compound participates in the further degradation of its own activation peptide.[2][3] It does so by excising C-terminal residues from the released activation segment.[3] This trimming process, however, is not essential for the generation of a fully functional this compound enzyme.[3]

Unlike the activation of procarboxypeptidase A, the released activation peptide of prothis compound does not inhibit the newly formed this compound. This key difference contributes to a more rapid generation of enzymatic activity.[1][2]

Quantitative Data

MoleculeSpeciesMolecular Weight (Da)Number of Amino AcidsKey Features
Prothis compound (PCPB)Porcine~47,000-Inactive zymogen
This compound (CPB)Porcine~34,000-Active enzyme
Activation PeptidePorcine12,83595High content of acidic residues; lacks cysteine and methionine[1][2]
Proteolytically Resistant Activation FragmentPorcine-81A stable intermediate after trimming by CPB[1][2]
Carboxypeptidase Activation Peptide (CAPAP)Human9,39881Released during activation[1]

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is adapted from the established method of Folk et al. (1960) and is used to measure the enzymatic activity of this compound by monitoring the hydrolysis of the synthetic substrate hippuryl-L-arginine.

a. Reagents:

  • Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.

  • Substrate Solution: 1.0 mM hippuryl-L-arginine in Assay Buffer. Prepare fresh daily.

  • Enzyme Solution: A solution of purified this compound (or the activation mixture) diluted in cold deionized water to a concentration of 4-8 units/mL. Prepare immediately before use.

b. Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • Pipette 2.90 mL of the Substrate Solution into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration and to establish a baseline absorbance.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution to the cuvette.

  • Immediately mix the solution by inversion and begin recording the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the initial rate of the reaction (ΔA254/minute) from the linear portion of the absorbance versus time plot.

c. Calculation of Activity:

The activity of this compound is calculated using the following formula:

Units/mL enzyme = [(ΔA254/min Test - ΔA254/min Blank) * 3] / (0.36 * 0.1)

Where:

  • 3 = Total volume of the assay (in mL)

  • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

  • 0.1 = Volume of the enzyme solution used (in mL)

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.

SDS-PAGE Analysis of Prothis compound Activation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight and can be used to monitor the conversion of prothis compound to this compound.

a. Reagents:

  • Acrylamide/Bis-acrylamide solution (30%)

  • Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, with 0.4% (w/v) SDS

  • Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, with 0.4% (w/v) SDS

  • SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS, pH 8.3

  • Sample Buffer (2X): 125 mM Tris-HCl, pH 6.8, 4% (w/v) SDS, 20% (v/v) glycerol, 10% (v/v) 2-mercaptoethanol, 0.02% (w/v) bromophenol blue

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Coomassie Brilliant Blue Staining Solution

  • Destaining Solution

b. Procedure:

  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare a 12% resolving gel by mixing the acrylamide/bis-acrylamide solution, Resolving Gel Buffer, APS, and TEMED. Pour the solution between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) and allow to polymerize.

    • After polymerization, remove the overlay and pour the 4% stacking gel (prepared with Stacking Gel Buffer) on top of the resolving gel. Insert the comb and allow it to polymerize.

  • Sample Preparation:

    • Take aliquots of the prothis compound activation reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Mix each aliquot with an equal volume of 2X Sample Buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

    • Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis:

    • Place the gel in the electrophoresis chamber and fill the inner and outer chambers with SDS-PAGE Running Buffer.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel with Coomassie Brilliant Blue staining solution for at least 1 hour.

    • Destain the gel with multiple changes of destaining solution until the protein bands are clearly visible against a clear background.

    • The gel will show a decrease in the intensity of the prothis compound band (~47 kDa) and a concurrent increase in the intensity of the this compound band (~34 kDa) and the appearance of the activation peptide band (~13 kDa) over time.

Visualizations

Signaling Pathway of Prothis compound Activation

Activation_Pathway ProCPB Prothis compound (Inactive Zymogen) CPB_AP This compound + Activation Peptide (95 aa) ProCPB->CPB_AP Initial Cleavage Trypsin Trypsin Trypsin->ProCPB catalyzes CPB_active Active this compound CPB_AP->CPB_active Dissociation Trimmed_AP Trimmed Activation Peptides (e.g., 81 aa) CPB_AP->Trimmed_AP Trimming CPB_active->CPB_AP catalyzes

Caption: The activation of prothis compound is initiated by trypsin and involves subsequent auto-catalytic trimming.

Experimental Workflow for Monitoring Activation

Experimental_Workflow cluster_activation Activation Reaction cluster_analysis Analysis ProCPB Prothis compound Incubation Incubate at 37°C (Time course: 0-60 min) ProCPB->Incubation Trypsin Trypsin Trypsin->Incubation SDS_PAGE SDS-PAGE (12% Gel) Incubation->SDS_PAGE Aliquots taken at time points Activity_Assay Spectrophotometric Assay (Hippuryl-L-arginine) Incubation->Activity_Assay Aliquots taken at time points Visualization Visualize Protein Bands (Pro-CPB, CPB, AP) SDS_PAGE->Visualization Coomassie Staining Data_Analysis Calculate this compound Activity Activity_Assay->Data_Analysis Measure Absorbance at 254 nm

Caption: Workflow for monitoring prothis compound activation using SDS-PAGE and a spectrophotometric activity assay.

References

The Physiological Role of Carboxypeptidase B in Digestion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological function of Carboxypeptidase B (CPB) in the digestive process. CPB, a zinc-dependent metalloprotease, plays a critical role in the terminal stages of protein digestion by specifically cleaving basic amino acids from the C-terminus of peptides. This document details the enzyme's mechanism of action, substrate specificity, and its integral position within the cascade of digestive proteases. Furthermore, it presents key quantitative data, detailed experimental protocols for its study, and visual representations of the regulatory pathways governing its synthesis and secretion, offering a valuable resource for researchers in physiology, biochemistry, and pharmacology.

Introduction

Protein digestion is a complex and highly regulated process involving a series of endo- and exopeptidases that work in concert to break down dietary proteins into absorbable amino acids and small peptides. Among the key exopeptidases is this compound (EC 3.4.17.2), a crucial enzyme synthesized in the acinar cells of the pancreas as an inactive zymogen, prothis compound.[1] Following its secretion into the small intestine, it is activated by trypsin, enabling it to participate in the final steps of protein degradation.[1] This guide will delve into the core physiological functions of CPB, its biochemical properties, and the methodologies used for its characterization.

Mechanism of Action

This compound is a metalloenzyme that contains a single zinc ion (Zn²⁺) at its active site, which is essential for its catalytic activity.[2] The hydrolysis of the C-terminal peptide bond proceeds through a general base-catalyzed nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

The proposed catalytic mechanism involves the following key steps:

  • Substrate Binding: The C-terminal basic amino acid (lysine or arginine) of the substrate peptide binds to a specificity pocket in the enzyme. The carboxylate group of the C-terminal residue interacts with a positively charged residue, such as arginine, in the active site.

  • Activation of Nucleophile: A glutamate (B1630785) residue within the active site acts as a general base, abstracting a proton from a zinc-coordinated water molecule. This generates a highly nucleophilic hydroxide (B78521) ion.[3]

  • Nucleophilic Attack: The newly formed hydroxide ion attacks the carbonyl carbon of the C-terminal peptide bond of the substrate.[3]

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived, negatively charged tetrahedral intermediate, which is stabilized by the positively charged zinc ion.[3]

  • Bond Cleavage and Protonation: The same glutamate residue, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage.

  • Product Release: The cleaved C-terminal amino acid and the remaining peptide are released from the active site, regenerating the enzyme for another catalytic cycle.

Role in the Digestive Cascade

This compound functions at the terminal stage of a proteolytic cascade initiated in the stomach and continued in the small intestine. Endopeptidases such as pepsin, trypsin, and chymotrypsin (B1334515) first cleave large proteins into smaller polypeptide chains. These polypeptides then serve as substrates for exopeptidases, including this compound.

CPB's specificity for C-terminal basic amino acids is complementary to that of Carboxypeptidase A, which preferentially cleaves C-terminal aromatic and aliphatic amino acids. Together, these carboxypeptidases ensure the efficient release of a broad spectrum of amino acids from the C-terminus of peptides generated by endopeptidase activity.

Digestive_Cascade Dietary_Proteins Dietary Proteins Polypeptides Polypeptides Dietary_Proteins->Polypeptides Peptides Peptides Polypeptides->Peptides Amino_Acids Amino Acids Peptides->Amino_Acids

Figure 1. Simplified workflow of protein digestion highlighting the role of this compound.

Quantitative Data

The enzymatic activity and properties of this compound have been characterized from various species. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of this compound

SpeciesSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PorcineHippuryl-L-arginine0.11251.25 x 10⁶[4]
BovineHippuryl-L-arginine0.21507.5 x 10⁵[5]
CamelHippuryl-L-arginine0.3236.231.13 x 10⁵[6]
River BuffaloHippuryl-L-arginine0.03722.4 x 10⁶[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSpeciesReference
Optimal pH7.5 - 9.0Porcine[7]
Optimal Temperature~40 - 50 °CVarious[6]
Molecular Weight~34 kDaPorcine[7]
Concentration in Pancreatic Juice (as % of total protein)15-20%Pig[8]

Experimental Protocols

Purification of Prothis compound from Pancreatic Tissue (Representative Protocol)

This protocol is a composite of established methods for the purification of prothis compound from bovine or porcine pancreas.

Materials:

  • Fresh or frozen pancreas

  • Acetone (B3395972), pre-chilled to -20°C

  • 0.1 M Tris-HCl buffer, pH 7.5

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • DEAE-cellulose or other anion-exchange chromatography resin

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

  • Protein assay reagents (e.g., Bradford or BCA)

Procedure:

  • Preparation of Acetone Powder:

    • Homogenize fresh or thawed pancreas in a blender with 5 volumes of cold acetone (-20°C).

    • Filter the homogenate through cheesecloth and wash the residue with cold acetone until the filtrate is colorless.

    • Air-dry the resulting powder at room temperature.

  • Extraction:

    • Extract the acetone powder with 10 volumes of 0.1 M Tris-HCl buffer, pH 7.5, for 4 hours at 4°C with gentle stirring.

    • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to remove insoluble material.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring at 4°C.

    • After stirring for 1 hour, centrifuge at 10,000 x g for 30 minutes and discard the pellet.

    • Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for 1 hour.

    • Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.

  • Dialysis:

    • Dissolve the pellet in a minimal volume of 0.1 M Tris-HCl buffer, pH 7.5, and dialyze extensively against the same buffer overnight at 4°C.

  • Ion-Exchange Chromatography:

    • Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with 0.1 M Tris-HCl buffer, pH 7.5.

    • Wash the column with the equilibration buffer until the A₂₈₀ returns to baseline.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay for prothis compound activity (after activation with trypsin) and protein concentration.

    • Pool the active fractions.

  • Purity Assessment:

    • Assess the purity of the final preparation by SDS-PAGE. Prothis compound should appear as a single band at approximately 45-47 kDa.

This compound Activity Assay (Spectrophotometric)

This assay is based on the hydrolysis of the synthetic substrate hippuryl-L-arginine, which results in an increase in absorbance at 254 nm.[9][10]

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • 25 mM Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl

  • 1.0 mM Hippuryl-L-arginine solution in the above buffer (prepare fresh)

  • This compound enzyme solution (diluted in cold deionized water to 1-5 units/mL)

  • Trypsin (for activation of prothis compound, if necessary)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.

  • Reaction Mixture:

    • Pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine solution into a quartz cuvette.

    • Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance reading.

  • Initiation of Reaction:

    • Add 0.1 mL of the diluted this compound enzyme solution to the cuvette.

    • Immediately mix by inverting the cuvette (or by gentle pipetting) and start recording the absorbance at 254 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.

    • Calculate the enzyme activity using the following formula: Units/mL enzyme = (ΔA₂₅₄/min * 3.0) / (ε * 0.1) where:

      • 3.0 is the total reaction volume in mL.

      • ε is the molar extinction coefficient of hippuric acid at 254 nm (0.36 mM⁻¹cm⁻¹).

      • 0.1 is the volume of the enzyme solution in mL.

Unit Definition: One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.[10]

Regulation of Synthesis and Secretion

The synthesis and secretion of prothis compound, along with other digestive enzymes, by pancreatic acinar cells are tightly regulated by a complex interplay of neural and hormonal signals. The primary secretagogues are acetylcholine (B1216132) (ACh) released from vagal nerve endings and the hormone cholecystokinin (B1591339) (CCK) released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of fats and proteins in the intestinal lumen.[3]

Both ACh and CCK bind to their respective G-protein coupled receptors (GPCRs) on the basolateral membrane of acinar cells, initiating intracellular signaling cascades that culminate in the fusion of zymogen granules with the apical membrane and the release of their contents into the pancreatic duct.

Secretion_Regulation cluster_lumen Intestinal Lumen cluster_enteroendocrine Enteroendocrine I-Cell cluster_acinus Pancreatic Acinar Cell Fat & Protein Fat & Protein CCK CCK Fat & Protein->CCK stimulates release CCK_R CCK Receptor (GPCR) CCK->CCK_R binds to PLC Phospholipase C (PLC) CCK_R->PLC M3_R Muscarinic M3 Receptor (GPCR) M3_R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Exocytosis Exocytosis Ca2_release->Exocytosis triggers PKC->Exocytosis potentiates Zymogen_Granule Zymogen Granule (containing Prothis compound) Zymogen_Granule->Exocytosis Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases ACh->M3_R binds to

Figure 2. Signaling pathways for the regulation of pancreatic enzyme secretion.

Conclusion

This compound is an indispensable component of the digestive machinery, ensuring the complete breakdown of dietary proteins into their constituent amino acids for absorption. Its specific mode of action, targeting C-terminal basic residues, highlights the elegance and efficiency of the digestive process. A thorough understanding of its physiology, biochemistry, and regulation is fundamental for researchers in the fields of gastroenterology, nutrition, and for the development of therapeutic strategies for pancreatic insufficiencies and other digestive disorders. This guide provides a foundational resource to aid in these research and development endeavors.

References

Carboxypeptidase B: An In-depth Technical Guide to its Role in Post-Translational Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB), a metalloexopeptidase, plays a critical role in the post-translational modification of proteins by selectively cleaving basic amino acids, namely lysine (B10760008) and arginine, from the C-terminus of polypeptide chains.[1][2][3][4] This enzymatic activity is fundamental to a wide array of biological processes, ranging from the digestion of dietary proteins to the maturation of peptide hormones and the regulation of the fibrinolysis system.[1][3][5] This guide provides a comprehensive overview of the core aspects of this compound, including its enzymatic properties, biological functions, relevant experimental protocols, and its involvement in key signaling pathways.

Enzymatic Properties of this compound

This compound is a zinc-containing metalloenzyme.[2][6] The catalytic activity of CPB is dependent on this zinc ion, which is crucial for the hydrolysis of the peptide bond.[7] The enzyme exhibits a high degree of specificity for C-terminal basic amino acids.

Quantitative Data Summary
PropertyValueSpecies/SourceReference
Molecular Weight 34.3 kDaPorcine Pancreas[2]
~47 kDaLitopenaeus vannamei (recombinant)[8]
Optimal pH 9.0Porcine Pancreas[2]
8.0Litopenaeus vannamei (recombinant)[8]
7.9 - 8.0Not specified[9]
5.2 - 6.2Anglerfish Islet[10]
Optimal Temperature 50 °CLitopenaeus vannamei (recombinant)[8]
40 °CBuffalo Pancreas[11]
Isoelectric Point 4.6 - 5.2Not specified[2]

Biological Roles and Signaling Pathways

This compound's post-translational modifications are integral to several physiological and pathophysiological processes.

Protein Digestion

In the digestive system, pancreatic this compound is secreted as an inactive zymogen, prothis compound, into the small intestine.[2][3] Trypsin, another digestive enzyme, activates prothis compound by proteolytic cleavage.[2] Active CPB then participates in the breakdown of dietary proteins by removing C-terminal lysine and arginine residues, facilitating their absorption.

ProteinDigestion ProcarboxypeptidaseB Prothis compound (Zymogen) CarboxypeptidaseB This compound (Active) ProcarboxypeptidaseB->CarboxypeptidaseB Activation Trypsin Trypsin Trypsin->ProcarboxypeptidaseB DietaryProteins Dietary Proteins with C-terminal Lys/Arg CarboxypeptidaseB->DietaryProteins CleavedPeptides Cleaved Peptides CarboxypeptidaseB->CleavedPeptides DietaryProteins->CleavedPeptides Cleavage AminoAcids Free Lysine and Arginine CleavedPeptides->AminoAcids Further Cleavage

Activation of Pancreatic this compound in Protein Digestion.
Prohormone Processing

Many peptide hormones and neuropeptides are synthesized as larger, inactive precursors (prohormones) that require proteolytic processing to become biologically active.[1][12] This processing often involves the removal of C-terminal basic residues following the initial cleavage by prohormone convertases. This compound-like enzymes, such as Carboxypeptidase E (CPE), perform this crucial step in the secretory granules of neuroendocrine cells.[10][13][14]

ProhormoneProcessing Prohormone Prohormone with C-terminal Basic Residues IntermediatePeptide Intermediate Peptide with C-terminal Basic Residues Prohormone->IntermediatePeptide Initial Cleavage ProhormoneConvertase Prohormone Convertase ProhormoneConvertase->Prohormone ActiveHormone Biologically Active Hormone/Neuropeptide IntermediatePeptide->ActiveHormone C-terminal Trimming FreeAminoAcids Free Lys/Arg CPB_like_enzyme This compound-like Enzyme (e.g., CPE) CPB_like_enzyme->IntermediatePeptide CPB_like_enzyme->FreeAminoAcids

Role of this compound-like Enzymes in Prohormone Processing.
Regulation of Fibrinolysis

Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), is a plasma zymogen that links the coagulation and fibrinolysis cascades.[5][15][16] During blood coagulation, thrombin, in complex with thrombomodulin, activates TAFI to TAFIa (activated CPB2). TAFIa then attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin (B1330869).[5][17] These lysine residues are binding sites for plasminogen and tissue plasminogen activator (tPA), and their removal inhibits further plasmin generation and subsequent fibrin clot dissolution.[5][18]

FibrinolysisRegulation cluster_coagulation Coagulation cluster_fibrinolysis Fibrinolysis Thrombin Thrombin TAFI TAFI (Pro-CPB2) Thrombin->TAFI Activation Thrombomodulin Thrombomodulin Thrombomodulin->Thrombin TAFIa TAFIa (Active CPB2) TAFI->TAFIa PartiallyDegradedFibrin Partially Degraded Fibrin (with C-terminal Lysines) TAFIa->PartiallyDegradedFibrin Removes C-terminal Lysines Fibrin Fibrin Fibrin->PartiallyDegradedFibrin Degradation Plasmin Plasmin Plasmin->Fibrin Plasminogen Plasminogen PartiallyDegradedFibrin->Plasminogen Binding tPA tPA PartiallyDegradedFibrin->tPA Binding Fibrin_noLys Fibrin (C-terminal Lysines removed) Plasminogen->Plasmin Activation tPA->Plasminogen CPB_Workflow ProteinOfInterest Protein of Interest (Potential CPB Substrate) CPB_Incubation Incubation with This compound ProteinOfInterest->CPB_Incubation MassSpec Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS) CPB_Incubation->MassSpec SequenceAnalysis Sequence Analysis and Identification of Cleavage Site MassSpec->SequenceAnalysis FunctionalAssay Functional Assay of Modified vs. Unmodified Protein SequenceAnalysis->FunctionalAssay BiologicalImpact Determination of Biological Impact FunctionalAssay->BiologicalImpact

References

The Divergent Paths of Specificity: An In-depth Technical Guide to the Evolutionary Relationship of Carboxypeptidase A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the evolutionary relationship between Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), two closely related pancreatic metalloenzymes. Arising from a common ancestral gene through duplication, these enzymes have evolved distinct substrate specificities while retaining a high degree of structural and mechanistic similarity. This document details their shared catalytic machinery, the molecular basis for their divergent substrate preferences, and the experimental methodologies used to elucidate these characteristics. Quantitative data on their sequence identity, structural similarity, and kinetic parameters are presented, offering a valuable resource for researchers in enzymology, protein evolution, and drug design.

Introduction: A Tale of Two Enzymes

Carboxypeptidases are a class of exopeptidases that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. Among the most well-characterized of these are the pancreatic enzymes Carboxypeptidase A (EC 3.4.17.1) and this compound (EC 3.4.17.2). Both play crucial roles in the digestive cascade, breaking down dietary proteins into smaller peptides and individual amino acids. Despite their parallel functions, a key divergence in their evolutionary paths has endowed them with distinct substrate specificities. Carboxypeptidase A preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains, whereas this compound targets basic amino acids such as lysine (B10760008) and arginine.[1][2] This specialization is a classic example of neofunctionalization following a gene duplication event, providing a fascinating case study in molecular evolution.

The Evolutionary Divergence of Carboxypeptidase A and B

The close evolutionary relationship between CPA and CPB is evident in their significant sequence and structural homology. The amino acid sequences of bovine carboxypeptidase A and B, for instance, share approximately 49% identity.[3] This level of similarity strongly suggests that they are paralogs, having arisen from the duplication of an ancestral carboxypeptidase gene. Following this duplication, the two gene copies were free to evolve independently, with one retaining the ancestral function while the other acquired a new substrate specificity.

evolutionary_divergence ancestor Ancestral Carboxypeptidase Gene duplication Gene Duplication ancestor->duplication cpa_lineage Proto-Carboxypeptidase A duplication->cpa_lineage Divergent Evolution cpb_lineage Proto-Carboxypeptidase B duplication->cpb_lineage Neofunctionalization cpa Carboxypeptidase A (Aromatic/Aliphatic Specificity) cpa_lineage->cpa cpb This compound (Basic Amino Acid Specificity) cpb_lineage->cpb enzyme_kinetics_workflow reagents Prepare Buffer and Substrate Solutions assay_setup Set up Reactions with Varying Substrate Concentrations reagents->assay_setup enzyme_addition Initiate Reaction with Enzyme assay_setup->enzyme_addition monitoring Monitor Absorbance Change Over Time enzyme_addition->monitoring data_analysis Plot Rate vs. [Substrate] and Fit to Michaelis-Menten Equation monitoring->data_analysis results Determine Km and kcat data_analysis->results

References

An In-depth Technical Guide to Carboxypeptidase B: Enzyme Kinetics and Michaelis-Menten Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of Carboxypeptidase B (CPB), with a focus on its Michaelis-Menten constants. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or interested in this critical enzyme.

Introduction to this compound

This compound (EC 3.4.17.2) is a zinc-containing exopeptidase that selectively catalyzes the hydrolysis of peptide bonds at the C-terminal end of basic amino acids, namely lysine, arginine, and ornithine.[1][2] This enzyme plays a crucial role in a variety of physiological processes, from protein digestion in the small intestine to the maturation of peptide hormones and the regulation of the coagulation and fibrinolysis cascades.[1][3] In its plasma form, known as Carboxypeptidase B2 (CPB2) or Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), it is a key regulator of blood clot dissolution.[4][5][6] Given its involvement in these critical pathways, this compound is a significant target for therapeutic intervention in various disease states.

Michaelis-Menten Kinetics of this compound

The enzymatic activity of this compound can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The two key parameters of this model are the Michaelis constant (Kₘ) and the catalytic constant (kcat).

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ value indicates a higher affinity.

  • kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.

  • kcat/Kₘ (Catalytic Efficiency): This ratio is considered a measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis.

The kinetic parameters of this compound can vary significantly depending on the source of the enzyme (species), the specific substrate being hydrolyzed, and the experimental conditions such as pH and temperature.

Quantitative Data: Michaelis-Menten Constants

The following tables summarize the reported Michaelis-Menten constants for this compound from various sources acting on different substrates. This data provides a comparative look at the enzyme's activity and substrate specificity.

Table 1: Kinetic Parameters of this compound with Synthetic Substrates

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Camel PancreasHippuryl-L-Arginine0.03722.4 x 10⁵[7]
Porcine PancreasHippuryl-L-Arginine0.2081055.0 x 10⁵[8]
Bovine PancreasHippuryl-L-Arginine--3.1 x 10⁵[7]
Porcine PancreasHippuryl-L-Lysine--0.29 x 10⁵[7]
Bovine PancreasHippuryl-L-Lysine--0.62 x 10⁵[7]
Starfish (Asterina pectinifera)Benzoyl-Glycyl-L-Arginine--1.72 x 10⁵[7]
Starfish (Asterias amurensis)Hippuryl-L-Arginine0.3236.23-[7]

Table 2: Kinetic Parameters of this compound-like Enzymes with Peptide Substrates

Enzyme SourceSubstrateKₘ (µM)Reference
Rat Insulinoma (Carboxypeptidase H)Dansyl-Phenylalanyl-Leucyl-Arginine17.5[5]

Experimental Protocols for Kinetic Analysis

Accurate determination of this compound kinetic parameters relies on robust and well-defined experimental protocols. The most common method is a continuous spectrophotometric assay, though alternative methods like HPLC-based and fluorescence-based assays are also employed.

Standard Spectrophotometric Assay

This method, originally described by Folk et al. (1960), is widely used for measuring this compound activity.[9][10]

Principle: The assay measures the hydrolysis of the synthetic substrate hippuryl-L-arginine. The cleavage of the peptide bond results in the formation of hippuric acid and L-arginine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.[1][11]

Reagents:

  • Assay Buffer: 25 mM Tris-HCl buffer, pH 7.65, containing 100 mM NaCl.[1]

  • Substrate Stock Solution: 1.0 mM Hippuryl-L-Arginine in Assay Buffer. This should be prepared fresh.[1]

  • Enzyme Solution: A stock solution of this compound is diluted in cold deionized water to a working concentration of 4-8 units/mL immediately before use.[1]

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine solution.

  • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium and to establish a blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

  • Immediately mix the solution by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Determine the initial reaction velocity (ΔA₂₅₄/min) from the linear portion of the curve.

  • To determine Kₘ and Vmax, repeat the assay with varying concentrations of the substrate.

Data Analysis: The Michaelis-Menten constants are determined by plotting the initial reaction velocities against the corresponding substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software.

Alternative Assay Methodologies

An HPLC-based method can be employed for the kinetic analysis of this compound, particularly when dealing with complex mixtures or substrates that do not have a convenient spectrophotometric signature.[12]

Principle: The enzymatic reaction is quenched at various time points, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate and product. This allows for the direct measurement of product formation or substrate depletion over time.[12]

General Procedure:

  • Incubate this compound with the substrate under controlled conditions (temperature, pH).

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Inject the quenched samples into an HPLC system equipped with a suitable reverse-phase column.

  • Separate the substrate and product using an appropriate gradient of mobile phases.

  • Detect and quantify the substrate and product peaks by UV absorbance.

  • Calculate the initial reaction velocities from the rate of product formation or substrate consumption.

  • Determine Kₘ and Vmax as described for the spectrophotometric assay.

Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening applications.[4][13]

Principle: These assays utilize specially designed fluorogenic substrates. One such example is a homogeneous time-resolved fluorescence (HTRF) assay.[4] In this assay, a biotinylated peptide substrate is cleaved by this compound, exposing a neo-epitope that is then recognized by a specific antibody labeled with a fluorescent donor. The binding of this antibody and a fluorescent acceptor-labeled streptavidin to the biotinylated product brings the donor and acceptor into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal that is proportional to the enzyme activity.[4]

General Procedure:

  • Incubate this compound with the fluorogenic substrate in a microplate format.

  • After a defined incubation period, add the detection reagents (e.g., fluorescently labeled antibody and streptavidin).

  • Measure the fluorescence signal using a plate reader capable of time-resolved fluorescence detection.

  • The signal intensity is correlated with the amount of product formed, from which the reaction velocity can be calculated.

Visualizing the Role of this compound in Biological Pathways

This compound plays a pivotal role in several key biological pathways. The following diagrams, generated using Graphviz, illustrate these involvements.

General Experimental Workflow for Kinetic Analysis

This diagram outlines the typical steps involved in determining the Michaelis-Menten constants for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate) mix Mix Enzyme and Substrate reagents->mix enzyme Prepare Enzyme Dilutions enzyme->mix measure Measure Reaction (e.g., Absorbance) mix->measure velocity Calculate Initial Velocities (V₀) measure->velocity plot Plot V₀ vs. [S] velocity->plot fit Fit to Michaelis-Menten Equation plot->fit constants Determine Km and kcat fit->constants fibrinolysis_pathway cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis cluster_regulation Regulation by TAFIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa, FVa Thrombin_TM Thrombin-Thrombomodulin Complex Thrombin->Thrombin_TM Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products Plasmin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA Fibrin_Lys Fibrin with C-terminal Lysines Fibrin_Degradation_Products->Fibrin_Lys ProTAFI Pro-TAFI (pro-CPB2) TAFIa TAFIa (activated CPB2) ProTAFI->TAFIa Thrombin-TM or Plasmin TAFIa->Plasminogen Inhibits Binding TAFIa->Fibrin_Lys Removes Lysines Fibrin_Lys->Plasminogen Enhances Activation

References

Natural Inhibitors of Carboxypeptidase B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of naturally occurring inhibitors of Carboxypeptidase B (CPB), a crucial enzyme involved in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and application of these natural inhibitors.

Introduction

This compound (CPB) is a zinc-containing metalloexopeptidase that specifically cleaves C-terminal lysine (B10760008) and arginine residues from peptides and proteins. It plays a significant role in protein digestion, prohormone processing, and the regulation of inflammation and coagulation. The modulation of CPB activity through natural inhibitors presents a promising avenue for therapeutic intervention in various diseases, including cancer, inflammatory disorders, and thrombosis. This guide details the key natural inhibitors of CPB, their biochemical properties, mechanisms of action, and the experimental methodologies used for their characterization.

Quantitative Inhibition Data

A summary of the inhibitory constants (Ki) for prominent natural inhibitors of this compound is presented in the table below. This data allows for a comparative analysis of their potency.

Inhibitor NameNatural SourceTarget CarboxypeptidaseInhibition Constant (Ki)Inhibition Type
Potato Carboxypeptidase Inhibitor (PCI)Solanum tuberosum (Potato)Pancreatic CPB1.1 - 6.0 nMCompetitive
Leech Carboxypeptidase Inhibitor (LCI)Hirudo medicinalis (Medicinal Leech)Pancreatic CPB0.2 - 0.4 nMCompetitive
Tick Carboxypeptidase Inhibitor (TCI)Rhipicephalus bursa (Tick)A/B subfamily CPNanomolar rangeNot specified

Prominent Natural Inhibitors and Their Mechanisms

Potato Carboxypeptidase Inhibitor (PCI)

Potato Carboxypeptidase Inhibitor (PCI) is a 39-amino acid peptide that acts as a potent and competitive inhibitor of pancreatic carboxypeptidases A and B.[1] Beyond its enzymatic inhibition, PCI has been shown to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] It blocks the formation and activation of ErbB1/ErbB-2 (EGFR/HER2) heterodimers, which are crucial in the development of certain carcinomas.[1][2] This action is attributed to the inhibition of receptor dimerization and subsequent trans-autophosphorylation induced by epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[1][2]

Leech Carboxypeptidase Inhibitor (LCI)

Isolated from the medicinal leech Hirudo medicinalis, the Leech Carboxypeptidase Inhibitor (LCI) is a 66-amino acid polypeptide.[3] It is a tightly binding, competitive inhibitor of pancreatic-like carboxypeptidases, including CPB, with Ki values in the sub-nanomolar range.[3] The inhibitory mechanism involves the interaction of the C-terminal tail of LCI with the active site of the enzyme in a substrate-like manner.[3]

Tick Carboxypeptidase Inhibitor (TCI)

The Tick Carboxypeptidase Inhibitor (TCI), found in the saliva of the tick Rhipicephalus bursa, is a proteinaceous inhibitor of metallo-carboxypeptidases.[4] Recombinant TCI effectively inhibits carboxypeptidases of the A/B subfamily with equilibrium dissociation constants in the nanomolar range.[4] TCI is known to accelerate fibrinolysis, suggesting its potential in the treatment of thrombotic disorders.[5]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to natural CPB inhibitors.

Potato Carboxypeptidase Inhibitor (PCI) Action on ErbB1/ErbB-2 Signaling

PCI_ErbB_Signaling cluster_membrane Cell Membrane ErbB1 ErbB1 Dimerization Dimerization ErbB1->Dimerization ErbB2 ErbB2 ErbB2->Dimerization EGF EGF EGF->ErbB1 PCI PCI PCI->Dimerization Inhibits Transphosphorylation Transphosphorylation Dimerization->Transphosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Transphosphorylation->Downstream_Signaling

Caption: PCI inhibits ErbB1/ErbB-2 signaling by blocking receptor dimerization.

Role of this compound in Inflammation and Coagulation

CPB_Inflammation_Coagulation cluster_coagulation Coagulation Cascade cluster_inflammation Inflammatory Response Thrombin Thrombin Pro-CPB Pro-CPB Thrombin->Pro-CPB Activates Fibrinogen Fibrinogen Fibrin Fibrin Complement_Activation Complement_Activation C5a C5a Complement_Activation->C5a Inflammation Inflammation C5a->Inflammation CPB CPB Pro-CPB->CPB CPB->Fibrin Modulates Fibrinolysis CPB->C5a Inactivates Natural_Inhibitors Natural Inhibitors (e.g., TCI) Natural_Inhibitors->CPB Inhibit

Caption: CPB links coagulation and inflammation; natural inhibitors can modulate these processes.

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is adapted from the method described by Folk et al. (1960) and is suitable for determining the inhibitory activity of natural compounds against CPB.[6]

Materials:

  • Enzyme: this compound from porcine pancreas.

  • Substrate: Hippuryl-L-arginine.

  • Buffer: 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl.

  • Inhibitor: Natural inhibitor of interest.

  • Spectrophotometer: Capable of measuring absorbance at 254 nm.

  • Cuvettes: Quartz cuvettes.

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer and dissolve hippuryl-L-arginine in the buffer to a final concentration of 1.0 mM.

    • Prepare a stock solution of this compound in cold deionized water to a concentration of 4-8 units/mL immediately before use.

    • Prepare various concentrations of the natural inhibitor in the appropriate solvent.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[6]

    • In a quartz cuvette, pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution.[6]

    • Add the desired volume of the inhibitor solution (or solvent for control).

    • Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[6]

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 0.1 mL of the diluted this compound enzyme solution to the cuvette.[6]

    • Immediately mix by inversion and start recording the increase in absorbance at 254 nm for approximately 5 minutes.

    • The rate of reaction (ΔA254/minute) is determined from the initial linear portion of the curve.[6]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition).

Workflow for Screening and Characterization of Natural CPB Inhibitors

Experimental_Workflow Start Start Natural_Source Natural Source (Plant, Animal, etc.) Start->Natural_Source Extraction Extraction of Potential Inhibitors Natural_Source->Extraction Screening Initial Screening for CPB Inhibition Extraction->Screening Purification Purification of Active Compounds Screening->Purification Identification Structural Identification (e.g., Mass Spec, NMR) Purification->Identification Kinetic_Analysis Kinetic Analysis (IC50, Ki determination) Identification->Kinetic_Analysis Mechanism_Study Mechanism of Action (Signaling Pathways) Kinetic_Analysis->Mechanism_Study Lead_Compound Lead_Compound Mechanism_Study->Lead_Compound

Caption: A general workflow for the discovery and characterization of natural CPB inhibitors.

Conclusion

Natural inhibitors of this compound represent a rich source of lead compounds for the development of novel therapeutics. The detailed information on their inhibitory kinetics, mechanisms of action, and the robust experimental protocols provided in this guide will aid researchers in advancing their studies in this exciting field. Further exploration of the vast biodiversity of natural sources is likely to uncover more potent and specific CPB inhibitors with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for C-Terminal Protein Sequencing using Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C-terminal protein sequencing is a critical analytical technique for characterizing proteins, a requirement often stipulated by regulatory guidelines such as ICH Q6B. It provides essential information about a protein's primary structure, confirms its identity and integrity, and reveals any post-translational modifications or truncations that may impact its function, stability, and therapeutic efficacy.[1][2] Carboxypeptidase B (CPB) is a metallocarboxypeptidase that specifically catalyzes the hydrolysis of basic amino acids, namely lysine (B10760008) and arginine, from the C-terminal end of proteins and peptides.[3][4] This specificity makes it an invaluable enzymatic tool for determining the C-terminal sequence, particularly in quality control of therapeutic antibodies where C-terminal lysine heterogeneity can affect biological activity.[1]

Principle of the Method: The method relies on the time-course analysis of amino acids released from a protein or peptide by this compound. The enzyme is added to a purified protein sample, and aliquots are taken at specific time intervals. The reaction in each aliquot is then quenched, and the released free amino acids are identified and quantified, typically using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5] The C-terminal amino acid is the first to be released in the highest quantity. Subsequent amino acids in the sequence are identified by their order and rate of appearance over time.[6]

Experimental Protocol

This protocol provides a general guideline for C-terminal sequencing using this compound. Optimal conditions, particularly the enzyme-to-substrate ratio and incubation time, may vary depending on the specific protein and should be determined empirically.

1. Materials and Reagents:

  • This compound (CPB): Recombinant, sequencing grade (e.g., from E. coli).[7]

  • Target Protein: Purified protein sample (≥95% purity), free of interfering buffer components.

  • CPB Digestion Buffer (1X): e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 8.0.[8] Note: The optimal pH is typically between 7.5 and 9.0.[7][8]

  • Reconstitution Buffer: Sterile deionized water or 1X CPB Digestion Buffer.[7]

  • Quenching Solution: e.g., 1 M HCl or another strong acid to lower the pH and inactivate the enzyme.

  • Amino Acid Standards: For calibration of the analytical instrument.

  • Equipment: Thermomixer or water bath, HPLC or Mass Spectrometer, reaction tubes.

2. Procedure:

Step 2.1: Sample Preparation

  • Ensure the target protein is in a suitable buffer for CPB activity. If the protein is in an incompatible buffer (e.g., containing metal chelators like EDTA or inhibitors like citric acid), perform a buffer exchange into the 1X CPB Digestion Buffer.[9][7]

  • Dissolve or dilute the target protein to a known concentration (e.g., 1-10 mg/mL) in 1X CPB Digestion Buffer.[7]

Step 2.2: Enzyme Reconstitution

  • Reconstitute the lyophilized this compound to a stock concentration of 1 mg/mL using sterile deionized water or 1X CPB Digestion Buffer.[7]

  • Store the reconstituted enzyme in single-use aliquots at -20°C to maintain activity.[7]

Step 2.3: Digestion Reaction

  • Set up the digestion reaction in a microcentrifuge tube. The enzyme-to-substrate (E:S) ratio is critical and typically ranges from 1:50 to 1:1000 (w/w). An initial ratio of 1:100 is often a good starting point.[7]

    • Example: For 100 µg of target protein, add 1 µg of CPB.

  • Include a "time zero" (T=0) control by taking an aliquot of the reaction mixture before adding the enzyme. This serves as a background control.

  • Incubate the reaction mixture at a controlled temperature, typically 25°C (room temperature) or 37°C, for a period ranging from a few minutes to several hours (e.g., 2-16 hours).[7][10][11]

Step 2.4: Time-Course Sampling and Reaction Quenching

  • At defined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., add 10 µL of digest to 10 µL of 1 M HCl). This rapidly lowers the pH and stops the enzymatic reaction.

  • Freeze the quenched samples immediately at -80°C until analysis.

Step 2.5: Analysis of Released Amino Acids

  • Analyze the quenched samples and the T=0 control to identify and quantify the released C-terminal amino acids.

  • Common analytical methods include:

    • Reverse-Phase HPLC (RP-HPLC): After derivatization of the amino acids (e.g., with phenylisothiocyanate, PITC).

    • Mass Spectrometry (MS): Provides high sensitivity and can be used to analyze the remaining peptide fragments (ladder sequencing) in addition to the released amino acids.[12][13]

Step 2.6: Data Interpretation

  • Plot the molar amount of each released amino acid against the digestion time.

  • The amino acid that is released first and at the highest rate is the C-terminal residue.

  • The second amino acid in the sequence will appear after a short lag time, followed by the third, and so on. The sequence is deduced from the order of appearance of the amino acids.

Data Presentation: Reaction Parameters

The efficiency of this compound digestion is influenced by several factors. The following table summarizes key quantitative parameters for optimizing the reaction.

ParameterRecommended Range/ValueNotes
pH 7.5 - 9.0The optimal pH is generally around 8.0.[7][14] Activity is maintained in the 7.0-8.5 range.[15]
Temperature 25°C - 50°CCommonly performed at room temperature (25°C) or 37°C.[7][11] Some variants may have higher optima.[14]
Enzyme:Substrate Ratio 1:50 to 1:1000 (w/w)Highly dependent on the substrate. Requires empirical optimization for each protein.[7]
Incubation Time 5 minutes to 16 hoursTime-course analysis is essential. Shorter times are used for sequencing, while longer times can be used for complete removal of C-terminal basic residues.[7][10]
Inhibitors EDTA, Citric Acid, Arginine, LysineAvoid metal chelating agents as CPB is a metalloenzyme.[7] The reaction products (Arg, Lys) can cause competitive inhibition.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the C-terminal protein sequencing protocol using this compound.

CarboxypeptidaseB_Workflow cluster_prep 1. Preparation cluster_reaction 2. Digestion cluster_analysis 3. Analysis & Interpretation Protein_Sample Purified Protein Sample Buffer_Exchange Buffer Exchange (if needed) Protein_Sample->Buffer_Exchange Digestion Set up Digestion Reaction (Protein + CPB) Buffer_Exchange->Digestion Enzyme_Reconstitution Enzyme Reconstitution Enzyme_Reconstitution->Digestion Time_Course Incubate & Collect Samples at Time Points (T1, T2, T3...) Digestion->Time_Course Quench Quench Reaction (e.g., add acid) Time_Course->Quench Analysis Amino Acid Analysis (HPLC / Mass Spectrometry) Quench->Analysis Interpretation Plot Moles vs. Time Analysis->Interpretation Sequence Determine C-Terminal Sequence Interpretation->Sequence

This compound C-Terminal Sequencing Workflow.

References

Application Notes and Protocols for Carboxypeptidase B in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB) is a critical exopeptidase in the field of proteomics and protein characterization.[1][2] This enzyme specifically catalyzes the hydrolysis of peptide bonds at the C-terminal of basic amino acids, namely lysine (B10760008) and arginine.[1][3][4][5][6] This targeted activity makes it an invaluable tool in mass spectrometry (MS) workflows for a variety of applications, including protein structure and sequence analysis, comprehensive characterization of therapeutic antibodies, and in-depth C-terminome screening.[3][6][7] The use of CPB can help identify C-terminal processing events, confirm protein identities, and reduce charge heterogeneity in protein samples, thereby improving the quality and interpretability of mass spectrometry data.

Principle of Action

This compound acts on proteins and peptides that have a free carboxyl group at their C-terminus. It selectively cleaves the peptide bond preceding a C-terminal lysine or arginine residue, releasing the free amino acid. This enzymatic activity is particularly useful in "bottom-up" proteomics, where proteins are digested into smaller peptides prior to MS analysis.[8][9] When used in conjunction with endoproteinases like trypsin, which cleaves on the C-terminal side of lysine and arginine, CPB can provide more complete sequence information and aid in the identification of post-translational modifications.

Applications in Mass Spectrometry

  • Antibody Characterization: Therapeutic monoclonal antibodies (mAbs) often exhibit C-terminal lysine heterogeneity due to incomplete processing in vivo.[10] This can lead to charge variants that complicate analysis. Treatment with this compound removes these C-terminal lysines, resulting in a more homogeneous sample and simplifying data interpretation.[3][10]

  • C-Terminome Analysis: CPB is employed in specialized proteomic workflows, such as this compound-assisted charge-based fractional diagonal chromatography (CPB-ChaFRADIC), to enrich for C-terminal peptides.[7] By selectively cleaving C-terminal lysine and arginine from internal peptides, their charge state is altered, allowing for their separation from the native C-terminal peptides of the original proteins.[7]

  • Protein Identification and Sequence Validation: By confirming the presence of C-terminal lysine or arginine residues, CPB can help validate protein identifications obtained from database searches. It can also be used in protein sequencing strategies to determine the C-terminal amino acid sequence.[6]

Experimental Workflow for this compound Treatment in MS Sample Preparation

The following diagram illustrates a typical workflow for the use of this compound in conjunction with a standard bottom-up proteomics workflow.

Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis ProteinSample Protein Sample Desalting Desalting (Optional) ProteinSample->Desalting DenatureReduceAlkylate Denaturation, Reduction & Alkylation PrimaryDigestion Primary Digestion (e.g., Trypsin) DenatureReduceAlkylate->PrimaryDigestion Desalting->DenatureReduceAlkylate CPB_Digestion This compound Digestion PrimaryDigestion->CPB_Digestion Quench Quench Reaction (e.g., Acidification) CPB_Digestion->Quench Cleanup Sample Cleanup (e.g., C18 SPE) Quench->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Caption: General workflow for protein analysis using this compound.

Protocols for this compound Digestion

The optimal conditions for this compound digestion can vary depending on the protein substrate and the specific application. Below are several protocols that can be adapted for different experimental needs.

Protocol 1: C-Terminal Lysine Removal from Monoclonal Antibodies

This protocol is optimized for the removal of C-terminal lysine variants from monoclonal antibodies prior to charge variant analysis or mass spectrometry.[10]

Reagents:

  • Recombinant this compound (1 mg/mL stock solution in water)[10]

  • Sample containing the monoclonal antibody

  • Desalting columns (if necessary)

  • Citric acid (optional, for quenching)

Procedure:

  • Sample Preparation (Desalting): If the sample buffer contains inhibitors of this compound, it is recommended to desalt the sample into a suitable buffer (e.g., 20 mM MES, pH 6.0).[3][10]

  • Enzyme Addition: Add this compound to the antibody sample at a ratio of 1:100 (enzyme:protein, w/w). For example, add 1 µL of a 1 mg/mL CPB solution to 100 µL of a 1 mg/mL antibody solution.[10]

  • Incubation: Gently vortex the mixture and incubate at 37°C for 30 minutes.[10]

  • Quenching (Optional): To stop the reaction, citric acid can be added to a final concentration of 4 mM.[10] Alternatively, the sample can be immediately prepared for the next step in the analytical workflow.

  • Analysis: Proceed with the intended analysis, such as ion-exchange chromatography or LC-MS.

Protocol 2: In-Solution Digestion for General Proteomics

This protocol is suitable for the treatment of peptide mixtures generated from a primary digestion (e.g., with trypsin) to remove C-terminal basic residues from internal peptides.

Reagents:

  • Peptide mixture from primary digestion

  • Recombinant this compound (1 mg/mL stock solution in 25 mM Tris-HCl, pH 7.5)[6]

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (for quenching)

Procedure:

  • Buffer Exchange (if necessary): Ensure the peptide mixture is in a buffer compatible with this compound activity (pH 7-9).[6] If the primary digestion was performed in a low pH buffer, adjust the pH with ammonium bicarbonate.

  • Enzyme Addition: Add this compound to the peptide mixture at a ratio of 1:50 to 1:100 (enzyme:peptide, w/w).

  • Incubation: Incubate the reaction at 37°C for 1 to 2 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1% to lower the pH.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove the enzyme and salts before LC-MS analysis.[11]

Quantitative Data and Digestion Parameters

The following table summarizes various reported digestion conditions for this compound, providing a basis for protocol optimization.

ParameterCondition 1Condition 2Condition 3
Application C-terminal lysine cleavage of a proteinC-terminal lysine cleavage of a proteinC-terminal lysine/arginine cleavage of peptides
Enzyme:Substrate Ratio (w/w) 1:100[10]1:250 (v/v of 1 mg/mL solutions)[3]1:50 - 1:1000[6]
Incubation Temperature 37°C[10]37°C[3]37°C
Incubation Time 30 minutes[10]60 minutes[3]1-2 hours
pH Not specified, assumes compatible buffer6.0 (in 20 mM MES)[3]7.0 - 9.0[1][6]
Quenching Method Addition of citric acid or immediate analysis[10]Not specifiedAcidification with formic acid

Troubleshooting and Optimization

  • Incomplete Digestion: If incomplete cleavage of C-terminal lysine or arginine is observed, consider the following:

    • Enzyme Inhibitors: Components in the sample buffer may inhibit this compound. Desalting the sample prior to digestion is recommended.[10]

    • Enzyme:Substrate Ratio: Increase the enzyme-to-substrate ratio or prolong the incubation time.

    • pH: Ensure the pH of the reaction is within the optimal range of 7-9.[6]

  • Non-Specific Cleavage: High-quality, recombinant this compound should be used to avoid contaminating protease activities.[6]

  • Undesired Digestion of Standards: In some applications, such as isoelectric focusing, pI markers with C-terminal basic residues may be degraded.[10] This can be mitigated by cooling the sample and adding an inhibitor like citric acid after the primary digestion is complete.[10]

Logical Relationship of this compound Activity

The diagram below illustrates the specific action of this compound on peptides with C-terminal lysine or arginine residues.

CPB_Action cluster_before Before CPB Digestion cluster_after After CPB Digestion Peptide_K Peptide-X-Lys CPB This compound Peptide_K->CPB Peptide_R Peptide-Y-Arg Peptide_R->CPB Peptide_Other Peptide-Z-Ala Unchanged_Peptide Peptide-Z-Ala Peptide_Other->Unchanged_Peptide No Action Cleaved_Peptide_X Peptide-X Free_Lys Free Lysine Cleaved_Peptide_Y Peptide-Y Free_Arg Free Arginine CPB->Cleaved_Peptide_X CPB->Free_Lys CPB->Cleaved_Peptide_Y CPB->Free_Arg

References

Application Notes and Protocols for Carboxypeptidase B Digestion in Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identification, and quality control. It involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). While trypsin is the most commonly used protease for peptide mapping, Carboxypeptidase B (CPB) serves as a valuable supplementary enzyme. CPB is a metallo-exopeptidase that specifically hydrolyzes peptide bonds at the C-terminus of basic amino acids, namely lysine (B10760008) (Lys) and arginine (Arg).[1][2][3] This specificity is particularly useful for confirming the C-terminal sequence of proteins, identifying C-terminal truncations, and removing C-terminal basic amino acid variants that can arise during protein production, which is crucial for ensuring the homogeneity and consistency of therapeutic proteins.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in peptide mapping workflows.

Data Presentation: Quantitative Digestion Parameters

Optimal digestion with this compound is dependent on several key parameters. The following table summarizes the recommended quantitative conditions for efficient and specific cleavage.

ParameterRecommended RangeOptimal ValueNotes
Enzyme to Substrate (E:S) Ratio (w/w) 1:20 - 1:10001:50 - 1:100The optimal ratio should be determined empirically for each specific protein.[1][5]
pH 7.0 - 9.08.0The enzyme exhibits strong activity within this range, with an optimum around pH 8.0.[1][5][6]
Temperature (°C) 25 - 503737°C is commonly used for compatibility with other proteases like trypsin. Optimal temperature can be higher for some CPB variants.[6][7][8]
Incubation Time 30 minutes - 16 hours2 - 4 hoursShorter incubation times are often sufficient and can minimize potential artifacts.[4][5][7]
Buffer System Tris-HCl, Ammonium Bicarbonate25 mM Tris-HCl, pH 8.0Avoid buffers containing metal chelators like EDTA, which can inhibit the Zn²⁺-dependent enzyme.[1][5]

Experimental Protocols

Protocol 1: C-terminal Confirmation of a Purified Protein

This protocol is designed for the specific removal and identification of C-terminal lysine or arginine residues.

Materials:

  • Purified protein sample

  • This compound (recombinant, sequencing grade)

  • Digestion Buffer: 25 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Formic Acid

  • LC-MS system for analysis

Procedure:

  • Sample Preparation:

    • Dissolve the purified protein in the Digestion Buffer to a final concentration of 1 mg/mL.

    • If the protein is in a formulation buffer containing inhibitors, perform a buffer exchange into the Digestion Buffer using a desalting column or spin filter.[4]

  • Enzyme Preparation:

    • Reconstitute the lyophilized this compound in cold, sterile water to a stock concentration of 1 mg/mL.

  • Digestion Reaction:

    • Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Quenching:

    • Stop the digestion by adding the Quenching Solution to a final concentration of 1% formic acid to lower the pH.

  • Analysis:

    • Analyze the digested sample by LC-MS to confirm the mass shift corresponding to the removal of the C-terminal basic amino acid.

Protocol 2: Combined Trypsin and this compound Digestion for Peptide Mapping

This protocol integrates this compound into a standard tryptic digestion workflow to reduce peptide heterogeneity arising from C-terminal lysines and arginines.

Materials:

  • Protein sample

  • Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • This compound (recombinant, sequencing grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Formic Acid

  • LC-MS system for analysis

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer.

    • Add DTT and incubate at 37°C for 30 minutes.

  • Alkylation:

    • Add IAM and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange:

    • Remove the denaturant, reducing, and alkylating agents by buffer exchange into the Digestion Buffer.

  • Tryptic Digestion:

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 4 hours.

  • This compound Digestion:

    • Add this compound at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Continue incubation at 37°C for an additional 1-2 hours.

  • Reaction Quenching:

    • Stop the digestion by adding Quenching Solution to a final concentration of 1% formic acid.

  • Analysis:

    • Analyze the resulting peptide mixture by LC-MS. The data will show a reduced number of peptides with C-terminal Lys/Arg, simplifying the peptide map.

Mandatory Visualizations

Carboxypeptidase_B_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Protein Protein Sample Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Remove Inhibitors Add_CPB Add this compound Buffer_Exchange->Add_CPB Incubation Incubate (37°C, 2-4h) Add_CPB->Incubation Quench Quench Reaction (e.g., Formic Acid) Incubation->Quench LCMS LC-MS Analysis Quench->LCMS

Caption: Workflow for C-terminal amino acid removal using this compound.

Combined_Digestion_Workflow Start Protein Sample Denature Denaturation & Reduction (Guanidine HCl, DTT) Start->Denature Alkylate Alkylation (Iodoacetamide) Denature->Alkylate Buffer_Ex Buffer Exchange (into Digestion Buffer) Alkylate->Buffer_Ex Trypsin_Digest Tryptic Digestion (37°C, 4h) Buffer_Ex->Trypsin_Digest CPB_Digest This compound Digestion (37°C, 1-2h) Trypsin_Digest->CPB_Digest Quench Quench Reaction (Formic Acid) CPB_Digest->Quench LCMS_Analysis Peptide Map Analysis (LC-MS) Quench->LCMS_Analysis

Caption: Integrated workflow for combined Trypsin and this compound digestion.

References

protocol for Carboxypeptidase B activity assay using hippuryl-L-arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of Carboxypeptidase B (CPB) using the synthetic substrate hippuryl-L-arginine. This spectrophotometric assay is a reliable and widely used method for characterizing CPB activity, crucial for basic research and various stages of drug development.

Introduction

This compound (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that selectively catalyzes the hydrolysis of peptide bonds at the C-terminal of basic amino acids, namely arginine and lysine.[1][2] This enzymatic activity is vital in various physiological processes, including protein digestion and the maturation of peptide hormones. In drug development, the inhibition of this compound is a therapeutic target for conditions such as pancreatitis and sepsis. Accurate measurement of CPB activity is therefore essential for screening potential inhibitors and for quality control of enzyme preparations.

Principle of the Assay

The activity of this compound is determined by monitoring the enzymatic hydrolysis of the substrate hippuryl-L-arginine. CPB cleaves the peptide bond in hippuryl-L-arginine, yielding hippuric acid and L-arginine. The formation of hippuric acid leads to an increase in absorbance at 254 nm.[1][3] The rate of this increase in absorbance is directly proportional to the this compound activity under the specified assay conditions. One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-arginine per minute at a specific pH and temperature.[1][3][4]

Enzymatic Reaction

This compound Catalyzed Hydrolysis of Hippuryl-L-Arginine sub Hippuryl-L-Arginine enz This compound sub->enz + H₂O prod1 Hippuric Acid enz->prod1 prod2 L-Arginine enz->prod2

Caption: Hydrolysis of hippuryl-L-arginine by this compound.

Experimental Protocols

This section provides a detailed methodology for performing the this compound activity assay.

Materials and Reagents

  • This compound: From porcine pancreas, available as a lyophilized powder or a solution.[1][3]

  • Hippuryl-L-arginine: Substrate for the enzymatic reaction.

  • Tris-HCl buffer: For maintaining the optimal pH for the reaction.

  • Sodium Chloride (NaCl): Often included in the buffer.

  • Spectrophotometer: Capable of measuring absorbance at 254 nm, with temperature control.

  • Quartz cuvettes: With a 1 cm light path.

  • Reagent grade water

  • 1 M NaOH: For pH adjustment of the buffer.

Reagent Preparation

  • Assay Buffer (0.025 M Tris-HCl, 0.1 M NaCl, pH 7.65 at 25°C):

    • Dissolve Trizma Hydrochloride and Sodium Chloride in reagent grade water to final concentrations of 25 mM and 100 mM, respectively.[4]

    • Adjust the pH to 7.65 at 25°C using 1 M NaOH.[4]

    • Store the buffer at room temperature.

  • Substrate Solution (1.0 mM Hippuryl-L-arginine):

    • Dissolve hippuryl-L-arginine in the Assay Buffer to a final concentration of 1.0 mM.[4]

    • This solution should be prepared fresh daily.[4][5]

  • Enzyme Solution (1-8 units/mL):

    • Immediately before use, prepare a solution of this compound in cold reagent grade water to a concentration of 1-8 units/mL.[3][4] The exact concentration may need to be optimized based on the specific activity of the enzyme lot.

    • The enzyme solution should be kept on ice.

Assay Procedure

The following workflow outlines the steps for the spectrophotometric measurement of this compound activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate Solution, and Enzyme Solution set_spectro Set Spectrophotometer to 254 nm and 25°C prep_reagents->set_spectro add_sub Pipette 2.9 mL of Substrate Solution into cuvette set_spectro->add_sub equilibrate Incubate at 25°C for 3-5 minutes to equilibrate and establish blank rate add_sub->equilibrate add_enz Add 0.1 mL of diluted Enzyme Solution equilibrate->add_enz mix Mix by inversion add_enz->mix record Record increase in A254 for 3-5 minutes mix->record calc_rate Determine ΔA254/minute from the initial linear portion of the curve record->calc_rate calc_act Calculate this compound activity using the formula calc_rate->calc_act

Caption: Experimental workflow for the this compound activity assay.

Detailed Steps:

  • Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25°C.[1][3]

  • Pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution into a quartz cuvette.[1][3]

  • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a blank rate, if any.[1][3]

  • To initiate the reaction, add 0.1 mL of the diluted this compound enzyme solution to the cuvette.[1][3]

  • Immediately mix the contents of the cuvette by inversion and start recording the absorbance at 254 nm for approximately 3-5 minutes.[1][3]

  • For the blank, pipette 2.9 mL of the substrate solution and 0.1 mL of reagent grade water into a separate cuvette and record the absorbance over the same time period.

Data Presentation and Analysis

The rate of the enzymatic reaction is determined from the initial linear portion of the absorbance versus time curve.

Calculation of Enzyme Activity

The activity of the this compound enzyme is calculated using the following formula:

Units/mg enzyme = (ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) / (0.349 x mg enzyme/mL reaction mixture)[3]

Where:

  • ΔA₂₅₄/min is the change in absorbance at 254 nm per minute.

  • 0.349 is the millimolar extinction coefficient for hippuric acid at 254 nm.[3]

  • mg enzyme/mL reaction mixture is the final concentration of the enzyme in the cuvette.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters from various protocols for the this compound activity assay.

ParameterWorthington Biochemical[3]Tribioscience[1]Sigma-Aldrich[4]Elastin Products Company[5]
Enzyme Source Porcine PancreasNot SpecifiedNot SpecifiedPorcine Pancreas
Substrate Hippuryl-L-arginineHippuryl-L-arginineHippuryl-L-arginineHippuryl-L-arginine
Final Substrate Conc. 0.97 mM0.97 mM0.97 mM1.0 mM
Buffer 0.025 M Tris-HCl25 mM Tris-HCl25 mM Tris-HCl0.1 M Tris-HCl
NaCl Concentration 0.1 M0.1 M100 mM0.1 M
pH 7.657.657.657.7
Temperature 25°C25°C25°C25°C
Wavelength 254 nm254 nm254 nm254 nm
Final Enzyme Conc. 1-5 units/mL (diluted)1-5 units/mL (diluted)4-8 units/mL (diluted)0.002 mg/mL
Extinction Coefficient 0.349 mM⁻¹cm⁻¹Not Specified0.36 mM⁻¹cm⁻¹Not Specified
Unit Definition 1 µmole/min1 µmole/min1 µmole/min1 µmole/min

Considerations and Troubleshooting

  • Substrate Solubility: Hippuryl-L-arginine may require gentle warming to dissolve completely.[5] Ensure the solution is cooled to room temperature before use.

  • Linear Range: Ensure that the rate of the reaction is linear over the measurement period. If the rate decreases over time, the enzyme concentration may be too high and should be diluted further.

  • Blank Rate: A high blank rate may indicate contamination of the substrate or buffer. Prepare fresh solutions if necessary.

  • Temperature Control: Maintaining a constant temperature is critical as enzyme activity is temperature-dependent.

  • Purity of Enzyme: The presence of contaminating proteases, such as trypsin or chymotrypsin, can affect the accuracy of the assay.[5] Use highly purified this compound for the most reliable results.

References

Application Notes: Carboxypeptidase B in Recombinant Insulin Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboxypeptidase B (CPB), a zinc-containing metalloexopeptidase (EC 3.4.17.2), is a critical enzyme in the manufacturing of recombinant human insulin (B600854).[1] In the biosynthetic pathway, insulin is initially produced as a single-chain precursor, proinsulin. The conversion of proinsulin to mature, active insulin requires specific proteolytic cleavage to remove the connecting peptide (C-peptide). This process is typically achieved in vitro using a combination of Trypsin and this compound.[2][3]

Mechanism of Action

The enzymatic conversion of proinsulin to insulin is a two-step process that mimics the in vivo processing in the beta-cells of the pancreas.[3]

  • Trypsin Action: Trypsin, a serine endoprotease, initiates the process by cleaving the proinsulin chain at the carboxyl side of specific basic amino acid residues (Arginine and Lysine) that connect the B-chain to the C-peptide and the C-peptide to the A-chain.[4] This action liberates the C-peptide but leaves insulin with C-terminal basic amino acid extensions (e.g., Arg and Lys residues).

  • This compound Action: this compound specifically hydrolyzes these remaining basic amino acids from the C-terminus of the newly formed insulin molecule.[2][5] This final trimming step is essential to produce the native, fully active form of human insulin, which consists of the A and B chains linked by disulfide bonds.

The use of recombinant this compound is advantageous as it ensures high purity and eliminates the risk of contamination from other pancreatic proteases that might be present in enzymes purified from animal sources.[1]

Optimizing the Conversion Process

A significant challenge in the enzymatic modification of proinsulin is the potential for non-specific cleavage by trypsin, leading to the formation of insulin derivatives like des-threonine human insulin.[4][6] This reduces the final yield and complicates purification. To mitigate this, a method involving the reversible modification of lysine (B10760008) residues using citraconic anhydride (B1165640) has been developed. This process, known as citraconylation, blocks the lysine residues from tryptic cleavage. After the specific cleavage at arginine residues by trypsin and subsequent processing, the citraconyl groups can be removed under acidic conditions, restoring the native lysine residues and significantly improving the conversion yield of active insulin from approximately 52.7% to 77.7%.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymatic conversion of proinsulin using Trypsin and this compound, as reported in various studies.

ParameterValue / RangeContextSource
Enzyme Concentration ~200 pg/mLIn vitro conversion of proinsulin.[2]
Temperature 25°C - 40°COptimal activity and stability; 25°C for assays, 37°C for incubations, 40°C for optimal activity.[2][4][8]
pH 5.5 - 9.0Optimal pH varies; 5.5 for granule activity, 7.65 for standard assays, 9.0 for optimal enzyme activity.[8][9][10]
Insulin Conversion Yield 52.7% to 77.7%Improvement observed with the use of citraconylation to prevent unwanted side reactions.[6][7]
By-product Reduction 13.5% to 1.0%Reduction of des-threonine insulin derivative formation by using citraconylation.[6]
Final Purity >98%Purity of insulin achieved after enzymatic conversion and subsequent purification steps.[4]

Experimental Workflow

The following diagram illustrates the enzymatic conversion of recombinant proinsulin into mature, active insulin using a dual-enzyme system.

Proinsulin_Conversion Proinsulin Recombinant Proinsulin ReactionVessel Enzymatic Reaction (Trypsin & this compound) Proinsulin->ReactionVessel Intermediates Insulin with C-terminal Basic Amino Acids + C-Peptide ReactionVessel->Intermediates Trypsin Cleavage FinalInsulin Mature Active Insulin Intermediates->FinalInsulin this compound   Trimming    Byproducts C-Peptide, Free Arginine, Free Lysine Intermediates->Byproducts

Caption: Enzymatic conversion of proinsulin to mature insulin.

Protocols

Protocol 1: Standard Enzymatic Conversion of Proinsulin

This protocol outlines the basic procedure for converting proinsulin to insulin using Trypsin and this compound.

1. Materials and Reagents

  • Purified recombinant proinsulin

  • Trypsin (e.g., TPCK-treated)

  • This compound (recombinant or purified)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5 - 8.5

  • Stop Solution: Acetic acid or another suitable acid to lower the pH to ~3.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification

2. Enzyme Stock Solution Preparation

  • Prepare a stock solution of Trypsin (e.g., 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl).

  • Prepare a stock solution of this compound (e.g., 1 mg/mL or as per manufacturer's unit definition) in its recommended storage buffer.[8]

3. Reaction Procedure

  • Dissolve the proinsulin substrate in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Equilibrate the proinsulin solution to the desired reaction temperature (e.g., 25-37°C).[2]

  • Initiate the reaction by adding Trypsin and this compound. The optimal enzyme-to-substrate ratio must be determined empirically, but a starting point is typically in the range of 1:500 to 1:1000 (w/w) for Trypsin and a similar or slightly higher ratio for this compound.[2]

  • Incubate the reaction mixture for 1-4 hours. Monitor the conversion of proinsulin to insulin periodically (e.g., every 30 minutes) by taking aliquots, stopping the reaction with the Stop Solution, and analyzing via RP-HPLC.

  • Once the reaction is complete (i.e., proinsulin peak is minimized and insulin peak is maximized on the chromatogram), terminate the entire reaction by adding the Stop Solution to lower the pH.

4. Purification

  • The resulting mature insulin can be purified from the reaction mixture (which contains C-peptide, enzymes, and any remaining proinsulin or intermediates) using chromatographic techniques such as ion-exchange chromatography followed by RP-HPLC.[4]

Protocol 2: High-Yield Conversion via Citraconylation

This advanced protocol incorporates a reversible chemical modification step to protect lysine residues from unwanted tryptic cleavage, thereby increasing the yield of active insulin.[6]

1. Additional Materials

  • Citraconic anhydride

  • Decitraconylation Buffer: pH 2.0-3.0 (e.g., adjusted with HCl or formic acid)

2. Citraconylation of Proinsulin

  • Dissolve proinsulin in a suitable buffer (e.g., borate (B1201080) buffer, pH ~8.5).

  • Add citraconic anhydride to the solution. A ratio of approximately 3.0 g of citraconic anhydride per gram of proinsulin has been shown to be effective.[6]

  • Maintain the pH of the solution during the reaction, as the addition of the anhydride will cause it to drop.

  • Allow the reaction to proceed to completion, resulting in citraconylated proinsulin where lysine amino groups are blocked.

3. Enzymatic Conversion

  • Perform the enzymatic conversion as described in Protocol 1, using the citraconylated proinsulin as the substrate. Since the lysine residues are blocked, Trypsin will preferentially cleave at the arginine residues.

  • Monitor the reaction using RP-HPLC.

4. Decitraconylation (Restoration of Lysine Residues)

  • After the enzymatic reaction is complete, stop the reaction and induce decitraconylation by adjusting the pH of the solution to 2.0-3.0.[6][7]

  • Incubate the acidic solution at approximately 25°C until the protective groups are fully removed.[6] This restores the native insulin structure.

5. Purification

  • Purify the final insulin product using the standard chromatographic methods described in Protocol 1. This method has been reported to increase the final conversion yield to over 77%.[6]

References

Application Notes and Protocols for the Removal of C-Terminal Lysine and Arginine with Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Carboxypeptidase B (CPB) in the specific removal of C-terminal lysine (B10760008) and arginine residues from proteins and peptides. This powerful enzymatic tool is essential for various applications, including the characterization of therapeutic proteins, protein sequencing, and advanced proteomics studies.

Introduction

This compound is a zinc-containing exopeptidase that specifically catalyzes the hydrolysis of peptide bonds at the C-terminal side of basic amino acids, namely lysine and arginine.[1] This high specificity makes it an invaluable reagent in protein chemistry and analysis. In the context of drug development, particularly for monoclonal antibodies (mAbs), heterogeneity in the C-terminal lysine residues of the heavy chain is a critical quality attribute that requires precise characterization and control. CPB is widely used to remove this heterogeneity, facilitating a more uniform product profile. Furthermore, its application extends to protein sequencing and the burgeoning field of C-terminomics.

Key Applications

  • Monoclonal Antibody (mAb) Characterization: Removal of C-terminal lysine variants to reduce charge heterogeneity and simplify analysis by methods such as ion-exchange chromatography (IEX) and capillary isoelectric focusing (cIEF).

  • Protein Sequencing: Determination of the C-terminal amino acid sequence of proteins and peptides by timed-release of amino acids.

  • Proteomics: Facilitating the identification and quantification of C-terminal peptides in complex biological samples (C-terminomics).

Quantitative Data: Enzyme Kinetics

The efficiency and specificity of this compound are defined by its kinetic parameters. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of common synthetic substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate, while higher kcat values represent a faster turnover rate.

SubstrateKm (M x 10⁻⁴)kcat (s⁻¹)Source
α-N-Benzoylglycyl-L-arginine (Hippuryl-L-arginine)2.1105[2]
α-N-Benzoylglycyl-L-lysine (Hippuryl-L-lysine)9.1134
Benzoyl-α-L-glutamyl-L-arginine1.587[2]
Benzoyl-L-lysyl-L-lysine1.6134
Hippuryl-L-ornithine1101.7
Hippuryl-L-argininic acid0.251700

Table 1: Kinetic constants for bovine pancreatic this compound at pH 8.0 and 23°C.[2]

Experimental Protocols

Removal of C-Terminal Lysine from Monoclonal Antibodies

This protocol is designed for the efficient removal of C-terminal lysine residues from monoclonal antibodies to reduce charge heterogeneity for analytical characterization.

Materials:

  • Monoclonal antibody (mAb) sample (typically 1 mg/mL)

  • This compound (recombinant, proteomics grade)

  • Digestion Buffer: 25 mM Tris-HCl, pH 7.5-8.0

  • Reaction Stop Solution: 10% formic acid or a specific CPB inhibitor like citric acid (400 mM stock).

  • (Optional) Desalting columns or centrifugal filters for buffer exchange.

Protocol:

  • Sample Preparation (if necessary): If the mAb formulation buffer contains inhibitors of CPB (e.g., certain salts or excipients), a buffer exchange into the Digestion Buffer is recommended. This can be achieved using desalting columns or centrifugal filters.

  • Enzyme Preparation: Reconstitute lyophilized this compound in cold, sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C for long-term stability. Thaw on ice before use.

  • Digestion Reaction:

    • Bring the mAb sample to room temperature.

    • Add this compound to the mAb sample at a final enzyme-to-substrate ratio of 1:100 to 1:1000 (w/w). For example, for 1 mg of mAb, add 1-10 µg of CPB. A common starting point is a 1:100 ratio.

    • Gently mix the reaction by pipetting or brief vortexing.

    • Incubate the reaction at 37°C for 30 minutes to 2 hours. The optimal incubation time should be determined empirically for each specific mAb.

  • Reaction Termination: Stop the reaction by adding the Reaction Stop Solution. For example, add formic acid to a final concentration of 0.1-1%. If downstream analysis is sensitive to pH changes, consider adding a specific inhibitor like citric acid to a final concentration of 4 mM and incubating for 20 minutes at room temperature.

  • Analysis: The treated mAb sample is now ready for analysis by methods such as cation-exchange chromatography (CEX-HPLC), imaged capillary isoelectric focusing (icIEF), or mass spectrometry.

Workflow for mAb C-Terminal Lysine Removal:

mAb_lysine_removal cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Termination & Analysis mAb mAb Sample in Formulation Buffer buffer_exchange Buffer Exchange (if necessary) mAb->buffer_exchange digestion_buffer mAb in Digestion Buffer buffer_exchange->digestion_buffer add_cpb Add this compound (1:100 w/w) digestion_buffer->add_cpb incubation Incubate 37°C, 30-120 min add_cpb->incubation stop_reaction Stop Reaction (e.g., Formic Acid) incubation->stop_reaction analysis Analytical Characterization (IEX, cIEF, MS) stop_reaction->analysis

Caption: Workflow for the removal of C-terminal lysine from monoclonal antibodies.

C-Terminal Protein Sequencing

This protocol outlines the general steps for determining the C-terminal amino acid sequence of a protein or peptide using a time-course digestion with this compound, followed by amino acid analysis.

Materials:

  • Purified protein or peptide sample

  • This compound

  • Digestion Buffer: 25 mM Tris-HCl, pH 8.0

  • Reaction Stop Solution: 10% formic acid

  • Amino acid analyzer or HPLC/UPLC system for amino acid detection.

Protocol:

  • Sample Preparation: Ensure the protein/peptide sample is pure and in a suitable buffer (e.g., the Digestion Buffer).

  • Enzyme Preparation: Prepare a fresh dilution of this compound in cold Digestion Buffer.

  • Time-Course Digestion:

    • Set up a series of reaction tubes, one for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Initiate the reaction by adding this compound to the protein sample at an optimized enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).

    • At each designated time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a tube containing the Reaction Stop Solution.

  • Amino Acid Analysis:

    • Analyze the released free amino acids in each stopped aliquot using an amino acid analyzer or a suitable HPLC/UPLC method after derivatization.

  • Data Interpretation:

    • Quantify the amount of each released amino acid at each time point.

    • The C-terminal amino acid will be the first to appear and will plateau as the next amino acid is cleaved. The subsequent amino acids will appear in the order of their position from the C-terminus. Plotting the concentration of released amino acids against time will reveal the sequence.

Logical Workflow for C-Terminal Sequencing:

c_terminal_sequencing start Start protein_prep Purified Protein/ Peptide Sample start->protein_prep digestion Time-Course Digestion with this compound protein_prep->digestion aliquots Collect Aliquots at Different Time Points digestion->aliquots stop Stop Reaction in Each Aliquot aliquots->stop analysis Amino Acid Analysis (HPLC/AAA) stop->analysis interpretation Data Interpretation: Plot [AA] vs. Time analysis->interpretation sequence Determine C-Terminal Sequence interpretation->sequence end End sequence->end

Caption: Logical workflow for C-terminal protein sequencing using this compound.

C-Terminomics Sample Preparation for Mass Spectrometry

This protocol describes the use of this compound in a proteomics workflow to enrich for C-terminal peptides. By cleaving C-terminal lysine and arginine from non-C-terminal tryptic peptides, their charge state is altered, allowing for their separation from the native C-terminal peptides.

Materials:

  • Protein extract from cells or tissue

  • Trypsin (proteomics grade)

  • This compound

  • Standard proteomics sample preparation reagents (e.g., urea, DTT, iodoacetamide, ammonium (B1175870) bicarbonate)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system

Protocol:

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample using a suitable lysis buffer.

    • Perform a standard in-solution or in-gel tryptic digestion of the protein extract. This will generate a complex mixture of peptides, most of which will have a C-terminal lysine or arginine.

  • This compound Treatment:

    • After the tryptic digest, adjust the pH of the peptide mixture to 7.5-8.0 if necessary.

    • Add this compound to the peptide mixture at an appropriate ratio (e.g., 1:50 w/w with respect to the initial protein amount).

    • Incubate at 37°C for 2-4 hours. This step will remove the C-terminal lysine and arginine from the tryptic peptides, but not from the original C-terminal peptides of the proteins (unless they also happen to end in Lys or Arg).

  • Peptide Cleanup:

    • Acidify the sample with formic acid to stop the enzymatic reactions and prepare the peptides for mass spectrometry.

    • Desalt and concentrate the peptides using C18 SPE cartridges.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS. The removal of the C-terminal basic residues from the internal tryptic peptides will alter their chromatographic retention and fragmentation behavior, aiding in the specific identification of the native C-terminal peptides.

Experimental Workflow for C-Terminomics:

c_terminomics_workflow start Protein Extract tryptic_digest Tryptic Digestion start->tryptic_digest cpb_treatment This compound Treatment tryptic_digest->cpb_treatment peptide_cleanup Peptide Cleanup (C18 SPE) cpb_treatment->peptide_cleanup lcms_analysis LC-MS/MS Analysis peptide_cleanup->lcms_analysis data_analysis Data Analysis & C-Terminal Peptide ID lcms_analysis->data_analysis end Identified C-Terminal Peptides data_analysis->end

Caption: Workflow for C-terminomics sample preparation using this compound.

References

Determining Carboxypeptidase B Concentration for Optimal Digestion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase B (CPB) is a metalloexopeptidase that specifically catalyzes the hydrolysis of peptide bonds at the C-terminal end of basic amino acids, namely lysine (B10760008) and arginine.[1][2] This specificity makes it an invaluable tool in protein characterization, particularly in the biopharmaceutical industry for the analysis of monoclonal antibodies (mAbs).[3][4] The heavy chains of human IgG often contain a C-terminal lysine residue, which can be clipped off in vivo.[3] Assessing and controlling this C-terminal lysine heterogeneity is often a critical quality attribute (CQA) in mAb development and manufacturing.[3][5]

This document provides detailed application notes and protocols for determining the optimal concentration of this compound for the complete and efficient removal of C-terminal lysine and arginine residues from proteins, with a primary focus on monoclonal antibodies.

Principles of this compound Digestion

This compound is a zinc-containing enzyme that requires a free C-terminal carboxyl group on its substrate.[6] The enzyme's activity can be influenced by several factors, including pH, temperature, and the presence of inhibitors. For optimal activity, it is crucial to ensure that the sample buffer is compatible with the enzyme. Components in formulation buffers can sometimes inhibit CPB activity, necessitating a desalting or buffer exchange step prior to digestion.[3][5]

The optimal concentration of CPB is a critical parameter that needs to be determined empirically for each specific protein and application. Insufficient enzyme concentration will result in incomplete digestion, leaving C-terminal basic residues intact. Conversely, an excessively high concentration can be wasteful and may lead to non-specific cleavage if the enzyme preparation contains trace impurities. Therefore, a systematic approach to optimizing the enzyme-to-substrate ratio is essential for achieving reliable and reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound digestion, compiled from various sources. These values should be used as starting points for optimization experiments.

Table 1: Recommended Starting Conditions for CPB Digestion

ParameterRecommended RangeSource(s)
Enzyme to Substrate Ratio (w/w)1:20 to 1:1000[7]
Incubation Temperature25°C - 37°C[5]
Incubation Time30 minutes - 16 hours[5][7]
Optimal pH7.0 - 9.0[8]

Table 2: Example CPB Digestion Protocols for Monoclonal Antibodies

ParameterProtocol 1Protocol 2Source(s)
CPB to mAb Ratio (w/w) 1:1001:10,000[5][9]
Incubation Time 30 minutes2 hours[5][9]
Incubation Temperature 37°CRoom Temperature or 37°C[5][9]
Inhibitor 4 mM Citric Acid (final conc.)Not specified[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Pilot Experiment)

This protocol describes a pilot experiment to determine the optimal enzyme-to-substrate ratio for a specific protein.

Materials:

  • Protein sample (e.g., monoclonal antibody) at a known concentration

  • This compound (lyophilized powder or stock solution)

  • Digestion Buffer (e.g., 25 mM Tris-HCl, pH 7.5-8.0)

  • Enzyme Dilution Buffer (e.g., sterile deionized water or Digestion Buffer)

  • Inhibitor Solution (e.g., 100 mM Citric Acid)

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • Analytical instrument for assessing digestion completeness (e.g., Cation-Exchange Chromatography (CEX-HPLC), Mass Spectrometry (MS))

Procedure:

  • Protein Preparation:

    • If the protein is in a formulation buffer that may contain inhibitors, perform a buffer exchange into the Digestion Buffer using a desalting column or centrifugal filter.[3][5]

    • Adjust the protein concentration to a working stock solution (e.g., 1 mg/mL) with Digestion Buffer.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in the Enzyme Dilution Buffer to a stock concentration of 1 mg/mL.[5]

    • Prepare a series of dilutions of the CPB stock solution to achieve the desired range of enzyme-to-substrate ratios to be tested (e.g., 1:20, 1:50, 1:100, 1:200, 1:500 w/w).

  • Digestion Reaction Setup:

    • For each enzyme-to-substrate ratio to be tested, pipette the required volume of the protein stock solution into a microcentrifuge tube.

    • Include a "No Enzyme" control by adding only the protein and an equivalent volume of Enzyme Dilution Buffer.

    • Add the corresponding volume of the diluted CPB solution to each reaction tube to initiate the digestion.

    • Gently vortex each tube to mix.

  • Incubation:

    • Incubate the reaction tubes at 37°C for a fixed time (e.g., 30 minutes).[5]

  • Reaction Termination:

    • Stop the digestion by adding the Inhibitor Solution to a final concentration of 4 mM (e.g., add 1 µL of 100 mM citric acid to a 25 µL reaction).[5]

    • Alternatively, the reaction can be stopped by rapid freezing or by immediate preparation for analysis that involves a denaturation step.

  • Analysis:

    • Analyze the samples using a suitable analytical technique (e.g., CEX-HPLC or MS) to assess the removal of C-terminal basic amino acids.

    • Compare the results from the different enzyme-to-substrate ratios to the "No Enzyme" control. The optimal concentration is the lowest concentration that results in complete removal of the target C-terminal residues within the desired timeframe.

experimental_workflow_optimization cluster_prep Preparation cluster_reaction Digestion cluster_analysis Analysis protein_prep Protein Sample (Buffer Exchange if needed) reaction_setup Set up reactions with varying CPB:Protein ratios (e.g., 1:20, 1:50, 1:100) protein_prep->reaction_setup cpb_prep This compound (Reconstitute & Dilute) cpb_prep->reaction_setup no_enzyme_control Include 'No Enzyme' Control incubation Incubate at 37°C (e.g., 30 min) reaction_setup->incubation termination Terminate Reaction (e.g., add Citric Acid) incubation->termination analysis Analyze by CEX-HPLC or MS termination->analysis determination Determine Optimal CPB Concentration analysis->determination

Workflow for CPB Concentration Optimization.
Protocol 2: Routine Digestion with Optimized this compound Concentration

Once the optimal enzyme-to-substrate ratio has been determined, this protocol can be used for routine digestions.

Materials:

  • Protein sample

  • This compound stock solution (at a concentration convenient for the optimized ratio)

  • Digestion Buffer

  • Inhibitor Solution

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Sample Preparation:

    • Prepare the protein sample as described in Protocol 1, ensuring it is in the appropriate Digestion Buffer and at a known concentration.

  • Digestion Reaction:

    • Add the required volume of the protein sample to a microcentrifuge tube.

    • Add the predetermined optimal volume of the this compound stock solution.

    • Gently vortex to mix.

  • Incubation:

    • Incubate at the optimized temperature and time determined from the pilot experiment (e.g., 37°C for 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the Inhibitor Solution or by another suitable method as described in Protocol 1.

  • Downstream Analysis:

    • The sample is now ready for downstream analytical procedures.

routine_digestion_workflow start Start with Protein Sample add_cpb Add Optimized Concentration of CPB start->add_cpb incubate Incubate at Optimized Temperature and Time add_cpb->incubate terminate Terminate Reaction incubate->terminate analyze Proceed to Downstream Analysis terminate->analyze

Routine this compound Digestion Workflow.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Digestion

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Digestion 1. Inhibitors in the sample buffer. 2. Insufficient enzyme concentration. 3. Suboptimal incubation time or temperature. 4. Inactive enzyme.1. Desalt or buffer exchange the sample into an appropriate digestion buffer.[3][5] 2. Increase the enzyme-to-substrate ratio or repeat the optimization experiment. 3. Increase the incubation time or ensure the temperature is optimal (typically 37°C). 4. Use a fresh aliquot of enzyme; ensure proper storage conditions (-20°C or -80°C for long-term).
Loss of pI Markers (in icIEF) Residual CPB activity digesting the peptide standards.1. Add an inhibitor such as citric acid (4 mM final concentration) immediately after digestion.[5] 2. Cool the sample and ampholyte solution to 4°C before mixing.[5]
Variability in Results 1. Inaccurate protein or enzyme concentration determination. 2. Inconsistent incubation times or temperatures.1. Accurately determine the concentration of both the protein and the CPB stock solution. 2. Use a calibrated thermomixer or water bath and a precise timer.

Conclusion

Determining the optimal concentration of this compound is a critical step for achieving complete and reproducible removal of C-terminal basic amino acids. By following a systematic optimization protocol, researchers can establish robust and efficient digestion conditions tailored to their specific protein of interest. This ensures high-quality data for downstream applications such as monoclonal antibody characterization and protein sequencing. The protocols and guidelines presented in this document provide a comprehensive framework for the successful implementation of this compound digestion in a research and development setting.

References

Application Notes: Carboxypeptidase B in Proteomics Workflow for C-terminomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C-terminomics, the large-scale identification and quantification of protein C-termini, is a crucial field in proteomics for understanding protein function, regulation, and degradation. The protein C-terminus plays a vital role in protein localization, stability, and interaction with other molecules. Proteolytic processing at the C-terminus can generate novel protein variants with distinct biological activities. However, the analysis of C-terminal peptides by mass spectrometry has been challenging due to their low abundance and often poor ionization efficiency. Carboxypeptidase B, a metallocarboxypeptidase that specifically cleaves C-terminal lysine (B10760008) and arginine residues, has emerged as a powerful enzymatic tool to overcome these challenges and enhance the coverage of the C-terminome.[1]

Principle of this compound Application in C-terminomics

The fundamental principle behind using this compound in C-terminomics is to selectively remove C-terminal lysine and arginine residues from internal tryptic peptides. In a typical bottom-up proteomics workflow, proteins are digested with trypsin, which cleaves C-terminal to lysine and arginine residues. This process generates a complex mixture of peptides, where only the original protein C-terminal peptides and the newly generated internal peptides ending with lysine or arginine are present.

By treating this peptide mixture with this compound, the C-terminal lysine and arginine residues are cleaved from the internal peptides. This enzymatic step does not affect the original C-terminal peptides, which do not have a C-terminal lysine or arginine (unless the protein itself ends in one of these residues, in which case the C-terminus can be protected). This selective removal of basic residues from internal peptides alters their charge state, enabling their separation from the desired C-terminal peptides using techniques like strong cation exchange (SCX) chromatography.

The CPB-ChaFRADIC Workflow

A notable application of this compound is in the this compound-assisted Charge-based Fractional Diagonal Chromatography (CPB-ChaFRADIC) workflow.[2][3][4][5] This negative selection strategy significantly enhances the enrichment of C-terminal peptides.

The workflow involves the following key steps:

  • Protein Extraction and C-terminal Protection: Proteins are extracted from the biological sample, and all carboxyl groups, including the C-termini and the side chains of aspartic and glutamic acids, are chemically protected. This protection is crucial to prevent the original C-terminal peptides from being digested by this compound if they happen to end in lysine or arginine.

  • Tryptic Digestion: The proteome with protected carboxyl groups is then digested with trypsin. This generates internal peptides with a newly exposed C-terminal lysine or arginine, while the original C-terminal peptides remain blocked.

  • This compound Digestion: The peptide mixture is treated with this compound, which specifically removes the C-terminal lysine and arginine from the unprotected internal peptides.

  • Charge-based Separation using SCX Chromatography: The peptide mixture is subjected to SCX chromatography. The internal peptides, having lost their C-terminal basic residue, exhibit a reduced positive charge and elute earlier from the SCX column. In contrast, the protected C-terminal peptides retain their charge and elute in later fractions, thus achieving effective enrichment.

  • LC-MS/MS Analysis: The enriched C-terminal peptide fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Advantages of Using this compound in C-terminomics

  • Increased Identification of C-terminal Peptides: By removing the abundant internal tryptic peptides, the complexity of the sample is reduced, allowing for the detection of low-abundance C-terminal peptides.

  • Enhanced Dynamic Range: The enrichment of C-terminal peptides leads to an improved dynamic range of detection.

  • Compatibility with Quantitative Proteomics: The workflow can be integrated with isotopic labeling techniques for quantitative C-terminomics studies, enabling the comparison of C-terminal processing under different biological conditions.

  • Broad Applicability: This method can be applied to various biological samples to study proteolytic events and identify substrates of proteases.

Quantitative Data Summary

The application of the CPB-ChaFRADIC workflow has demonstrated a significant increase in the identification of C-terminal peptides compared to direct analysis of the proteome digest.

SampleMethodCanonical C-termini IdentifiedNeo-C-termini IdentifiedTotal C-termini IdentifiedFold Increase (vs. Direct Analysis)
E. coli LysateDirect Analysis~220~88~3081x
E. coli LysateCPB-ChaFRADIC (Trypsin)441510951~3.1x
E. coli LysateCPB-ChaFRADIC (Trypsin + LysC)6048181422~4.6x
Jurkat Cells (Caspase-3 induced)CPB-ChaFRADIC-107 cleavage sites102 substrates-

Data synthesized from Lyu et al., Analytical Chemistry, 2020.[2][3][4][5]

Experimental Protocols

Materials and Reagents

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • This compound, sequencing grade

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Ammonium (B1175870) bicarbonate

  • SCX chromatography columns

  • LC-MS/MS system

Protocol for CPB-ChaFRADIC

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues in a buffer containing 8 M urea.

    • Determine protein concentration using a standard protein assay.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • C-terminal Protection (Carboxyl Group Labeling):

    • Perform a buffer exchange to a suitable labeling buffer (e.g., MES buffer, pH 5.5).

    • Chemically block all carboxyl groups using a carboxyl-reactive reagent (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and ethanolamine). Follow the specific protocol for the chosen labeling chemistry.

  • Tryptic Digestion:

    • Dilute the protein solution with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 16 hours.

  • This compound Digestion:

    • Adjust the pH of the peptide solution to 8.0 with ammonium bicarbonate.

    • Add this compound at an enzyme-to-substrate ratio of 1:25 (w/w).

    • Incubate at 37°C for 6 hours.

    • Stop the reaction by adding formic acid to a final concentration of 1%.

  • Strong Cation Exchange (SCX) Chromatography:

    • Equilibrate the SCX column with loading buffer (e.g., 10 mM KH2PO4, 20% ACN, pH 3.0).

    • Load the acidified peptide mixture onto the column.

    • Wash the column with the loading buffer to remove unbound peptides.

    • Elute the peptides using a step gradient of increasing salt concentration (e.g., KCl or NaCl in the loading buffer). Collect fractions. The C-terminal peptides are expected to elute at higher salt concentrations.

  • Desalting:

    • Desalt the collected SCX fractions containing the enriched C-terminal peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the samples on a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the C-terminal protection modification and other relevant modifications in the search parameters.

    • Filter the identified peptides and proteins based on a false discovery rate (FDR) of <1%.

Visualizations

G cluster_workflow CPB-ChaFRADIC Workflow start Protein Sample protein_extraction Protein Extraction & C-terminal Protection start->protein_extraction trypsin_digestion Tryptic Digestion protein_extraction->trypsin_digestion cpb_digestion This compound Digestion trypsin_digestion->cpb_digestion scx_chromatography SCX Chromatography cpb_digestion->scx_chromatography lcms_analysis LC-MS/MS Analysis scx_chromatography->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis end Identified C-terminal Peptides data_analysis->end G cluster_logic Logic of C-terminal Peptide Enrichment cluster_peptides Peptide Mixture cluster_after_cpb After this compound cluster_separation Separation protein Protein with Protected C-terminus (COOH-X) trypsin Trypsin protein->trypsin c_terminal_peptide C-terminal Peptide (....-COOH-X) trypsin->c_terminal_peptide internal_peptide Internal Peptide (....-Lys/Arg) trypsin->internal_peptide cpb This compound internal_peptide->cpb c_terminal_peptide_unchanged C-terminal Peptide (Unchanged) cpb->c_terminal_peptide_unchanged internal_peptide_cleaved Internal Peptide (....-OH) cpb->internal_peptide_cleaved scx SCX Chromatography c_terminal_peptide_unchanged->scx internal_peptide_cleaved->scx enriched_c_terminal Enriched C-terminal Peptides (High Charge) scx->enriched_c_terminal depleted_internal Depleted Internal Peptides (Low Charge) scx->depleted_internal

References

Application Notes and Protocols for the Industrial Immobilization of Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxypeptidase B (CPB), a crucial exopeptidase that specifically cleaves C-terminal lysine (B10760008) and arginine residues, is an indispensable tool in various industrial applications.[1] Its utility spans from protein sequencing and peptide mapping to the manufacturing of therapeutic proteins like insulin (B600854) and the quality control of monoclonal antibodies.[2][3] However, the use of soluble CPB in industrial processes is often hampered by its limited stability, difficult recovery from the reaction mixture, and high cost. Immobilization of CPB onto solid supports offers a robust solution to these challenges, enhancing its stability, enabling reusability, and facilitating continuous processing, thereby improving overall process economy and efficiency.[4]

These application notes provide a comprehensive overview of the immobilization of this compound, detailing various techniques, support materials, and the resulting enhancements in enzyme performance. Detailed experimental protocols for key immobilization methods and industrial applications are also provided to guide researchers in implementing this technology.

Advantages of Immobilizing this compound

Immobilizing this compound on a solid support offers several key advantages for industrial applications:

  • Enhanced Stability: Immobilization can significantly improve the conformational stability of CPB, making it more resistant to changes in temperature and pH.[5]

  • Increased Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, leading to significant cost savings.

  • Continuous Processing: Immobilized CPB can be used in packed-bed reactors for continuous industrial processes.

  • Improved Product Purity: Immobilization prevents the enzyme from contaminating the final product, simplifying downstream processing.

Immobilization Techniques and Supports

Several techniques can be employed to immobilize this compound, each with its own set of advantages and considerations. The choice of method and support material is critical and depends on the specific application requirements.

Common Immobilization Methods:
  • Covalent Attachment: This method involves the formation of a stable covalent bond between the enzyme and the support material. It is a widely used technique that minimizes enzyme leaching.

  • Entrapment: The enzyme is physically confined within the porous matrix of a polymer gel, such as calcium alginate. This method is generally mild and can help preserve the enzyme's native structure.

  • Adsorption: This technique relies on the physical adsorption of the enzyme onto the surface of a support material through non-covalent interactions like van der Waals forces or hydrogen bonds. It is a simple and cost-effective method.

Support Materials:

A variety of materials can be used as supports for CPB immobilization, including:

  • Polyacrylamide beads: A synthetic polymer that can be functionalized for covalent attachment.[5]

  • Sepharose: A cross-linked agarose (B213101) gel commonly used for affinity chromatography and enzyme immobilization.[2][6]

  • Chitosan (B1678972): A natural biopolymer that can be modified for covalent attachment or used for adsorption.

  • Calcium Alginate: A natural polysaccharide that forms a porous gel matrix for enzyme entrapment.[4][7]

  • Magnetic Nanoparticles: These offer a high surface area for enzyme loading and can be easily separated from the reaction mixture using a magnetic field.

Quantitative Data on Immobilized this compound

The following tables summarize the quantitative data from various studies on the immobilization of this compound and similar enzymes.

Table 1: Comparison of Immobilization Methods for this compound and Related Enzymes
Immobilization MethodSupport MaterialEnzymeEnzyme LoadingActivity RecoveryReusabilityKey Findings & References
Covalent AttachmentPolyacrylamide BeadsThis compoundNot Reported~70% of soluble enzyme's specific activity[5]Not ReportedEnhanced thermal and pH stability.[5]
Covalent AttachmentSepharoseCarboxypeptidase N>98% immobilization[6]42% of applied activity[6]Stable for several months[6]Effective for removing C-terminal basic amino acids from peptides.[6]
Covalent AttachmentModified ChitosanCarboxypeptidase AHigh (Immobilization Yield: 0.86)[8]High (314.6 IU/g)[8]Not ReportedN-alkylation of chitosan produced the best derivatives.[8]
EntrapmentChitosan-coated Alginate BeadsCarboxylesteraseLoading Efficiency: 74%[4]Immobilization Yield: 78%[4]Retained 50% activity after 5 cycles[4]Increased optimal temperature by 10°C.[4]
EntrapmentCalcium AlginateProteaseNot Reported48.31%[7]Retained 25% activity after 3 cycles[7]No change in optimal pH or temperature.[7]
Table 2: Properties of Soluble vs. Immobilized this compound
PropertySoluble this compoundImmobilized this compound (Covalent on Polyacrylamide)[5]
Optimal pH 7.6 - 7.77.6 - 7.7
Optimal Temperature ~33 - 40°C~40 - 47°C (approx. 7°C higher)
Michaelis Constant (Km) LowerTenfold Higher
Conformational Stability StandardMarkedly Enhanced

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on Polyacrylamide Beads

This protocol is based on the method described by D. Čechová et al. (1974).[5]

Materials:

  • This compound from porcine pancreas

  • Polyacrylamide-type bead support with carboxylic functional groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 0.1 M Sodium citrate/sodium phosphate (B84403) buffer, pH 4.5

  • Substrate: Hippuryl-L-arginine

  • Reaction vessel

  • Stirrer

  • Filtration apparatus

Procedure:

  • Support Activation:

    • Wash the polyacrylamide beads with the 0.1 M sodium citrate/sodium phosphate buffer (pH 4.5).

    • Prepare a suspension of the support in the same buffer.

    • Add EDC to the suspension to activate the carboxylic functional groups. The recommended weight ratio of support to carbodiimide (B86325) is 4:8.[5]

    • Stir the mixture at 0-4°C for the activation reaction.

  • Enzyme Coupling:

    • Dissolve this compound in the 0.1 M sodium citrate/sodium phosphate buffer (pH 4.5).

    • Add the enzyme solution to the activated support suspension. The recommended weight ratio of support to enzyme is 4:1.[5]

    • Continue stirring the mixture at 0-4°C to allow for the covalent coupling of the enzyme to the support.

  • Washing:

    • After the coupling reaction, filter the immobilized enzyme preparation.

    • Wash the beads thoroughly with the buffer to remove any unbound enzyme and reagents.

  • Activity Assay:

    • Determine the activity of the immobilized this compound using a suitable assay, such as the hydrolysis of hippuryl-L-arginine.

    • Compare the activity with that of the soluble enzyme under the same conditions to determine the activity recovery.

Protocol 2: Entrapment of this compound in Calcium Alginate Beads

This protocol is a general method for enzyme entrapment that can be adapted for this compound.

Materials:

  • This compound solution

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (0.2 M)

  • Distilled water

  • Syringe with a needle

  • Beaker

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Prepare a 2-4% (w/v) sodium alginate solution by slowly adding the powder to distilled water while stirring continuously to avoid clumping.

    • Allow the solution to stand to remove any air bubbles.

  • Enzyme Mixture:

    • Mix the this compound solution with the sodium alginate solution. The final concentration of the enzyme will depend on the desired loading.

  • Bead Formation:

    • Draw the enzyme-alginate mixture into a syringe.

    • Extrude the mixture dropwise into a gently stirring 0.2 M CaCl₂ solution.

    • Calcium alginate beads will form instantaneously upon contact with the CaCl₂ solution, entrapping the enzyme within the gel matrix.

  • Curing and Washing:

    • Allow the beads to cure in the CaCl₂ solution for a period of time (e.g., 30-60 minutes) to ensure complete gelation.

    • Collect the beads by filtration and wash them thoroughly with distilled water or a suitable buffer to remove excess calcium chloride and any surface-adsorbed enzyme.

  • Storage:

    • Store the immobilized enzyme beads in a suitable buffer at 4°C.

Protocol 3: Industrial Application - Removal of C-terminal Lysine from Monoclonal Antibodies

This protocol is based on the application of CPB in the quality control of therapeutic antibodies.[3]

Materials:

  • Monoclonal antibody (mAb) sample

  • Recombinant this compound

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.6)

  • Incubator or water bath at 37°C

  • Analytical system for charge variant analysis (e.g., ion-exchange chromatography)

Procedure:

  • Sample Preparation:

    • Dilute the mAb sample to a suitable concentration in the reaction buffer.

  • Enzyme Addition:

    • Add this compound to the mAb sample. A common enzyme-to-substrate ratio is 1:50 to 1:1000 (w/w).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period, typically 30 minutes to 2 hours, to allow for the complete removal of C-terminal lysine residues.

  • Reaction Termination (Optional):

    • The reaction can be stopped by adding a CPB inhibitor or by immediate analysis.

  • Analysis:

    • Analyze the treated and untreated mAb samples using a suitable analytical technique, such as ion-exchange chromatography, to confirm the removal of C-terminal lysine variants.

Visualizations

Experimental Workflow for Covalent Immobilization of this compound

G cluster_prep Preparation cluster_immob Immobilization Process cluster_analysis Analysis & Application support Polyacrylamide Bead Support activation Support Activation (0-4°C) support->activation buffer1 Citrate-Phosphate Buffer (pH 4.5) buffer1->activation edc EDC Solution edc->activation cpb_sol This compound Solution coupling Enzyme Coupling (0-4°C) cpb_sol->coupling activation->coupling washing Washing coupling->washing activity Activity Assay washing->activity application Industrial Application washing->application

Caption: Workflow for covalent immobilization of CPB.

Logical Relationship of Immobilization Parameters and Outcomes

G cluster_params Immobilization Parameters cluster_outcomes Performance Outcomes method Immobilization Method loading Enzyme Loading method->loading activity Activity Recovery method->activity support Support Material support->loading stability Stability (Thermal & pH) support->stability conditions Reaction Conditions (pH, Temp) conditions->activity conditions->stability reusability Reusability loading->reusability stability->reusability

References

Application Notes and Protocols for Sequential Digestion with Trypsin and Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sequential enzymatic digestion of proteins using trypsin followed by Carboxypeptidase B. This powerful technique is pivotal in proteomics and protein characterization, offering enhanced protein sequence coverage and precise identification of C-terminal amino acids.

Application Notes

Sequential digestion with trypsin and this compound is a cornerstone technique in mass spectrometry-based proteomics. Trypsin, a serine protease, is the most widely used enzyme for protein digestion due to its high specificity, cleaving peptide bonds C-terminal to lysine (B10760008) and arginine residues.[1][2] This targeted cleavage typically generates peptides of an ideal size for mass spectrometry analysis.[1][2] However, trypsin digestion alone can result in incomplete cleavage, leaving C-terminal basic residues that can complicate data analysis.[2]

This compound, an exopeptidase, specifically removes C-terminal lysine and arginine residues from peptides and proteins.[3] By employing a sequential digestion, where this compound treatment follows trypsinization, researchers can achieve several analytical advantages:

  • Confirmation of Tryptic Peptides: The removal of C-terminal lysine or arginine by this compound confirms that the peptide was generated by tryptic cleavage.

  • Improved Protein C-terminal Sequencing: This method is instrumental in identifying the native C-terminus of a protein.

  • Enhanced Mass Spectrometry Analysis: The removal of basic C-terminal residues can alter the charge state of peptides, potentially improving their fragmentation and identification by mass spectrometry.

  • Characterization of Post-Translational Modifications: The precise identification of the C-terminus is crucial for studying proteolytic processing and other C-terminal modifications.

  • Quality Control of Recombinant Proteins: Sequential digestion is used to assess the integrity of the C-terminus of recombinant proteins, such as insulin, ensuring proper processing and activity.[4]

The combination of these two enzymes provides a more complete picture of the protein's primary structure than either enzyme used alone.

Experimental Protocols

The following protocols provide a generalized framework for in-solution and in-gel sequential digestion of proteins. Optimization may be required depending on the specific protein and downstream application.

In-Solution Sequential Digestion Protocol

This protocol is suitable for purified proteins or simple protein mixtures.

1. Protein Preparation and Denaturation:

  • Dissolve the protein sample in a denaturing buffer, such as 8 M urea (B33335) in 50 mM Tris-HCl, pH 8, or 50 mM ammonium (B1175870) bicarbonate, pH 7.8.[1]

  • For disulfide bond reduction, add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.[1]

  • For alkylation of free cysteines, add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

2. Trypsin Digestion:

  • Dilute the sample with 50 mM Tris-HCl (pH 8) or 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to less than 2 M, as high concentrations of urea can inhibit trypsin activity.[1]

  • Add mass spectrometry grade trypsin to the protein sample at a ratio of 1:20 to 1:100 (w/w, enzyme to protein).[5]

  • Incubate the digestion mixture at 37°C for 12-18 hours (overnight).[1]

3. This compound Digestion:

  • After the trypsin digestion is complete, add this compound to the peptide mixture. A common starting ratio is 1:50 to 1:1000 (w/w, this compound to initial protein amount).[3]

  • Incubate the reaction at room temperature for 2-16 hours.[3] The optimal incubation time should be determined empirically.

  • Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%, which will lower the pH and inactivate the enzymes.

4. Sample Cleanup:

  • Prior to mass spectrometry analysis, it is essential to desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts, detergents, and other contaminants.

In-Gel Sequential Digestion Protocol

This protocol is used for proteins that have been separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

1. Protein Band Excision and Destaining:

  • Excise the protein band of interest from the Coomassie-stained gel.

  • Cut the gel band into small pieces (approximately 1x1 mm).

  • Destain the gel pieces by washing them with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

2. Reduction and Alkylation:

  • Reduce the protein within the gel pieces by incubating with 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.

  • Remove the DTT solution and alkylate the cysteines by incubating with 55 mM IAA in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.

  • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.

3. Trypsin Digestion:

  • Rehydrate the dried gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL of trypsin in 50 mM ammonium bicarbonate) on ice for 30-60 minutes.

  • Add enough 50 mM ammonium bicarbonate to cover the gel pieces.

  • Incubate overnight at 37°C.

4. Peptide Extraction and this compound Digestion:

  • Extract the tryptic peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN, 0.1% TFA). Pool the extracts.

  • Dry the pooled peptide extracts in a vacuum centrifuge.

  • Resuspend the dried peptides in a suitable buffer for this compound digestion (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Add this compound at an appropriate ratio and incubate as described in the in-solution protocol.

  • Stop the reaction with acid and proceed to sample cleanup.

Data Presentation

The following tables summarize quantitative data related to the efficiency and outcomes of enzymatic digestions.

ParameterTrypsin OnlyTrypsin/Lys-C MixBenefit of Combination
Missed Cleavages 10-30% of potential sites[2]Significantly reduced[1]Improved proteolytic efficiency and protein sequence coverage.

Table 1: Comparison of Missed Cleavage Rates. The combination of Trypsin with Lys-C, which also cleaves at lysine residues, demonstrates a significant reduction in missed cleavages compared to trypsin alone.[1][2]

Protease CombinationImprovement in Protein Identifications
Trypsin followed by AspN+62%[6][7]
Trypsin followed by GluC+80%[6][7]
Trypsin followed by Chymotrypsin+21%[6][7]
Trypsin followed by Proteinase K+731%[6][7]

Table 2: Impact of Sequential Digestion on Protein Identification. Sequential digestion with trypsin and other proteases significantly increases the number of identified proteins compared to using the alternative proteases alone.[6][7]

Visualizations

The following diagrams illustrate the experimental workflows for sequential trypsin and this compound digestion.

experimental_workflow_in_solution cluster_prep Protein Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Denaturation Denaturation (8M Urea) Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Trypsin_Digestion Trypsin Digestion (1:50, 37°C, overnight) Alkylation->Trypsin_Digestion Dilute Urea < 2M CPB_Digestion This compound Digestion (1:100, RT, 2-16h) Trypsin_Digestion->CPB_Digestion Quench Quench Reaction (Formic Acid) CPB_Digestion->Quench Cleanup C18 Desalting Quench->Cleanup MS_Analysis Mass Spectrometry Cleanup->MS_Analysis

Caption: In-solution sequential digestion workflow.

experimental_workflow_in_gel cluster_gel_prep In-Gel Preparation cluster_gel_digest In-Gel & In-Solution Digestion cluster_gel_analysis Analysis Excision Excise & Destain Gel Band Reduce_Alkyl Reduction (DTT) & Alkylation (IAA) Excision->Reduce_Alkyl Trypsin_Digest In-Gel Trypsin Digestion (37°C, overnight) Reduce_Alkyl->Trypsin_Digest Peptide_Extract Peptide Extraction Trypsin_Digest->Peptide_Extract CPB_Digest In-Solution This compound Digestion Peptide_Extract->CPB_Digest Quench_Cleanup Quench & C18 Cleanup CPB_Digest->Quench_Cleanup MS Mass Spectrometry Quench_Cleanup->MS

Caption: In-gel sequential digestion workflow.

logical_relationship Protein Intact Protein Tryptic_Peptides Tryptic Peptides (C-term K/R) Protein->Tryptic_Peptides Trypsin CPB_Treated_Peptides C-terminally Trimmed Peptides Tryptic_Peptides->CPB_Treated_Peptides This compound MS_Analysis Mass Spectrometry Analysis CPB_Treated_Peptides->MS_Analysis

Caption: Logical flow of sequential digestion.

References

Application Notes and Protocols for C-Terminal Sequence Confirmation of Fusion Proteins using Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confirming the precise C-terminal sequence of recombinant fusion proteins is a critical quality attribute in biopharmaceutical development and production. Incomplete processing or unexpected modifications at the C-terminus can impact the protein's stability, bioactivity, and immunogenicity. Carboxypeptidase B (CPB), a metalloexopeptidase, serves as a valuable enzymatic tool for the characterization of protein C-termini. This enzyme specifically hydrolyzes peptide bonds C-terminal to basic amino acids, namely lysine (B10760008) and arginine.[1] This application note provides detailed protocols for the use of this compound in conjunction with mass spectrometry to verify the C-terminal sequence of fusion proteins.

This compound is a highly specific exopeptidase that sequentially removes basic amino acids from the C-terminus of a polypeptide chain.[1] This specificity makes it an ideal reagent for confirming the presence or absence of expected C-terminal lysine or arginine residues, which are often part of purification tags or are susceptible to post-translational modifications. The subsequent analysis of the digested protein by mass spectrometry allows for the precise determination of the C-terminal sequence by observing the mass shift corresponding to the cleaved amino acid(s).

Principle of the Method

The methodology involves the controlled enzymatic digestion of the fusion protein with this compound, followed by mass analysis to identify the cleaved amino acids. The mass of the protein before and after digestion is compared. A decrease in mass corresponding to the mass of a lysine (128.17 Da) or arginine (156.19 Da) residue confirms the presence and removal of that specific amino acid from the C-terminus. Time-course experiments can be employed to determine the sequence of multiple C-terminal basic residues.

Data Presentation

Table 1: Efficiency of this compound Cleavage on Tryptic Peptides from E. coli Proteome
Peptide TypeCleavage Efficiency (%)Notes
Internal Peptides with C-terminal K or R92.1 ± 0.7Demonstrates high efficiency on non-terminal peptides.
Peptides ending in Proline-Lysine (PK)0.4 ± 0.4Cleavage is significantly inhibited.
Peptides ending in Proline-Arginine (PR)27.2 ± 0.6Cleavage is partially inhibited.

Data adapted from Feng et al., Analytical Chemistry, 2020.[2]

Table 2: Analysis of C-Terminal Lysine Variants of Adalimumab Before and After this compound Treatment
SampleMain Peak (pI)Basic Variant 1 (pI)Basic Variant 2 (pI)
Adalimumab (Untreated)8.28.38.4
Adalimumab (CPB Treated)8.2Not DetectedNot Detected

This table summarizes the expected outcome of CPB treatment on a monoclonal antibody with C-terminal lysine heterogeneity, leading to a reduction in basic charge variants as observed by techniques like imaged capillary isoelectric focusing (icIEF).

Experimental Protocols

Protocol 1: C-Terminal Sequencing of a Fusion Protein using this compound and MALDI-TOF Mass Spectrometry

1. Materials:

  • Purified fusion protein (1-10 mg/mL in a suitable buffer, e.g., 25 mM Tris-HCl, pH 7.5)

  • This compound (recombinant, sequencing grade)

  • Digestion Buffer: 25 mM Tris-HCl, pH 7.5-8.0

  • Stop Solution: 10% Trifluoroacetic acid (TFA)

  • MALDI-TOF Mass Spectrometer

  • MALDI Matrix (e.g., sinapinic acid)

2. Sample Preparation:

  • If the protein sample contains inhibitors of this compound (e.g., certain buffer components), it is recommended to perform a buffer exchange into the Digestion Buffer using a desalting column or dialysis.

  • Prepare a stock solution of this compound at 1 mg/mL in sterile water.

3. Digestion Procedure:

  • In a microcentrifuge tube, combine the fusion protein and this compound at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • For a time-course analysis, withdraw aliquots at different time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Stop the reaction for each aliquot by adding the Stop Solution to a final concentration of 0.1-1% TFA.

4. MALDI-TOF MS Analysis:

  • For each time point, mix a small volume of the quenched reaction with the MALDI matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectra in the appropriate mass range for the intact fusion protein.

  • Compare the mass spectra of the digested samples to the undigested (time 0) sample. A mass shift corresponding to the loss of lysine (128.17 Da) or arginine (156.19 Da) will indicate the removal of these residues from the C-terminus.

Protocol 2: Confirmation of C-Terminal Lysine Removal from a Monoclonal Antibody using HPLC

1. Materials:

  • Purified monoclonal antibody (mAb) (1 mg/mL)

  • This compound (recombinant)

  • Digestion Buffer: 20 mM MES, pH 6.0

  • Elution Buffer: 20 mM MES, 100 mM NaCl, pH 6.0

  • Cation-exchange (CEX) HPLC column

  • HPLC system with a UV detector

2. Digestion Procedure:

  • Dilute the mAb sample to 1.0 mg/mL with the Digestion Buffer.

  • Add this compound to the mAb solution at a protein-to-enzyme ratio of 250:1 (v/v).

  • Incubate the mixture at 37°C for 1 hour.[1]

3. HPLC Analysis:

  • Inject the untreated and CPB-treated samples onto the CEX-HPLC column.

  • Elute the samples using a linear gradient of the Elution Buffer.

  • Monitor the absorbance at 280 nm.

  • Compare the chromatograms of the untreated and treated samples. A reduction or elimination of basic peaks in the CPB-treated sample confirms the removal of C-terminal lysine residues.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_result Result start Start: Purified Fusion Protein buffer_exchange Buffer Exchange (if needed) start->buffer_exchange add_cpb Add this compound buffer_exchange->add_cpb incubation Incubate at 37°C add_cpb->incubation time_course Time-course Aliquots incubation->time_course stop_reaction Stop Reaction (e.g., with TFA) time_course->stop_reaction ms_analysis Mass Spectrometry (e.g., MALDI-TOF) stop_reaction->ms_analysis hplc_analysis HPLC (e.g., CEX) stop_reaction->hplc_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation hplc_analysis->data_interpretation end C-terminal Sequence Confirmation data_interpretation->end

Caption: Experimental workflow for C-terminal sequencing.

Caption: Enzymatic action of this compound.

Troubleshooting and Considerations

  • Inhibition of this compound: Certain buffer components can inhibit CPB activity. If incomplete digestion is observed, a buffer exchange step prior to digestion is recommended. Citric acid is a known inhibitor and can be used to stop the reaction.

  • Sub-optimal Cleavage: The rate of cleavage can be influenced by the amino acid preceding the C-terminal basic residue. For instance, a proline residue at the penultimate position can significantly hinder cleavage.[2]

  • Over-digestion: For time-course analysis, it is crucial to promptly stop the reaction to prevent excessive degradation of the protein, which could complicate data interpretation.

  • Mass Spectrometry Data Interpretation: Ensure that the mass spectrometer is properly calibrated to accurately measure the mass difference upon cleavage. The expected mass shifts are 128.17 Da for lysine and 156.19 Da for arginine.

Conclusion

The use of this compound is a robust and reliable method for the confirmation of the C-terminal sequence of fusion proteins, particularly for verifying the presence or absence of basic amino acid residues. The protocols outlined in this application note, in conjunction with mass spectrometry or HPLC analysis, provide a comprehensive approach for the characterization of this critical quality attribute in biopharmaceutical development. Careful consideration of potential inhibitors and optimization of digestion conditions will ensure accurate and reproducible results.

References

Troubleshooting & Optimization

troubleshooting incomplete Carboxypeptidase B digestion of peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for incomplete Carboxypeptidase B (CpB) digestion of peptides. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete this compound digestion?

Incomplete digestion by this compound, which specifically cleaves C-terminal lysine (B10760008) and arginine residues, is often due to suboptimal reaction conditions or the presence of inhibitors. Key factors include incorrect pH, insufficient enzyme concentration, short incubation times, or the presence of inhibitory substances in the sample buffer.[1] For instance, components in formulation buffers can hinder CpB activity, necessitating their removal.

Q2: How can I be sure my this compound is active?

The activity of this compound can be confirmed using a standard enzymatic assay. A common method involves monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-arginine, by measuring the increase in absorbance at 254 nm.[2][3][4] One unit of activity is typically defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-arginine per minute at 25°C and pH 7.65.[2][4][5]

Q3: My digestion is incomplete. How do I optimize the reaction conditions?

To optimize your digestion, consider the following parameters:

  • Enzyme-to-Substrate Ratio: A common starting point is a weight-to-weight (w/w) ratio of 1:50 to 1:1000 (enzyme:protein).[6] However, this may require optimization depending on the specific protein.[6] For some applications, a ratio of 1:20 to 1:100 is recommended.[7][8]

  • Incubation Time and Temperature: Digestion is typically carried out for 2-16 hours at room temperature[6] or for 30 minutes at 37°C.[9] Extending the incubation time can improve cleavage efficiency.

  • pH: The optimal pH for this compound activity is in the range of 7.5 to 9.0.[1][7][8][10] Ensure your reaction buffer is within this range. The commonly used Tris/HCl buffer is typically set to a pH of 7.65.[2][3]

Q4: What are common inhibitors of this compound, and how can I mitigate their effects?

Common inhibitors include:

  • Metal Chelators: As a zinc metalloenzyme, CpB is inhibited by metal chelating agents like EDTA.[10]

  • Product Inhibition: The final products of the digestion, free arginine and lysine, can act as competitive inhibitors.[10][11]

  • Citric Acid: Citric acid is a known inhibitor and can be used to stop the reaction post-digestion.

  • Buffer Components: Certain salts or other additives in formulation buffers can inhibit enzyme activity.

To mitigate inhibition, it is often recommended to perform a buffer exchange or use a desalting column to clean up the sample before adding this compound.

Q5: Can detergents in my sample preparation affect the digestion?

Yes, some detergents can interfere with CpB activity. Sodium dodecyl sulfate (B86663) (SDS) is a strong inhibitor of many enzymes, although this compound is only slightly inhibited by it.[12] Non-ionic detergents like Octyl-POE generally show little inhibition.[12] If your protocol requires detergents, consider their potential impact on enzymatic activity.

Q6: Why am I seeing unexpected cleavage sites in my peptide map?

Unexpected cleavage may be due to contaminating proteases in the this compound preparation. Commercial CpB, especially from animal sources, can sometimes be contaminated with Carboxypeptidase A or chymotrypsin.[12][13] To avoid this, it is highly recommended to use a high-purity, recombinant source of this compound.[10][13]

Troubleshooting Summary Tables

Table 1: Key Parameters for this compound Digestion

ParameterRecommended Range/ValueNotes
Enzyme:Protein Ratio (w/w) 1:20 to 1:1000The optimal ratio is protein-dependent and may require empirical determination.[6][7][8]
pH 7.5 - 9.0The enzyme exhibits optimal activity in a slightly alkaline environment.[1][7][8][10]
Temperature Room Temperature (25°C) or 37°CHigher temperatures can increase activity but may risk protein denaturation if prolonged.[6][9]
Incubation Time 30 minutes to 16 hoursLonger incubation times can drive the reaction to completion.[6][9]
Buffer 25 mM Tris/HCl with 100 mM NaClThis is a standard buffer system for CpB activity assays.[2][3]

Table 2: Common Inhibitors and Mitigation Strategies

InhibitorMechanismMitigation Strategy
EDTA Metal chelation (removes essential Zn²⁺)Avoid EDTA in all buffers. If present, perform buffer exchange or desalting.[10]
Citric Acid Competitive InhibitionUse to quench the reaction after desired digestion is complete. Avoid in the digestion buffer itself.
Arginine/Lysine Product InhibitionIf high concentrations of free Arg/Lys are expected, consider a higher enzyme ratio or longer incubation.[10][11]
Formulation Buffer Components VariousPerform sample desalting or buffer exchange into a compatible digestion buffer prior to adding CpB.
SDS Protein Denaturation/InhibitionWhile CpB has some resistance, it's best to minimize or remove SDS if possible.[12]

Experimental Protocols

Protocol 1: Standard this compound Digestion for Peptide Mapping

  • Sample Preparation:

    • If your protein of interest is in a formulation buffer, perform a buffer exchange into a digestion buffer (e.g., 25 mM Tris-HCl, pH 7.5-8.0) using a desalting column or centrifugal filter.

    • Determine the protein concentration of your sample.

  • Enzyme Reconstitution:

    • Reconstitute lyophilized this compound in sterile deionized water or digestion buffer to a stock concentration of 1 mg/mL.[9]

    • Aliquot and store at -20°C or -80°C for future use.[6][9]

  • Digestion Reaction:

    • Add this compound to the protein sample at a w/w ratio of 1:100 (enzyme:protein).[9] For example, add 1 µL of a 1 mg/mL CpB solution to 100 µL of a 1 mg/mL protein solution.

    • Gently vortex to mix.

    • Incubate at 37°C for 30 minutes.[9] For difficult substrates, the incubation time can be extended up to 16 hours at room temperature.[6]

  • Reaction Quenching (Optional):

    • To stop the reaction, add citric acid to a final concentration of 4 mM (e.g., add 1 µL of 400 mM citric acid to a 100 µL reaction).[9]

    • Incubate at room temperature for 20 minutes.[9]

  • Analysis:

    • Proceed with your downstream analysis, such as mass spectrometry or capillary isoelectric focusing.

Protocol 2: this compound Activity Assay

This protocol is based on the method of Folk et al. (1960) to determine enzyme activity.[4]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris/HCl buffer, pH 7.65, containing 0.1 M NaCl.[2]

    • Substrate Solution: 1 mM Hippuryl-L-arginine in Assay Buffer. Prepare fresh.[3]

    • Enzyme Solution: Dilute this compound in deionized water to a concentration of 1-5 units/mL immediately before use.[2][4]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 254 nm and maintain the temperature at 25°C.[4]

  • Assay Procedure:

    • Pipette 2.9 mL of the Substrate Solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.[4]

    • Add 0.1 mL of the diluted Enzyme Solution to the cuvette and mix.

    • Record the increase in absorbance at 254 nm for 3-4 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

    • Calculate the enzyme units based on the molar extinction coefficient of the product.

Diagrams

Incomplete_Digestion_Troubleshooting start Incomplete CpB Digestion Observed check_protocol Verify Protocol Parameters start->check_protocol check_inhibitors Investigate Potential Inhibitors start->check_inhibitors check_enzyme Assess Enzyme Activity & Purity start->check_enzyme sub_ratio Enzyme:Substrate Ratio Too Low? check_protocol->sub_ratio sub_time Incubation Time Too Short? check_protocol->sub_time sub_ph Incorrect pH? check_protocol->sub_ph sub_inhibitors Inhibitors in Sample Buffer? check_inhibitors->sub_inhibitors sub_product Product Inhibition? check_inhibitors->sub_product sub_activity Enzyme Inactive? check_enzyme->sub_activity sub_purity Contaminating Proteases? check_enzyme->sub_purity sol_ratio Increase Enzyme Ratio (e.g., 1:100 to 1:50) sub_ratio->sol_ratio sol_time Increase Incubation Time (e.g., 30 min to 2-4 hours) sub_time->sol_time sol_ph Adjust Buffer to pH 7.5-9.0 sub_ph->sol_ph sol_buffer Perform Buffer Exchange / Desalting sub_inhibitors->sol_buffer sub_product->sol_ratio sol_enzyme Perform Activity Assay sub_activity->sol_enzyme sol_source Use High-Purity Recombinant CpB sub_purity->sol_source

Caption: Troubleshooting workflow for incomplete this compound digestion.

Experimental_Workflow start Start: Protein Sample buffer_exchange Step 1: Buffer Exchange / Desalting (If inhibitors are suspected) start->buffer_exchange add_cpb Step 2: Add this compound (Optimized Enzyme:Protein Ratio) buffer_exchange->add_cpb incubate Step 3: Incubate (e.g., 37°C for 30 min) add_cpb->incubate quench Step 4: Quench Reaction (Optional) (e.g., Add Citric Acid) incubate->quench analysis Step 5: Downstream Analysis (Mass Spectrometry, IEF, etc.) quench->analysis

Caption: Standard experimental workflow for CpB digestion of peptides.

References

preventing non-specific cleavage by Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carboxypeptidase B

Welcome to the technical support center for this compound (CPB). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent non-specific cleavage and ensure the highest specificity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its specific function?

This compound (EC 3.4.17.2) is a zinc-containing exopeptidase. Its primary function is to hydrolyze peptide bonds at the C-terminal end of proteins and peptides, showing a very high specificity for basic amino acids, namely Arginine (Arg) and Lysine (Lys).[1][2][3]

Q2: What constitutes "non-specific cleavage" when using this compound?

Non-specific cleavage refers to any peptide bond cleavage at an unexpected location. For CPB, this typically arises from two main sources:

  • Contaminating Protease Activity: Commercially available CPB, especially preparations from animal sources like porcine pancreas, may contain trace amounts of endoproteases such as trypsin or chymotrypsin.[4][5] These contaminants can cleave proteins internally at their respective recognition sites, which is the most common cause of non-specific cleavage.

  • Relaxed Specificity of CPB: Under harsh or sub-optimal conditions (e.g., very long incubation times, excessive enzyme concentration), CPB itself may exhibit low-level activity on non-preferred C-terminal residues such as valine, leucine, or glutamine.[1]

Q3: How can I detect non-specific cleavage in my experiment?

Non-specific cleavage is typically identified by analyzing the final peptide products using high-resolution techniques. Methods like mass spectrometry (MS), HPLC, or CE-SDS will reveal peptide fragments that do not correspond to the expected C-terminal cleavage of Lys or Arg.

Troubleshooting Guide: Preventing Non-Specific Cleavage

My protein is being cleaved at internal sites, not just the C-terminus. What is happening?

This is the most common issue and is almost always caused by endoprotease contamination in your CPB enzyme stock. Follow this troubleshooting workflow to diagnose and solve the problem.

G cluster_0 cluster_1 Solution Path 1: Enzyme Quality cluster_2 Solution Path 2: Reaction Optimization cluster_3 start Non-Specific (Internal) Cleavage Detected p1 Primary Cause: Contaminating Endoprotease Activity (e.g., Trypsin, Chymotrypsin) start->p1 s1_1 Verify Enzyme Purity p1->s1_1 Check s2_1 Optimize Digestion Conditions p1->s2_1 Mitigate s1_2 Switch to a higher purity source. - Recombinant CPB is preferred. - Use chromatographically purified enzyme. s1_1->s1_2 s1_3 Perform a QC assay on the enzyme lot (See Protocol Below) s1_1->s1_3 end_node Problem Solved: Specific C-terminal Cleavage Achieved s1_2->end_node s2_2 Reduce Incubation Time (start with 30-60 min) s2_1->s2_2 s2_3 Reduce Enzyme:Substrate Ratio (start with 1:100 w/w) s2_1->s2_3 s2_4 Ensure Optimal Buffer (pH 7.5-9.0) and desalt sample if needed. s2_1->s2_4 s2_4->end_node

Caption: Troubleshooting workflow for non-specific cleavage.

How do I optimize my reaction to maximize specificity?

Optimizing your digestion protocol is critical for preventing both contaminant activity and potential off-target CPB activity. Key parameters include enzyme-to-substrate ratio, incubation time, temperature, and buffer conditions.

ParameterRecommendationRationale
Enzyme Source Recombinant or affinity-purified CPBMinimizes the risk of animal-source protease contamination.[5][6]
Enzyme:Substrate Ratio Start at 1:100 (w/w)A lower enzyme concentration minimizes off-target effects while being sufficient for specific cleavage.[7][8]
Incubation Temperature 25°C to 37°C37°C provides high activity, but 25°C can be used to slow the reaction and improve control.[4][9]
Incubation Time 30 - 60 minutesShorter times are sufficient for C-terminal processing and limit the opportunity for low-level contaminants to act.[9]
pH 7.5 - 9.0This is the optimal pH range for CPB activity.[3][6]
Reaction Buffer 25-50 mM Tris-HClA standard buffer system that supports CPB activity.[2][10]
Sample Preparation Desalt if necessaryFormulation buffers may contain inhibitors. Desalting the protein sample can ensure optimal CPB activity.[7][8]

How do I effectively stop the this compound reaction?

To prevent over-digestion, the reaction should be stopped definitively. This is especially important if downstream analysis involves other peptides that might be susceptible to residual CPB activity.

MethodProtocolNotes
Inhibition Add citric acid to a final concentration of 4 mM .[7][8]A mild and effective way to inhibit CPB. May slightly shift pI in charge-based analysis methods.[8]
Add EDTA to a final concentration of 1-5 mM .CPB is a zinc-metalloenzyme and is inhibited by chelating agents.[6]
Denaturation Add SDS-PAGE loading buffer and boil, or perform a buffer exchange into a denaturing buffer.Completely and irreversibly inactivates the enzyme.
Cooling Immediately place the sample on ice or at 4°C.[7][8]Slows the reaction significantly but does not stop it completely. Best used in combination with an inhibitor.

Mechanism of Specific vs. Non-Specific Cleavage

The following diagram illustrates how a pure this compound preparation specifically targets the C-terminus, while a contaminated preparation can lead to unwanted internal cleavage.

G cluster_0 Scenario 1: Contaminated CPB Enzyme cluster_1 Scenario 2: High-Purity Recombinant CPB Prot1 Target Protein (....Leu-Lys-Arg-COOH) CPB_Cont CPB with Trypsin Contamination Prot1->CPB_Cont Prod1_Spec Correct Product (...Leu-Lys-COOH) + Arg CPB_Cont->Prod1_Spec CPB Action (Correct) Prod1_NonSpec Non-Specific Fragment (...Leu-Lys) + Arg-COOH CPB_Cont->Prod1_NonSpec Trypsin Action (Incorrect Internal Cut) Prot2 Target Protein (....Leu-Lys-Arg-COOH) CPB_Pure High-Purity CPB Prot2->CPB_Pure Prod2_Spec Correct Product (...Leu-Lys-COOH) + Arg CPB_Pure->Prod2_Spec Specific C-terminal Cleavage Only

Caption: Effect of enzyme purity on cleavage specificity.

Experimental Protocols

Protocol: Quality Control Assay for Contaminating Endoprotease Activity

This protocol is designed to test a batch of this compound for the presence of contaminating endoproteases like trypsin or chymotrypsin. It uses a well-characterized protein substrate, such as Bovine Serum Albumin (BSA), which should not be cleaved internally by pure CPB.

Materials:

  • This compound enzyme to be tested

  • Bovine Serum Albumin (BSA), protease-free

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • Analysis equipment: SDS-PAGE or RP-HPLC system

Procedure:

  • Prepare Substrate: Dissolve BSA in Assay Buffer to a final concentration of 1 mg/mL.

  • Prepare Enzyme: Reconstitute or dilute the this compound in Assay Buffer to a working concentration (e.g., 0.1 mg/mL).

  • Set up Reactions: Prepare three reaction tubes:

    • Negative Control: 50 µL of BSA solution + 50 µL of Assay Buffer.

    • Positive Control (Optional): 50 µL of BSA solution + a known, low amount of Trypsin.

    • Test Reaction: 50 µL of BSA solution + 5 µL of CPB solution (achieving a 1:10 enzyme:substrate ratio to maximize the chance of detecting contaminants).

  • Incubation: Incubate all tubes at 37°C for an extended period, for example, 4 hours, to allow low-level contaminants to act.

  • Stop Reaction: Stop the reactions by adding 5 µL of 10% TFA to each tube.

  • Analysis:

    • SDS-PAGE: Analyze 20 µL of each reaction on a high-resolution SDS-PAGE gel (e.g., 4-20% gradient gel). In the "Test Reaction," the BSA band should remain intact, identical to the negative control. Any degradation or appearance of lower molecular weight bands indicates the presence of contaminating endoproteases.

    • RP-HPLC: Inject an equal amount of each reaction onto a C18 column. The chromatogram for the "Test Reaction" should show a single major peak for intact BSA, similar to the negative control. The appearance of multiple new peaks indicates fragmentation of the BSA by contaminating proteases.

Interpretation: If the Test Reaction shows evidence of BSA degradation, the this compound lot is contaminated with endoproteases and should not be used for applications requiring high specificity. Choose a higher purity grade of enzyme for your experiments.

References

Technical Support Center: Optimizing Carboxypeptidase B Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Carboxypeptidase B (CPB) buffer pH and temperature for their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is generally in the slightly alkaline range, typically between pH 7.7 and 9.0.[1] However, the exact optimum can vary depending on the source of the enzyme. For instance, CPB from zebra blenny viscera has an optimal pH of around 8.0, while CPB from river buffalo pancreas shows optimal activity at pH 9.0.[2][3] It is always recommended to determine the optimal pH for your specific experimental conditions.

Q2: What is the optimal temperature for this compound activity?

A2: The optimal temperature for this compound activity can vary significantly depending on the species from which the enzyme is derived. For example, CPB from river buffalo pancreas has an optimal temperature of 40°C, while the enzyme from zebra blenny viscera functions optimally at 60°C.[2][3] For monoclonal antibody analysis, incubations are often performed at 37°C.[4] It is crucial to determine the optimal temperature for your specific enzyme and application.

Q3: My this compound activity is lower than expected. What are the possible causes and solutions?

A3: Low or no this compound activity can be due to several factors. Here's a troubleshooting guide:

  • Improper Buffer pH: Ensure your buffer pH is within the optimal range for your specific CPB enzyme (typically pH 7.7-9.0).[1] Prepare fresh buffer and verify the pH with a calibrated pH meter.

  • Suboptimal Temperature: Verify that the incubation temperature is optimal for your enzyme. Activity can decrease significantly at temperatures above or below the optimum.

  • Enzyme Instability: this compound solutions, especially after reconstitution, can lose activity over time. It is recommended to aliquot the reconstituted enzyme and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]

  • Presence of Inhibitors: Components in your sample or buffer, such as metal chelators (e.g., EDTA) or high concentrations of basic amino acids (arginine, lysine), can inhibit CPB activity. Consider desalting your sample to remove potential inhibitors.

  • Incorrect Substrate Concentration: Ensure you are using the substrate at an appropriate concentration. Very high substrate concentrations can sometimes lead to substrate inhibition.

  • Improper Enzyme Dilution: Prepare fresh enzyme dilutions immediately before use in a suitable buffer.

Q4: Can I use any buffer for my this compound reaction?

A4: While Tris-HCl is a commonly used buffer for this compound assays, the choice of buffer can impact enzyme activity.[3][6] It is important to use a buffer system that is effective in the optimal pH range of the enzyme and does not contain inhibiting substances. For example, phosphate (B84403) buffers can sometimes interfere with metalloenzymes like CPB. When in doubt, refer to the manufacturer's recommendations for your specific enzyme.

Q5: How can I stop the this compound reaction?

A5: The reaction can be stopped by adding an inhibitor or by denaturing the enzyme. A common method is to add a known inhibitor of this compound, such as citric acid, to the reaction mixture. Alternatively, the reaction can be stopped by adding a strong acid to lower the pH significantly or by heating the sample to denature the enzyme.

Quantitative Data Summary

The optimal pH and temperature for this compound can vary depending on the source of the enzyme. The following table summarizes the optimal conditions reported in various studies.

Enzyme SourceOptimal pHOptimal Temperature (°C)
River Buffalo Pancreas9.040
Zebra Blenny Viscera~8.060
Porcine Pancreas7.725 (for assay)
Aspergillus niger6.045
Human Pancreas9.0Not Specified

Experimental Protocols

Protocol for Determining Optimal pH of this compound

This protocol describes a general method for determining the optimal pH for this compound activity using a spectrophotometric assay with hippuryl-L-arginine as the substrate.

Materials:

  • This compound enzyme solution of known concentration

  • Hippuryl-L-arginine substrate solution

  • A series of buffers with varying pH values (e.g., Tris-HCl buffers ranging from pH 7.0 to 9.5 in 0.5 unit increments)

  • Spectrophotometer capable of reading absorbance at 254 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a series of reaction buffers: Prepare buffers covering a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).

  • Set up the spectrophotometer: Set the wavelength to 254 nm and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

  • Prepare the reaction mixture: In a cuvette, mix the buffer of a specific pH and the hippuryl-L-arginine substrate solution. Allow the mixture to equilibrate to the set temperature for a few minutes.

  • Initiate the reaction: Add a small, fixed amount of the this compound enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 254 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial reaction rate: Determine the initial rate of the reaction (ΔA254/minute) from the linear portion of the absorbance versus time plot.

  • Repeat for all pH values: Repeat steps 3-5 for each buffer with a different pH value.

  • Determine the optimal pH: Plot the initial reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.

Protocol for Determining Optimal Temperature of this compound

This protocol outlines a method to determine the optimal temperature for this compound activity.

Materials:

  • This compound enzyme solution of known concentration

  • Hippuryl-L-arginine substrate solution

  • Optimal pH buffer (determined from the previous experiment)

  • Spectrophotometer with a variable temperature-controlled cuvette holder

Procedure:

  • Set up the spectrophotometer: Set the wavelength to 254 nm.

  • Perform reactions at different temperatures:

    • Set the cuvette holder to the first desired temperature (e.g., 25°C).

    • In a cuvette, mix the optimal pH buffer and the hippuryl-L-arginine substrate solution. Allow the mixture to equilibrate to the set temperature.

    • Initiate the reaction by adding a fixed amount of the this compound enzyme solution, mix, and record the absorbance at 254 nm over time.

    • Calculate the initial reaction rate (ΔA254/minute).

  • Repeat for a range of temperatures: Repeat step 2 for a range of temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Determine the optimal temperature: Plot the initial reaction rate as a function of temperature. The temperature at which the highest reaction rate is observed is the optimal temperature for the enzyme.

Visualizations

Workflow_for_Optimizing_CPB_Conditions cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization Prepare CPB Stock Prepare CPB Stock Assay at various pH Assay at various pH Prepare CPB Stock->Assay at various pH Assay at various Temps Assay at various Temps Prepare CPB Stock->Assay at various Temps Prepare Substrate Prepare Substrate Prepare Substrate->Assay at various pH Prepare Substrate->Assay at various Temps Prepare Buffers Prepare Buffers Prepare Buffers->Assay at various pH Plot Activity vs pH Plot Activity vs pH Assay at various pH->Plot Activity vs pH Determine Optimal pH Determine Optimal pH Plot Activity vs pH->Determine Optimal pH Determine Optimal pH->Assay at various Temps Use Optimal pH Buffer Plot Activity vs Temp Plot Activity vs Temp Assay at various Temps->Plot Activity vs Temp Determine Optimal Temp Determine Optimal Temp Plot Activity vs Temp->Determine Optimal Temp

Caption: Workflow for optimizing this compound buffer pH and temperature.

Troubleshooting_CPB_Activity Low CPB Activity Low CPB Activity Check Buffer pH Check Buffer pH Low CPB Activity->Check Buffer pH Incorrect pH Incorrect pH Check Buffer pH->Incorrect pH Is pH optimal? No Correct pH Correct pH Check Buffer pH->Correct pH Yes Prepare Fresh Buffer Prepare Fresh Buffer Incorrect pH->Prepare Fresh Buffer Check Temperature Check Temperature Correct pH->Check Temperature Suboptimal Temp Suboptimal Temp Check Temperature->Suboptimal Temp Is Temp optimal? No Optimal Temp Optimal Temp Check Temperature->Optimal Temp Yes Adjust Temperature Adjust Temperature Suboptimal Temp->Adjust Temperature Check for Inhibitors Check for Inhibitors Optimal Temp->Check for Inhibitors Inhibitors Present Inhibitors Present Check for Inhibitors->Inhibitors Present Inhibitors suspected? Yes No Inhibitors No Inhibitors Check for Inhibitors->No Inhibitors No Desalt Sample Desalt Sample Inhibitors Present->Desalt Sample Check Enzyme Stability Check Enzyme Stability No Inhibitors->Check Enzyme Stability Degraded Enzyme Degraded Enzyme Check Enzyme Stability->Degraded Enzyme Enzyme old/mishandled? Yes Stable Enzyme Stable Enzyme Check Enzyme Stability->Stable Enzyme No Use Fresh Aliquot Use Fresh Aliquot Degraded Enzyme->Use Fresh Aliquot

Caption: Troubleshooting decision tree for low this compound activity.

References

Technical Support Center: Carboxypeptidase B and the Effect of EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effect of Ethylenediaminetetraacetic acid (EDTA) on Carboxypeptidase B (CPB) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and experimental design.

Understanding the Interaction: EDTA and this compound

This compound is a metalloexopeptidase that plays a crucial role in protein digestion and maturation by cleaving basic amino acids (lysine and arginine) from the C-terminus of polypeptide chains.[1] The catalytic activity of this compound is critically dependent on a zinc ion (Zn²⁺) located within its active site.[2]

EDTA is a strong chelating agent that inhibits this compound by sequestering this essential zinc cofactor.[1][2] The removal of the Zn²⁺ ion from the enzyme's active site results in the formation of an inactive apoenzyme, thereby abolishing its catalytic function.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound activity lower than expected?

A1: Several factors could contribute to low this compound activity. These include:

  • Suboptimal Assay Conditions: Ensure the pH and temperature of your assay are within the optimal range for this compound (typically pH 7.5-9.0 and 25-37°C).[3][4]

  • Enzyme Instability: this compound can lose activity if not stored properly. It is recommended to store the enzyme at -20°C or below and avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Your sample or buffers may contain endogenous or contaminating inhibitors. See the troubleshooting guide for more details.

  • Incorrect Substrate Concentration: Ensure you are using the substrate at a concentration appropriate for your assay. Very high substrate concentrations can sometimes lead to substrate inhibition.

Q2: How can I confirm that the observed inhibition of this compound is due to EDTA?

A2: To confirm that EDTA is the cause of inhibition, you can perform a rescue experiment. After inhibition with EDTA, the activity of this compound can often be restored by the addition of a stoichiometric excess of zinc sulfate (B86663) (ZnSO₄). This replenishes the zinc ion in the active site of the apoenzyme, leading to the reconstitution of a functional holoenzyme.

Q3: What is the IC50 value for EDTA inhibition of this compound?

A3: While EDTA is a well-known inhibitor of this compound, a specific IC50 (half-maximal inhibitory concentration) value is not consistently reported in the scientific literature. The effective inhibitory concentration of EDTA depends on various factors, including the concentration of this compound, the presence of other metal ions in the solution, and the specific assay conditions. However, concentrations in the low millimolar range are generally sufficient for significant inhibition.

Q4: Can I use other chelating agents to inhibit this compound?

A4: Yes, other metal chelating agents like 1,10-phenanthroline (B135089) can also inhibit this compound by a similar mechanism of chelating the active site zinc ion.[2]

Troubleshooting Guide

This guide addresses common issues encountered when studying the effect of EDTA on this compound activity.

Problem Possible Cause Suggested Solution
No or low this compound activity even without EDTA 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation. 4. Spectrophotometer malfunction.1. Use a fresh aliquot of enzyme and ensure proper storage conditions (-20°C). 2. Verify the pH of the assay buffer is within the optimal range (7.5-9.0).[3][4] 3. Prepare fresh substrate solution for each experiment. 4. Check the spectrophotometer settings and ensure the lamp is working correctly.
Incomplete inhibition by EDTA 1. Insufficient EDTA concentration. 2. Presence of competing metal ions in the sample or buffer. 3. Short incubation time with EDTA.1. Increase the concentration of EDTA. A concentration range of 1-10 mM is a good starting point. 2. If possible, use buffers and reagents with low levels of divalent cations. Consider dialysis of the enzyme preparation to remove interfering ions. 3. Increase the pre-incubation time of the enzyme with EDTA before adding the substrate to allow for complete chelation of the zinc ion.
This compound activity is not restored after adding Zinc Sulfate 1. Irreversible denaturation of the apoenzyme. 2. Insufficient zinc concentration. 3. Presence of residual EDTA.1. Prolonged incubation with high concentrations of EDTA may lead to irreversible conformational changes. Try using lower concentrations of EDTA or shorter incubation times. 2. Ensure that the concentration of zinc sulfate added is in molar excess to the EDTA concentration used for inhibition. 3. If possible, remove EDTA by dialysis or buffer exchange before attempting to reconstitute the enzyme with zinc.
High background signal in the assay 1. Substrate instability. 2. Contamination of reagents with other proteases.1. The substrate, hippuryl-L-arginine, can have a high initial absorbance at 254 nm. Ensure to establish a stable blank rate before adding the enzyme.[3][4] 2. Use high-purity reagents and sterile techniques to avoid microbial contamination.

Quantitative Data

Metalloprotease Target Organism/System EDTA Concentration Percent Inhibition Reference
Endogenous Dentin MMPsHuman17% (approx. 0.5 M) for 1 min55.1%
Endogenous Dentin MMPsHuman17% (approx. 0.5 M) for 2 min72.8%
General recommendationIn vitro enzyme assays>0.5 mMInterferes with assays

Experimental Protocols

Protocol 1: Measuring this compound Activity

This protocol is based on the spectrophotometric method described by Folk et al. (1960), which measures the increase in absorbance at 254 nm resulting from the hydrolysis of hippuryl-L-arginine.[3][4]

Materials:

  • This compound from porcine pancreas

  • Hippuryl-L-arginine

  • Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl.

    • Substrate Solution: 1.0 mM hippuryl-L-arginine in Assay Buffer. Prepare fresh daily.

    • Enzyme Solution: Immediately before use, prepare a solution of this compound in cold deionized water to a concentration of 4-8 units/mL.

  • Assay:

    • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

    • Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.

    • Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.

    • To initiate the reaction, add 0.1 mL of the Enzyme Solution to the cuvette and mix by inversion.

    • Record the increase in absorbance at 254 nm for approximately 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the following formula: Units/mL enzyme = (ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3 / (0.36 * 0.1)

      • Where:

        • 3 = Total volume in mL

        • 0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm

        • 0.1 = Volume of enzyme in mL

Protocol 2: Inhibition of this compound by EDTA and Restoration of Activity

Materials:

  • All materials from Protocol 1

  • EDTA solution (e.g., 100 mM stock solution, pH 8.0)

  • Zinc Sulfate (ZnSO₄) solution (e.g., 100 mM stock solution)

Procedure:

  • Inhibition Assay:

    • Prepare reaction mixtures as described in Protocol 1, but with the addition of EDTA.

    • In separate tubes, pre-incubate the this compound enzyme solution with various concentrations of EDTA (e.g., 0.1 mM to 10 mM final concentration) for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the enzyme-EDTA mixture to the substrate in the cuvette.

    • Measure the activity as described in Protocol 1. A control reaction without EDTA should be run in parallel.

  • Restoration of Activity:

    • To the inhibited enzyme solution (after incubation with EDTA), add a molar excess of ZnSO₄ (e.g., if you used 5 mM EDTA, add 10 mM ZnSO₄).

    • Incubate for 10-15 minutes at room temperature to allow for the reconstitution of the holoenzyme.

    • Initiate the reaction by adding the reconstituted enzyme to the substrate in the cuvette.

    • Measure the activity as described in Protocol 1.

Visualizations

Mechanism of EDTA Inhibition

EDTA_Inhibition Active_CPB Active this compound (Holoenzyme) Apo_CPB Inactive this compound (Apoenzyme) Active_CPB->Apo_CPB EDTA chelates Zn²⁺ Zn Zn²⁺ Active_CPB->Zn Apo_CPB->Active_CPB Addition of excess Zn²⁺ EDTA EDTA Zn_EDTA Zn²⁺-EDTA Complex EDTA->Zn_EDTA Zn->Zn_EDTA

Caption: Mechanism of this compound inhibition by EDTA.

Experimental Workflow for Studying EDTA Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare this compound Solution Incubate Pre-incubate Enzyme with or without EDTA Prep_Enzyme->Incubate Prep_Substrate Prepare Hippuryl-L-Arginine Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_EDTA Prepare EDTA Stock Solution Prep_EDTA->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 254 nm Add_Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Compare Compare Activity (Control vs. EDTA) Calculate->Compare

Caption: Workflow for assessing this compound inhibition.

References

Technical Support Center: Carboxypeptidase B and Citric Acid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carboxypeptidase B (CpB) and encountering issues related to its inhibition by citric acid in buffers.

Frequently Asked Questions (FAQs)

Q1: Is this compound inhibited by citric acid?

Yes, citric acid is a known inhibitor of this compound (CpB) activity.[1] This inhibitory effect is utilized in certain applications, such as in the analysis of monoclonal antibodies, to halt the enzymatic activity of CpB after a desired reaction, like the removal of C-terminal lysine (B10760008) residues, has been completed.[1]

Q2: What is the mechanism of this compound inhibition by citric acid?

The precise mechanism for this compound is analogous to that of the closely related zinc peptidase, Carboxypeptidase A (CPA). Citric acid acts as a competitive inhibitor by chelating the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[2] This binding of citrate (B86180) to the active site prevents the substrate from binding and being hydrolyzed. The citrate molecule binds in an extended conformation, with one part of the molecule interacting with the zinc ion and another part occupying the S1' hydrophobic specificity pocket of the enzyme.

Q3: At what concentration is citric acid effective at inhibiting this compound?

Q4: Can the presence of citrate in my buffer affect my experiment?

Yes, if your experimental design relies on the activity of this compound, the presence of citrate in your buffers can significantly reduce or completely inhibit the enzyme's function. This is a critical consideration for researchers working on protein characterization, as formulation buffers can sometimes contain inhibitors like citrate.[1] It is often necessary to remove such inhibitors, for example, by desalting the sample, to ensure optimal CpB activity.[1]

Troubleshooting Guide

Problem: this compound activity is lower than expected.

  • Possible Cause: Your sample or buffers may contain citric acid or other inhibitors.

  • Solution:

    • Review the composition of all buffers and solutions used in your experiment.

    • If citrate is present, consider replacing it with a non-inhibitory buffer component.

    • If the citrate is part of the sample formulation and cannot be easily replaced, consider desalting your sample prior to the addition of this compound.[1]

Problem: Inconsistent this compound activity across experiments.

  • Possible Cause: Variable concentrations of an unknown inhibitor, such as citrate, in different sample preparations.

  • Solution:

    • Standardize your sample preparation protocol to ensure consistency.

    • Implement a desalting step for all samples before CpB treatment to remove any potential inhibitors from the formulation buffer.[1]

Quantitative Data

While specific kinetic parameters for the inhibition of this compound by citric acid are not widely published, the following table summarizes the concentrations used in a practical application to achieve inhibition.

InhibitorEnzymeSubstrateEffective Inhibitory ConcentrationFinal Concentration in AssayReference
Citric AcidThis compoundAdalimumab (for C-terminal lysine removal)4 mM0.8 mM[1]

Experimental Protocols

Protocol 1: Inhibition of this compound Activity with Citric Acid

This protocol describes the use of citric acid to stop the enzymatic activity of this compound after the removal of C-terminal lysine residues from a monoclonal antibody sample, prior to analysis by imaged capillary isoelectric focusing (icIEF).

Materials:

  • Monoclonal antibody sample

  • This compound (CpB), reconstituted to 1 mg/mL in water

  • Citric acid solution

  • Ampholyte solution for icIEF

  • Vortex mixer

  • Incubator at 37°C

  • Refrigerator or cold block at 4°C

Procedure:

  • Enzymatic Digestion:

    • Add CpB to your sample at a ratio of 1:100 (enzyme:sample, e.g., 1 µL of 1 mg/mL CpB to 100 µL of sample).[1]

    • Gently vortex the mixture.

    • Incubate at 37°C for 30 minutes.[1]

  • Inhibition Step:

    • Immediately following the incubation, add citric acid to the sample to achieve a final concentration of 4 mM.[1]

    • Gently vortex the mixture.

    • Incubate at room temperature for 20 minutes.[1]

  • Sample Preparation for Analysis:

    • Cool the inhibited sample and the ampholyte solution to 4°C.[1]

    • Add the cooled, inhibited sample to the cooled ampholyte mix (e.g., 40 µL of treated sample to 160 µL of ampholyte mix).[1] The final concentration of citric acid will be 0.8 mM.

    • Briefly vortex the final mixture.

    • The sample is now ready for icIEF analysis.

Protocol 2: Determination of the IC50 of Citric Acid for this compound

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of citric acid for this compound using a spectrophotometric assay.

Materials:

  • This compound enzyme solution (e.g., 4-8 units/mL in cold deionized water)[3]

  • 25 mM Tris-HCl buffer with 100 mM NaCl, pH 7.65 at 25°C[3]

  • 1.0 mM Hippuryl-L-Arginine solution (substrate) in the Tris-HCl buffer[3]

  • A series of citric acid solutions of varying concentrations

  • UV-Vis spectrophotometer with temperature control at 25°C

  • Quartz cuvettes

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a series of reaction mixtures in quartz cuvettes, each containing a different final concentration of citric acid. Include a control with no citric acid.

    • For each reaction, pipette the appropriate volume of the Tris-HCl buffer, the citric acid solution, and the Hippuryl-L-Arginine solution. The final volume should be consistent across all reactions (e.g., 3.0 mL).[3]

  • Enzyme Activity Measurement:

    • Equilibrate the cuvettes to 25°C in the spectrophotometer.[3]

    • Monitor the absorbance at 254 nm (A254) until a stable baseline is achieved.

    • To initiate the reaction, add a small, fixed volume of the this compound enzyme solution to the cuvette (e.g., 0.1 mL).[3]

    • Immediately mix by inversion and start recording the increase in A254 over time for approximately 5 minutes.[3]

    • Determine the initial reaction rate (ΔA254/minute) from the linear portion of the curve for each citric acid concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each citric acid concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the citric acid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of citric acid that results in 50% inhibition of this compound activity.

Visualizations

Inhibition_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_analysis Analysis Sample Monoclonal Antibody Sample Desalt Desalting (Optional) [Removes formulation buffer inhibitors] Sample->Desalt CpB_Addition Add this compound Desalt->CpB_Addition Incubation Incubate at 37°C CpB_Addition->Incubation Citrate_Addition Add 4 mM Citric Acid Incubation->Citrate_Addition RT_Incubation Incubate at Room Temperature Citrate_Addition->RT_Incubation Analysis_Prep Prepare for Analysis (e.g., icIEF) RT_Incubation->Analysis_Prep

Caption: Workflow for the enzymatic treatment of a sample with this compound followed by inhibition with citric acid.

Inhibition_Mechanism CpB This compound (with Zn²⁺ in active site) Product Product (Cleaved Protein + Lysine) CpB->Product Binds and Cleaves Inactive_Complex Inactive CpB-Citrate Complex CpB->Inactive_Complex Binds to active site (Competitive Inhibition) Substrate Substrate (e.g., Protein with C-terminal Lysine) Substrate->CpB Citrate Citric Acid Citrate->CpB Inactive_Complex->Substrate Blocks Binding

References

how to remove inhibitors before Carboxypeptidase B treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carboxypeptidase B (CpB). This compound is an exopeptidase that specifically cleaves C-terminal lysine (B10760008) and arginine residues from proteins and peptides. This guide focuses on the critical step of removing inhibitors prior to CpB treatment to ensure optimal enzyme activity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound digestion incomplete?

A1: Incomplete digestion is often due to the presence of inhibitors in your sample.[1][2] Many common buffer components used in protein formulations, especially for monoclonal antibodies (mAbs), can inhibit CpB activity. It is crucial to remove these inhibitors before starting the enzymatic digestion.

Q2: What are the common inhibitors of this compound found in experimental samples?

A2: Common inhibitors include:

  • Buffer components: Histidine, phosphate, and citrate (B86180) buffers are frequently used in mAb formulations and can interfere with CpB activity.[3][4]

  • Amino acids: High concentrations of L-arginine and L-lysine can act as competitive inhibitors.

  • Metal chelators: EDTA and 1,10-phenanthroline (B135089) can inhibit CpB, which is a metalloenzyme.[5]

  • Other excipients: Sugars (sucrose, trehalose), polyols (mannitol, sorbitol), and surfactants (Polysorbate 20, Polysorbate 80) are common in mAb formulations and may have an inhibitory effect.[3][4][6]

  • Specific chemical inhibitors: Compounds like guanidinopropylsuccinic acid and 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid are potent inhibitors.[5][7]

Q3: How can I remove these inhibitors from my sample?

A3: The most effective method for removing small molecule inhibitors from your protein sample is desalting .[1][2] This can be achieved through various techniques, with size-exclusion chromatography (SEC) being the most common. Commercially available spin columns and gravity-flow columns are efficient for this purpose. Dialysis is another option, though it is generally a slower process.[8][9]

Q4: How do I choose the right desalting method?

A4: The choice between different desalting methods depends on your sample volume, concentration, and the required speed.

  • Spin Columns (e.g., Amicon Ultra, Zeba Spin Desalting Columns): Ideal for small sample volumes (µL to mL range). They are fast and provide good protein recovery with minimal dilution.[2][10]

  • Gravity-Flow Columns (e.g., PD-10 Desalting Columns): Suitable for slightly larger sample volumes (mL range).

  • Dialysis: Best for large sample volumes and when a very gentle method is required to preserve protein integrity. However, it is a time-consuming process.[8]

Q5: How can I stop the this compound reaction after the desired incubation time?

A5: To prevent unwanted degradation of your protein or other components in your analytical system (like pI markers), you can inhibit the residual CpB activity.[1][2] Two common methods are:

  • Cooling: Reducing the temperature to 4°C significantly slows down the enzymatic activity.[1][2]

  • Addition of an inhibitor: Adding a final concentration of 4 mM citric acid will effectively inhibit CpB.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or no removal of C-terminal lysine/arginine. 1. Presence of inhibitors in the sample buffer.[1][2] 2. Inactive enzyme due to improper storage or handling.[11] 3. Incorrect enzyme-to-substrate ratio. 4. Suboptimal reaction conditions (pH, temperature).1. Desalt the sample prior to CpB digestion using a suitable method (spin column, dialysis).[1][2] 2. Verify the enzyme's activity with a control substrate. Ensure it has been stored at the recommended temperature (-20°C or -80°C).[11] 3. Optimize the enzyme-to-substrate ratio (a common starting point is 1:100 w/w). 4. Ensure the digestion buffer is at the optimal pH (around 7.5-8.5) and the incubation is at the recommended temperature (typically 37°C).[12]
Loss of pI markers or other standards in the analysis. Residual CpB activity after the primary digestion is complete.[1][2]1. Immediately after the incubation period, cool the sample to 4°C .[1][2] 2. Add citric acid to a final concentration of 4 mM to inhibit the enzyme.[1][2]
Low protein recovery after desalting. 1. Inappropriate desalting column size for the sample volume.[9] 2. Protein binding to the desalting membrane/resin. 3. Protein precipitation during the desalting process.1. Choose a column with a bed volume appropriate for your sample volume to minimize dilution and maximize recovery. 2. Consult the manufacturer's instructions for the desalting product regarding protein binding characteristics. 3. Ensure the buffer used for equilibration of the desalting column is compatible with your protein to prevent precipitation.
Unexpected peaks in the analytical chromatogram (e.g., HPLC, cIEF). 1. Contaminating proteases in the CpB preparation. 2. Autolysis of this compound. 3. Collateral digestion of the target protein at non-C-terminal sites (rare).1. Use a high-quality, purified this compound. 2. Run a control sample with only CpB in the buffer to identify any peaks resulting from the enzyme itself. 3. Reduce the incubation time or the enzyme-to-substrate ratio.

Data Presentation

Table 1: Comparison of Common Desalting Methods

MethodTypical Sample VolumeSpeedProtein RecoveryDilution Factor
Spin Columns 2 µL - 4 mLFast (~10-15 min)High (>90%)[10]Low
Gravity-Flow Columns 0.5 mL - 3 mLModerate (~20-30 min)Good (70-90%)[9]Moderate
Dialysis 1 mL - 250 mLSlow (hours to overnight)High (95-98%)[13]Minimal

Table 2: Key Parameters for this compound Inhibition

MethodParameterRecommended ValueNotes
Cooling Temperature4°CSignificantly reduces enzyme activity.[1][2]
Chemical Inhibition InhibitorCitric AcidFinal concentration of 4 mM.[1][2]

Experimental Protocols

Protocol 1: Desalting a Monoclonal Antibody Sample Using a Spin Column

  • Select a spin column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10 kDa MWCO for an IgG).

  • Equilibrate the column:

    • Add the manufacturer-recommended volume of a suitable exchange buffer (e.g., 25 mM Tris-HCl, pH 7.5) to the column.

    • Centrifuge according to the manufacturer's instructions.

    • Repeat the equilibration step 2-3 times to ensure complete removal of the storage buffer.

  • Load the sample:

    • Add your protein sample to the center of the equilibrated resin bed.

  • Centrifuge:

    • Centrifuge the column according to the manufacturer's protocol to collect the desalted sample. The protein will be in the flow-through, while the smaller inhibitor molecules will be retained in the column resin.

Protocol 2: this compound Digestion of a Desalted Monoclonal Antibody

  • Reconstitute this compound:

    • Dissolve lyophilized CpB in high-purity water to a stock concentration of 1 mg/mL.

    • Aliquot and store at -80°C. Thaw on ice before use.[2]

  • Enzyme Addition:

    • Add CpB to your desalted protein sample at a ratio of 1:100 (w/w, enzyme:protein). For example, add 1 µL of 1 mg/mL CpB to 100 µL of 1 mg/mL mAb solution.[2]

  • Incubation:

    • Gently mix and incubate the reaction at 37°C for 30-60 minutes.[2] The optimal time may need to be determined empirically.

  • Reaction Termination:

    • To stop the reaction, either place the sample on ice (4°C) or add citric acid to a final concentration of 4 mM.[1][2]

  • Analysis:

    • Proceed with your downstream analysis, such as cation-exchange chromatography (CEX-HPLC) or capillary isoelectric focusing (cIEF), to confirm the removal of C-terminal lysines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_termination Reaction Termination cluster_analysis Analysis Start Start Sample Protein Sample (e.g., mAb in formulation buffer) Start->Sample Desalting Desalting (e.g., Spin Column) Sample->Desalting Remove inhibitors CpB_add Add this compound (e.g., 1:100 w/w) Desalting->CpB_add Incubate Incubate (37°C, 30-60 min) CpB_add->Incubate Stop Stop Reaction (Cool to 4°C or add 4mM Citric Acid) Incubate->Stop Analysis Downstream Analysis (e.g., CEX-HPLC, cIEF) Stop->Analysis End End Analysis->End troubleshooting_workflow Start Incomplete Digestion? Check_Inhibitors Are there potential inhibitors in the sample buffer? Start->Check_Inhibitors Yes Success Successful Digestion Start->Success No Desalt Desalt sample before CpB treatment. Check_Inhibitors->Desalt Yes Check_Enzyme Is the enzyme active? Check_Inhibitors->Check_Enzyme No Desalt->Check_Enzyme Control_Reaction Run a control reaction with a known substrate. Check_Enzyme->Control_Reaction No Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Failure Digestion Failed Control_Reaction->Failure Optimize Optimize pH, temperature, and enzyme:substrate ratio. Check_Conditions->Optimize No Check_Conditions->Success Yes Optimize->Success

References

improving Carboxypeptidase B stability for long incubations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxypeptidase B (CPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving CPB stability for long incubations and to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CPB) is an exopeptidase that specifically hydrolyzes peptide bonds at the C-terminal end of basic amino acids, namely lysine (B10760008), arginine, and histidine.[1][2][3][4][5] Its primary applications in research and drug development include:

  • Protein sequencing and characterization: Determining the C-terminal amino acid sequence of proteins and peptides.[1][6]

  • Antibody characterization: Removing C-terminal lysine variants on monoclonal antibodies (mAbs) to reduce charge heterogeneity.[7][8]

  • Proteomics: Assisting in the identification of proteins and studying post-translational modifications.[1][9]

  • Peptide mapping: Confirming the sequence of peptides.[4]

  • Biosynthesis of peptides: Involved in the maturation of neuroendocrine peptides like insulin.[2]

Q2: What are the optimal conditions for this compound activity?

The optimal activity of CPB is influenced by pH and temperature. While optimal conditions can vary slightly depending on the source of the enzyme (e.g., porcine, bovine, recombinant), the following table summarizes generally accepted ranges.

ParameterOptimal RangeSource(s)
pH 7.0 - 9.0[1][6][10]
Temperature 37°C - 50°C[10][11]

Note: One study on CPB from Litopenaeus vannamei reported an optimal temperature of 50°C and an optimal pH of 8.0.[10] Another study on CPB from Bubalus bubalis pancreas indicated an optimal pH of 9.0 and temperature of 40°C.[11]

Q3: How should this compound be stored for maximum stability?

Proper storage is crucial for maintaining the enzymatic activity of CPB.

  • Lyophilized Powder: Store in a sealed container at 2-8°C for stability up to 24 months.[1]

  • Reconstituted Enzyme: After dissolving in sterile water or a recommended buffer (e.g., 25mM Tris-HCl, pH 7.5), it should be aliquoted and stored at -20°C.[1] The reconstituted enzyme is stable for up to 24 months and can withstand multiple freeze-thaw cycles without significant loss of activity.[1] For long-term storage of reconstituted enzyme, freezing at -80°C is also a common practice.[7][8]

Q4: What are known inhibitors and activators of this compound?

Several substances can modulate the activity of CPB. It is important to be aware of these, especially when preparing sample buffers.

ClassExamplesEffect on CPBSource(s)
Competitive Inhibitors Arginine, LysineInhibition[1][5]
Metal Chelating Agents EDTA, 1,10-phenanthrolineInhibition[1][5][12]
Small Molecule Inhibitors Citric acid, Histargin, 2-Guanidinoethylmercaptosuccinic AcidInhibition[7][13]
Heavy Metals Not specifiedInhibition[5]
Divalent Cations Ca²⁺, Co²⁺, Mg²⁺Activation/Enhancement[11][14][15]

Note: Unlike many proteases, CPB is not inhibited by serine protease inhibitors such as DFP or PMSF.[5][14][15]

Troubleshooting Guide for Long Incubations

Problem: Loss of this compound activity during a long incubation.

Loss of enzyme activity over extended periods can be a significant issue. The following guide will help you troubleshoot potential causes and find solutions.

Step 1: Verify Optimal Reaction Conditions

Ensure your incubation is set up under optimal pH and temperature conditions as outlined in the FAQ section. Deviations from the optimal ranges can lead to a rapid decrease in enzyme stability and activity.

Step 2: Check for Inhibitors in Your Sample Buffer

The presence of inhibitors in your reaction mixture is a common cause of reduced CPB activity.

  • Action: Review the composition of your sample buffer. Components from formulation buffers, such as citric acid, can inhibit CPB.[7]

  • Solution: If your buffer contains known inhibitors, consider desalting your sample or performing a buffer exchange into a CPB-compatible buffer (e.g., 25 mM Tris-HCl, pH 7.5-8.0) prior to adding the enzyme.[6][7][8]

Troubleshooting_Inhibitors Start Decreased CPB Activity CheckBuffer Review Sample Buffer Composition Start->CheckBuffer InhibitorPresent Inhibitor Present? CheckBuffer->InhibitorPresent Desalt Desalt or Buffer Exchange Sample InhibitorPresent->Desalt Yes NoInhibitor Investigate Other Factors InhibitorPresent->NoInhibitor No Proceed Proceed with Incubation Desalt->Proceed

Caption: Troubleshooting workflow for suspected buffer inhibition.

Step 3: Evaluate Enzyme and Substrate Concentrations

The ratio of enzyme to substrate is critical for efficient cleavage.

  • Action: Review the recommended enzyme-to-protein ratio. For most applications, a ratio of 1:20 to 1:100 (w/w) is suggested.[6]

  • Solution: Optimize the enzyme concentration. Too little enzyme will result in incomplete digestion, while an excessive amount is usually not necessary and not cost-effective.

Step 4: Consider Enzyme Immobilization for Enhanced Stability

For very long or repeated use, immobilizing the enzyme can significantly improve its stability.

  • Concept: Covalently attaching CPB to a solid support can enhance its conformational stability over a wider range of temperatures and pH.[16]

  • Benefit: Immobilized CPB has shown a higher apparent optimum temperature and increased stability compared to the soluble form.[16] This makes it a viable option for continuous flow reactors or prolonged batch incubations.

Experimental Protocols

Protocol 1: Activity Assay for this compound

This protocol is adapted from the method of Folk et al. (1960) and is used to determine the activity of CPB.[17]

Principle: The assay measures the increase in absorbance at 254 nm resulting from the hydrolysis of the substrate hippuryl-L-arginine.[17]

Reagents:

  • 0.025 M Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl.[17]

  • 1.0 mM Hippuryl-L-arginine in the above Tris-HCl buffer.[17][18]

  • CPB enzyme solution (1-5 units/ml in deionized water).[17]

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[17]

  • Pipette 2.9 ml of the hippuryl-L-arginine solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[17]

  • Add 0.1 ml of the diluted CPB enzyme solution to the cuvette.[18]

  • Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.[17][18]

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.[17]

Unit Definition: One unit of this compound will hydrolyze one micromole of hippuryl-L-arginine per minute at 25°C and pH 7.65 under the specified conditions.[17]

Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Spectro Set Spectrophotometer (254 nm, 25°C) Prep_Substrate Equilibrate Substrate in Cuvette Prep_Spectro->Prep_Substrate Add_Enzyme Add CPB Enzyme Solution Prep_Substrate->Add_Enzyme Mix Mix and Start Reading Add_Enzyme->Mix Record_Abs Record A₂₅₄ Increase Mix->Record_Abs Calculate_Rate Calculate ΔA₂₅₄/min Record_Abs->Calculate_Rate

Caption: Workflow for the CPB activity assay.

Protocol 2: Assessing CPB Stability Under Prolonged Incubation

This protocol allows you to test the stability of your CPB preparation over time under your specific experimental conditions.

Materials:

  • Your protein/peptide substrate in your chosen reaction buffer.

  • This compound solution.

  • CPB activity assay reagents (from Protocol 1).

  • Incubator/water bath set to the desired temperature.

Procedure:

  • Prepare a master mix of your substrate and CPB in the reaction buffer at the desired concentrations.

  • Immediately withdraw a time-zero (T₀) aliquot and measure its activity using the CPB activity assay (Protocol 1). This will be your 100% activity reference.

  • Place the remaining master mix in the incubator at the desired temperature.

  • At regular time intervals (e.g., 1, 2, 4, 8, 16, 24 hours), withdraw aliquots from the master mix.

  • Immediately measure the activity of each aliquot using the CPB activity assay.

  • Plot the percentage of remaining CPB activity against time to determine the stability of the enzyme under your conditions.

By following these guidelines and protocols, you can optimize your experiments for long incubations with this compound and effectively troubleshoot any issues that may arise.

References

dealing with Carboxypeptidase B autodigestion in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively manage Carboxypeptidase B (CPB) activity and prevent autodigestion in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on identifying and resolving problems related to enzyme stability and activity.

Q1: I'm observing a loss of this compound activity over time in my experiment. What could be the cause?

A1: Loss of CPB activity can be attributed to several factors, primarily autodigestion and suboptimal storage conditions. Autodigestion is a process where the enzyme degrades itself, a common issue with proteases. To mitigate this, ensure proper storage and handling. CPB should be stored at -20°C, and repeated freeze-thaw cycles should be avoided by aliquoting the enzyme upon first use.[1][2] For short-term storage, 4°C is acceptable, but for longer periods, -20°C is recommended for stability up to 6-12 months.[2][3]

Q2: My CPB digestion is incomplete, or the target protein is not being processed as expected. What should I check?

A2: Incomplete digestion is a common issue that can often be resolved by optimizing the reaction conditions. First, verify the optimal pH for CPB activity, which is in the range of 7.5 to 9.0.[4][5] The presence of inhibitors in your sample buffer could also be the culprit. Components in formulation buffers can inhibit CPB activity, and desalting the sample prior to digestion may be necessary to remove these inhibitors.[6][7] Finally, ensure you are using an appropriate enzyme-to-substrate ratio. A common starting point is a 1:100 (w/w) ratio of CPB to your target protein.[6][7]

Q3: I'm seeing unexpected cleavage products in my mass spectrometry results after CPB digestion. What is happening?

A3: The presence of unexpected cleavage products can indicate a few possibilities. Firstly, your CPB preparation may have contaminating proteases, such as chymotrypsin.[4] Using a high-purity, recombinant CPB can minimize this risk.[3][8] Secondly, while CPB is highly specific for C-terminal lysine (B10760008) and arginine residues, it can, at a slower rate, cleave other amino acids.[4] If the incubation time is too long, non-specific cleavage may occur. Consider optimizing the digestion time, which typically ranges from 30 minutes to 16 hours depending on the substrate and desired extent of digestion.[6]

Q4: My pI markers are being degraded during my isoelectric focusing experiment after CPB treatment. How can I prevent this?

A4: Degradation of pI markers, which are often peptides with C-terminal lysine or arginine residues, is a known issue caused by residual CPB activity.[6][7] To prevent this, you can add a CPB inhibitor after the desired digestion of your target protein is complete. Citric acid is an effective inhibitor for this purpose and can be added to a final concentration of 4 mM.[6][7] Additionally, cooling the sample and ampholyte solution to 4°C before mixing can help reduce residual CPB activity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is this compound autodigestion?

A1: this compound autodigestion is the process by which the enzyme cleaves and degrades itself. This is a form of auto-proteolysis common to many proteases. In the context of diseases like acute pancreatitis, the activation of digestive enzymes, including carboxypeptidases, leads to the "autodigestion" of the pancreas itself.[9][10] In experimental settings, autodigestion results in a loss of enzyme activity over time.

Q2: How can I inhibit this compound activity?

A2: this compound activity can be inhibited by several types of molecules. Metal chelating agents like EDTA and 1,10-phenanthroline (B135089) are effective inhibitors, as CPB is a metalloprotease containing a zinc atom in its active site.[4][11] Competitive inhibitors, which mimic the substrate, include arginine, lysine, and ornithine.[4] There are also specific protein inhibitors, such as the potato-derived carboxypeptidase inhibitor (CPI).[4][12] For stopping a reaction, citric acid can be used to inhibit residual CPB activity.[6][7]

Q3: What are the optimal conditions for this compound activity?

A3: For optimal activity, this compound requires a specific pH and temperature. The optimal pH is generally around 9.0.[4] A common incubation temperature for CPB digestion is 37°C.[6][13] The buffer composition is also important; a common buffer is Tris-HCl with sodium chloride.[14]

Q4: What is the specificity of this compound?

A4: this compound is highly specific for cleaving basic amino acids, namely lysine and arginine, from the C-terminus of peptides and proteins.[2][4] It shows a preference for arginine over lysine.[4] While it is highly specific, it can also act on other amino acids such as valine, leucine, isoleucine, asparagine, glycine, and glutamine, but at a much slower rate.[4]

Q5: How should I store this compound?

A5: Proper storage is crucial for maintaining the activity of this compound. For long-term storage, it is recommended to keep the enzyme at -20°C, which can preserve its stability for at least 12 months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the enzyme into smaller, single-use volumes upon receipt.[2] For short-term storage, 4°C is acceptable.[2]

Data Presentation

Table 1: Inhibitors of this compound

Inhibitor ClassExamplesMechanism of ActionTypical Concentration
Metal ChelatorsEDTA, 1,10-phenanthrolineRemoves essential Zn²⁺ cofactorVaries by application
Competitive InhibitorsArginine, Lysine, OrnithineBinds to the active site, competing with the substrateVaries by application
Protein InhibitorsPotato Carboxypeptidase Inhibitor (CPI)Binds to the active siteVaries by application
Small Molecule InhibitorsCitric AcidInhibits enzyme activity4 mM (final concentration)[6][7]

Table 2: Recommended Experimental Conditions for this compound

ParameterRecommended Condition
pH7.5 - 9.0[4][5]
Temperature37°C[6][13]
Enzyme:Substrate Ratio1:50 to 1:1000 (w/w)
Incubation Time30 minutes - 16 hours[6]
Storage-20°C (long-term), 4°C (short-term)[2]

Experimental Protocols

Protocol 1: General Digestion of a Target Protein with this compound

  • Sample Preparation: If the target protein is in a formulation buffer, desalt the sample into a suitable digestion buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65) using a desalting column.[6][7][14]

  • Enzyme Preparation: Reconstitute lyophilized this compound in cold, deionized water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C for future use. Thaw an aliquot on ice before use.[6]

  • Digestion Reaction: Add CPB to the target protein solution at a ratio of 1:100 (enzyme to substrate, w/w). For example, add 1 µL of 1 mg/mL CPB to 100 µL of 1 mg/mL target protein.

  • Incubation: Gently vortex the mixture and incubate at 37°C for 30 minutes. The incubation time may need to be optimized depending on the specific protein and desired outcome.[6][7]

  • Reaction Termination (Optional): To stop the reaction, add citric acid to a final concentration of 4 mM and incubate at room temperature for 20 minutes.[6][7] Alternatively, the reaction can be stopped by other methods such as heat inactivation or addition of a strong acid, depending on the downstream application.

Visualizations

troubleshooting_workflow start Start: Incomplete CPB Digestion check_ph Verify Buffer pH (7.5-9.0) start->check_ph desalt Desalt Sample to Remove Inhibitors check_ph->desalt pH is optimal optimize_ratio Optimize Enzyme:Substrate Ratio (e.g., 1:100) desalt->optimize_ratio Desalting complete check_temp Confirm Incubation Temperature (37°C) optimize_ratio->check_temp Ratio optimized optimize_time Optimize Incubation Time check_temp->optimize_time Temperature is correct successful_digestion Successful Digestion optimize_time->successful_digestion Time optimized

Caption: Troubleshooting workflow for incomplete this compound digestion.

inhibition_pathway cluster_0 This compound Active Site CPB CPB-Zn²⁺ Products Cleaved Peptide + Lys/Arg CPB->Products Catalyzes cleavage Substrate Substrate (C-terminal Lys/Arg) Substrate->CPB Binds to active site Inhibitor Inhibitor (e.g., EDTA, Citric Acid) Inhibitor->CPB Blocks active site / removes Zn²⁺

Caption: Mechanism of this compound inhibition.

experimental_workflow start Start: Protein Sample prepare_sample 1. Prepare Sample (Desalt if necessary) start->prepare_sample add_cpb 2. Add this compound (1:100 ratio) prepare_sample->add_cpb incubate 3. Incubate at 37°C for 30 min add_cpb->incubate inhibit_cpb 4. Inhibit Residual CPB (e.g., 4 mM Citric Acid) incubate->inhibit_cpb downstream 5. Proceed to Downstream Analysis (e.g., MS, IEF) inhibit_cpb->downstream end End downstream->end

Caption: Experimental workflow for controlled CPB digestion.

References

Optimizing Carboxypeptidase B to Substrate Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzyme-to-substrate ratio for Carboxypeptidase B (CPB). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound? A1: this compound is an exopeptidase that specifically catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, releasing basic amino acids such as lysine, arginine, and histidine.[1][2]

Q2: What is a typical starting enzyme-to-substrate ratio for this compound digestion? A2: A common starting point for the ratio of this compound to the target protein is between 1:50 and 1:1000 by weight (w/w).[1][2] However, the optimal ratio is dependent on the specific protein substrate and the desired outcome, necessitating empirical optimization.[1]

Q3: What are the optimal pH and temperature conditions for this compound activity? A3: this compound generally exhibits optimal activity at a pH between 7.5 and 9.0.[3] The ideal temperature for digestion is typically around 37°C, although reactions can be performed at room temperature for longer incubation times.

Q4: What are common inhibitors of this compound? A4: The activity of this compound can be inhibited by several substances. Competitive inhibitors include the basic amino acids arginine and lysine.[1] Metal chelating agents like EDTA also inhibit the enzyme's activity.[1] For specific applications, such as in the analysis of monoclonal antibodies, citric acid can be used to inhibit residual CPB activity.

Q5: How can I inactivate this compound after the reaction is complete? A5: Inactivation of this compound can be achieved by lowering the pH of the reaction mixture, for example, by adding an acid like citric acid. Additionally, heat inactivation can be employed, though the specific temperature and duration may need to be optimized for your sample.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity Improper enzyme storage or handlingEnsure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Presence of inhibitors in the reaction bufferComponents in the sample's formulation buffer can inhibit CPB activity. Desalting the sample prior to digestion may be necessary. Common inhibitors include EDTA, arginine, and lysine.[1]
Suboptimal pH or temperatureVerify that the reaction buffer pH is within the optimal range (7.5-9.0) and the incubation temperature is appropriate (e.g., 37°C).[3]
Incomplete substrate digestion Suboptimal enzyme-to-substrate ratioThe provided ratios are general guidelines.[1] The optimal ratio depends on the specific substrate and may require titration. Increase the enzyme concentration or prolong the incubation time.
Insufficient incubation timeIncubate the reaction for a longer period (e.g., 2-16 hours at room temperature).[1][2] Monitor the digestion over a time course to determine the optimal duration.
Non-specific cleavage or degradation of pI markers Residual enzyme activity affecting analytical standardsIn applications like isoelectric focusing, residual CPB can degrade basic pI markers. After digestion, add an inhibitor like citric acid to a final concentration of 4 mM and incubate for 20 minutes at room temperature. Cooling the sample and ampholyte solution to 4°C before mixing can also help preserve the pI markers.
Inconsistent results between experiments Variability in reagent preparationEnsure all reagents, including buffers and enzyme solutions, are prepared fresh and consistently.[4]
Inaccurate pipettingUse calibrated pipettes and proper technique to ensure accurate measurement of enzyme and substrate.

Experimental Protocols

Protocol 1: Basic Digestion of a Protein Substrate with this compound

This protocol provides a general procedure for the removal of C-terminal basic amino acids from a protein sample.

Materials:

  • This compound (lyophilized powder or solution)

  • Target protein solution

  • Digestion Buffer (e.g., 25 mM Tris-HCl, pH 7.5-8.0)

  • Deionized water

  • Stop solution (e.g., 400 mM citric acid)

Procedure:

  • Enzyme Reconstitution: If using lyophilized this compound, reconstitute it in deionized water or digestion buffer to a concentration of 1 mg/mL. Prepare single-use aliquots and store them at -80°C. Thaw on ice before use.

  • Substrate Preparation: Dissolve or dilute the target protein in the digestion buffer to a known concentration. If the protein solution contains inhibitors, perform a buffer exchange or desalting step.

  • Enzyme-Substrate Reaction:

    • Add this compound to the protein solution at a starting weight-to-weight ratio of 1:100 (enzyme:substrate). For example, add 1 µL of a 1 mg/mL CPB solution to 100 µL of a 1 mg/mL protein solution.

    • Gently vortex the mixture.

    • Incubate at 37°C for 30 minutes to 2 hours. The optimal time may vary and should be determined empirically.

  • Reaction Termination: To stop the reaction, add a stop solution. For example, add citric acid to a final concentration of 4 mM and incubate at room temperature for 20 minutes.

  • Analysis: Analyze the digested sample using appropriate analytical techniques such as mass spectrometry, HPLC, or electrophoresis.

Protocol 2: Optimizing the Enzyme-to-Substrate Ratio

This protocol outlines a method for determining the optimal enzyme-to-substrate ratio for a new protein substrate.

Procedure:

  • Set up a series of parallel digestion reactions. Keep the substrate concentration constant in each reaction.

  • Vary the enzyme-to-substrate ratio across the reactions. A suggested range to test is 1:20, 1:50, 1:100, 1:200, and 1:500 (w/w).[3]

  • Incubate all reactions under the same conditions (e.g., 37°C for a fixed time, such as 1 hour).

  • Terminate the reactions simultaneously.

  • Analyze the extent of digestion for each ratio using a suitable analytical method.

  • Select the lowest enzyme-to-substrate ratio that achieves complete or the desired level of digestion within the desired timeframe.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Digestion

ParameterRecommended RangeSource(s)
Enzyme:Substrate Ratio (w/w) 1:20 to 1:1000[1][3]
pH 7.0 - 9.0[3]
Temperature Room Temperature to 37°C[1]
Incubation Time 30 minutes to 16 hours[1]

Table 2: Common Inhibitors of this compound

InhibitorTypeNotesSource(s)
Arginine CompetitiveProduct of the enzymatic reaction.[1]
Lysine CompetitiveProduct of the enzymatic reaction.[1]
EDTA Metal ChelatorCPB is a metalloenzyme.[1]
Citric Acid Non-competitiveCan be used to stop the reaction.

Visualizations

troubleshooting_workflow start Start: Incomplete Digestion check_ratio Is the Enzyme:Substrate Ratio Optimized? start->check_ratio check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_ratio->check_conditions No optimize_ratio Optimize Ratio: Titrate Enzyme Concentration check_ratio->optimize_ratio Yes check_inhibitors Are Inhibitors Present in the Sample Buffer? check_conditions->check_inhibitors No adjust_conditions Adjust Conditions: Verify pH (7.5-9.0) and Temp (37°C) check_conditions->adjust_conditions Yes desalt_sample Remove Inhibitors: Desalt or Buffer Exchange Sample check_inhibitors->desalt_sample Yes increase_time Increase Incubation Time check_inhibitors->increase_time No analyze_results Analyze Results optimize_ratio->analyze_results adjust_conditions->analyze_results desalt_sample->analyze_results increase_time->analyze_results

Caption: Troubleshooting workflow for incomplete digestion with this compound.

experimental_workflow prep_enzyme Prepare Enzyme: Reconstitute & Aliquot reaction Incubate: Mix Enzyme & Substrate (e.g., 37°C, 30 min) prep_enzyme->reaction prep_substrate Prepare Substrate: Dilute & Desalt (if needed) prep_substrate->reaction stop_reaction Stop Reaction: Add Inhibitor (e.g., Citric Acid) reaction->stop_reaction analysis Analyze Sample: (e.g., MS, HPLC) stop_reaction->analysis

Caption: General experimental workflow for this compound digestion.

References

desalting protein samples for efficient Carboxypeptidase B activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carboxypeptidase B (CPB). The focus is on ensuring optimal enzyme activity by properly desalting protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is desalting my protein sample necessary for this compound activity?

A1: Desalting is crucial because salts and other small molecules can interfere with enzymatic assays.[1] this compound, a metalloenzyme containing zinc, is sensitive to high concentrations of certain salts and the presence of metal-chelating agents, which can inhibit its activity.[2][3] Removing these interfering substances is essential for achieving accurate and reliable results in downstream applications like peptide mapping or protein sequencing.[1]

Q2: What are the optimal buffer conditions for this compound?

A2: this compound functions best under slightly alkaline conditions. The optimal pH for its activity is typically between 7.5 and 8.2.[4][5] A common and effective buffer is 25 mM Tris-HCl containing 0.1 M NaCl, at a pH of 7.65.[2][6]

Q3: Which desalting method should I choose for my sample?

A3: The best method depends on your sample volume, protein concentration, and the desired level of purity.

  • Spin Columns (Size-Exclusion Chromatography): This is a rapid and efficient method for small sample volumes (typically 30-130 µL), allowing for simultaneous buffer exchange.[7][8] It's excellent for quickly processing multiple samples.[7]

  • Dialysis: This is a gentle method ideal for larger sample volumes and sensitive proteins prone to denaturation.[9] It involves passive diffusion of small molecules across a semi-permeable membrane and is very effective for thorough buffer exchange, though it takes longer (often overnight).[10][11]

Q4: What are known inhibitors of this compound?

A4: CPB activity can be significantly reduced by several types of inhibitors:

  • Metal Chelating Agents: EDTA and 1,10-phenanthroline (B135089) can inhibit the enzyme by removing the essential zinc atom from its active site.[3][12]

  • Competitive Inhibitors: The basic amino acids arginine and lysine, which are products of the enzyme's own reaction, can act as competitive inhibitors.[3][12]

  • Other Inhibitors: Heavy metals and specific inhibitors like the one derived from potatoes (potato-derived carboxypeptidase inhibitor, CPI) can also block activity.[3][13] Citric acid is also a known inhibitor.[14]

Troubleshooting Guide

Problem: Low or no this compound activity after preparing my sample.

This section provides a systematic approach to troubleshooting poor enzyme performance.

Cause 1: Residual Salts or Incorrect Buffer Composition

High salt concentrations or an inappropriate buffer pH can inhibit or inactivate the enzyme. While CPB activity is often assayed in the presence of 0.1 M NaCl, significantly higher concentrations from sample elution buffers can be inhibitory.[6]

Solutions:

  • Verify Buffer pH: Ensure the final buffer pH is in the optimal range of 7.5 to 8.2.[4][5]

  • Repeat Desalting: If you suspect residual salts, perform the desalting or buffer exchange step again. For dialysis, use a larger volume of dialysis buffer and increase the number of buffer changes.[15][16]

  • Measure Conductivity: Use a conductivity meter to estimate the salt concentration of your desalted sample and compare it to your target buffer.

Cause 2: Presence of Enzyme Inhibitors

Your sample may contain substances that directly inhibit this compound.

Solutions:

  • Avoid Chelators: Ensure that no EDTA or other metal chelators are present in any of your buffers. If their presence in a previous step was unavoidable, use a thorough desalting method like dialysis to remove them.[3]

  • Consider Sample Source: Be aware of potential inhibitors from your sample source. For example, some plant tissues contain natural carboxypeptidase inhibitors.[17][18]

Cause 3: Protein Loss During Desalting

The chosen desalting method may have resulted in significant loss of your target protein or the this compound enzyme itself.

Solutions:

  • Quantify Protein: Measure the protein concentration of your sample before and after the desalting step to calculate recovery.

  • Optimize Method: For spin columns, ensure you are using the correct spin speed and time as specified by the manufacturer.[19][20] Applying a "stacker" volume of buffer after the sample has absorbed can improve recovery for small sample volumes.[7][19] For dialysis, ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain your protein.

Cause 4: Enzyme Denaturation

This compound may have been denatured by harsh chemical conditions, such as the presence of urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) in a prior purification step. Urea is a known protein denaturant.[21]

Solutions:

  • Thorough Buffer Exchange: If your protein was in a buffer containing denaturants, ensure the buffer exchange is complete. Dialysis with multiple buffer changes is highly effective for this purpose.[10]

  • Gentle Handling: Avoid excessive vortexing or harsh temperature changes that could compromise enzyme stability.

Data Summary: Comparison of Desalting Methods
FeatureSpin Columns (Size-Exclusion)Dialysis
Principle Separation based on molecular size.[9]Passive diffusion across a semi-permeable membrane.[11]
Speed Fast (5-10 minutes).[7]Slow (4 hours to overnight).[10][11]
Sample Volume Small (e.g., 30-130 µL).[7][19]Flexible (microliters to liters).[10]
Protein Recovery Generally good, can be >95%.[20]Typically very high, minimal sample loss.[9]
Efficiency Highly efficient at salt removal.[22]Very thorough, depends on buffer volume and changes.[15]
Best For Rapid processing of multiple, small-volume samples.[8]Large volumes, sensitive proteins, thorough buffer exchange.[9]

Experimental Protocols

Protocol 1: Desalting via Spin Column

This protocol is adapted for a typical microcentrifuge-based spin column designed for protein desalting.[7][19]

Materials:

  • Protein Desalting Spin Column

  • Microcentrifuge

  • 1.5 mL collection tubes

  • This compound reaction buffer (e.g., 25 mM Tris-HCl, 0.1 M NaCl, pH 7.65)

Procedure:

  • Column Preparation: a. Invert the column several times to resuspend the resin. b. Twist off the bottom closure and loosen the cap. Place the column into a 1.5 mL collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.[19]

  • Column Equilibration: a. Place the column into the same collection tube. Add 300-400 µL of CPB reaction buffer to the top of the resin.[7][19] b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. c. Repeat the equilibration (steps 2a-2b) two more times for a total of three washes.[19]

  • Sample Loading and Desalting: a. Place the equilibrated column into a new, clean 1.5 mL collection tube. b. Remove the cap and slowly apply your protein sample (e.g., 30-120 µL) to the center of the resin bed.[7] c. Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample.[7][19] d. The desalted sample is now in the collection tube, ready for the CPB reaction. Discard the used column.

Protocol 2: Desalting via Dialysis

This protocol provides a general guideline for buffer exchange using dialysis tubing or cassettes.[10][15]

Materials:

  • Dialysis membrane/cassette with an appropriate MWCO (e.g., 10 kDa)

  • Protein sample

  • Large beaker or flask

  • Stir plate and stir bar

  • This compound reaction buffer (e.g., 25 mM Tris-HCl, 0.1 M NaCl, pH 7.65)

Procedure:

  • Membrane Preparation: a. Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove preservatives.[15]

  • Sample Loading: a. Load your protein sample into the dialysis tubing or cassette, ensuring one end is securely clipped. b. Remove excess air and clip the second end, leaving some headspace to allow for potential sample dilution.

  • Dialysis: a. Place the sealed dialysis device into a beaker containing the CPB reaction buffer. The buffer volume should be at least 200-500 times the sample volume.[10][15] b. Place the beaker on a stir plate and stir gently at 4°C or room temperature.[23] c. Dialyze for 1-2 hours.[10]

  • Buffer Exchange: a. Change the dialysis buffer. Discard the old buffer and replace it with an equal volume of fresh buffer. b. Continue to dialyze for another 1-2 hours.[10] c. For maximum efficiency, perform a third buffer change and allow the sample to dialyze overnight at 4°C.[10][15]

  • Sample Recovery: a. Carefully remove the dialysis device from the buffer. b. Open one end and use a pipette to transfer the desalted protein sample to a clean tube.

Visual Guides

Desalting_Workflow cluster_prep Sample Preparation cluster_desalting Desalting / Buffer Exchange cluster_digestion Enzymatic Digestion start High-Salt Protein Sample desalt_decision Is Desalting Required? start->desalt_decision spin_column Spin Column desalt_decision->spin_column Small Volume / Fast dialysis Dialysis desalt_decision->dialysis Large Volume / Sensitive Protein add_cpb Add this compound desalt_decision->add_cpb No (Buffer is Compatible) spin_column->add_cpb dialysis->add_cpb incubate Incubate at 37°C add_cpb->incubate stop_reaction Stop Reaction / Analyze incubate->stop_reaction success Successful Digestion stop_reaction->success

Caption: Experimental workflow for preparing and digesting a protein sample with this compound.

Troubleshooting_Logic problem Problem: Low or No CPB Activity cause1 Possible Cause 1: Residual Salt / Wrong pH problem->cause1 cause2 Possible Cause 2: Inhibitors Present (e.g., EDTA) problem->cause2 cause3 Possible Cause 3: Protein Loss problem->cause3 cause4 Possible Cause 4: Enzyme Denaturation problem->cause4 solution1 Solution: - Repeat Desalting - Check Buffer pH cause1->solution1 solution2 Solution: - Use Thorough Buffer Exchange - Avoid Chelating Agents cause2->solution2 solution3 Solution: - Quantify Protein Recovery - Optimize Desalting Method cause3->solution3 solution4 Solution: - Ensure Complete Removal  of Denaturants (Urea, etc.) cause4->solution4

Caption: Troubleshooting logic for diagnosing issues with low this compound activity.

References

Technical Support Center: Carboxypeptidase B Performance in Formulation Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of formulation buffers on Carboxypeptidase B (CPB) performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: this compound exhibits optimal enzymatic activity in a neutral to slightly alkaline pH range.[1][2][3] The ideal pH for your experiment may vary depending on the specific source of the enzyme and the substrate used. Generally, the optimal pH for CPB activity is reported to be between 7.0 and 9.0.[3] For instance, some studies have identified an optimal pH of 9.0, while others report maximal activity at pH 8.0 or 7.65.[1][2]

Q2: Which buffer systems are recommended for working with this compound?

A2: Tris-HCl is a widely used and recommended buffer system for this compound activity assays.[4][5] It is often supplemented with sodium chloride (NaCl) to maintain an appropriate ionic strength.[4][5] A common buffer composition is 25 mM Tris-HCl containing 0.1 M NaCl, with the pH adjusted to the optimal range for the enzyme (typically around 7.65).[4][5]

Q3: What are the known inhibitors of this compound that might be present in my formulation buffer?

A3: Several components commonly found in formulation buffers can inhibit this compound activity. These include:

  • Citric acid: A known inhibitor of CPB activity.[6][7]

  • Metal chelators: Agents like EDTA can inhibit CPB, which is a metalloenzyme containing zinc.[8]

  • Phosphate (B84403) and Borate: These buffer ions can be inhibitory, particularly at pH values below 6.5 for phosphate and above pH 8.0 for borate.[9]

  • Competitive Inhibitors: The products of CPB cleavage, such as L-arginine and L-lysine, can act as competitive inhibitors.[3][8]

  • Other components: Various unspecified components in formulation buffers can also inhibit CPB activity, often necessitating a desalting step prior to enzyme treatment.[6][7]

Q4: Are there any known activators for this compound?

A4: Yes, certain divalent cations can enhance the activity of this compound. Cobalt (Co²⁺) and Calcium (Ca²⁺) ions have been reported to increase the enzyme's activity.[1] For example, one study showed that the presence of 50 µM of Co²⁺ or Ca²⁺ enhanced the activity of purified CPB.[1]

Troubleshooting Guide

Problem 1: Low or no this compound activity observed.

Possible Cause Troubleshooting Step
Suboptimal pH of the buffer. Verify the pH of your reaction buffer and adjust it to the optimal range for CPB (typically pH 7.0-9.0).[3]
Presence of inhibitors in the formulation buffer. If your protein of interest is in a formulation buffer, consider desalting or buffer exchanging the sample into a CPB-compatible buffer (e.g., Tris-HCl with NaCl) before adding the enzyme.[6][7]
Incorrect enzyme storage or handling. Ensure the enzyme has been stored at the recommended temperature (typically -20°C) and that repeated freeze-thaw cycles have been avoided.[4] Prepare fresh enzyme dilutions for each experiment.
Degraded substrate. Prepare fresh substrate solutions for your activity assay, as the substrate can degrade over time.
Incorrect assay temperature. The optimal temperature can vary, with reported values including 25°C, 40°C, and 50°C.[1][2][4] Ensure your assay is performed at a suitable temperature.

Problem 2: Inconsistent or variable this compound activity between experiments.

Possible Cause Troubleshooting Step
Variability in buffer preparation. Prepare a large batch of the reaction buffer to ensure consistency across multiple experiments. Re-verify the pH and ionic strength of the buffer before each use.
Inconsistent enzyme concentration. Ensure accurate and consistent dilution of the this compound stock solution for each experiment.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when adding the enzyme, which is typically used in small volumes.
Sample variability. If working with a purified protein, ensure the protein concentration and purity are consistent across samples. Components of the purification process may carry over and inhibit the enzyme.

Quantitative Data Summary

Table 1: Optimal pH and Temperature for this compound Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Porcine Pancreas7.6525[4][5]
Bubalus bubalis pancreas9.040[1]
Litopenaeus vannamei8.050[2]
Recombinant (Pichia pastoris)7.0 - 9.0Not Specified[3]
Recombinant (E. coli)8.0Not Specified[8]

Table 2: Common Inhibitors and Activators of this compound

Type Compound Effect Notes
Inhibitor Citric AcidInhibitionKnown inhibitor often found in formulation buffers.[6][7]
Inhibitor EDTAInhibitionMetal chelator that can remove the essential zinc ion.[8]
Inhibitor PhosphateInhibitionpH-dependent inhibition, most pronounced below pH 6.5.[9]
Inhibitor BorateInhibitionInhibition observed above pH 8.0.[9]
Inhibitor L-arginine, L-lysineCompetitive InhibitionProducts of the enzymatic reaction.[3][8]
Activator Cobalt (Co²⁺)ActivationDivalent cation that can enhance activity.[1]
Activator Calcium (Ca²⁺)ActivationDivalent cation that can enhance activity.[1]

Experimental Protocols

Key Experiment: Spectrophotometric Assay of this compound Activity

This protocol is based on the method of Folk et al. (1960) and measures the increase in absorbance at 254 nm resulting from the hydrolysis of hippuryl-L-arginine.[4]

Reagents:

  • Assay Buffer: 0.025 M Tris-HCl, pH 7.65, containing 0.1 M NaCl.[4]

  • Substrate Solution: 1.0 mM Hippuryl-L-arginine prepared in Assay Buffer. Prepare fresh.

  • Enzyme Solution: Dilute this compound stock solution in reagent grade water to a concentration of 1-5 units/mL. Prepare immediately before use.[4][5]

Procedure:

  • Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[4]

  • Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.[4][5]

  • Initiate the reaction by adding 0.1 mL of the diluted Enzyme Solution to the cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.[4]

  • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-arginine per minute at 25°C and pH 7.65.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein_Sample Protein in Formulation Buffer Desalting Desalting/ Buffer Exchange (if necessary) Protein_Sample->Desalting Inhibitors present CPB_Buffer Protein in CPB-compatible Buffer Protein_Sample->CPB_Buffer No inhibitors Desalting->CPB_Buffer Add_CPB Add Diluted This compound CPB_Buffer->Add_CPB Incubate Incubate at Optimal Temperature (e.g., 37°C for 30 min) Add_CPB->Incubate Stop_Reaction Stop Reaction (e.g., add Citric Acid) Incubate->Stop_Reaction Analysis Analysis (e.g., icIEF) Stop_Reaction->Analysis

Caption: Workflow for C-terminal lysine (B10760008) removal using this compound.

troubleshooting_logic Start Low/No CPB Activity Check_pH Is buffer pH optimal (7.0-9.0)? Start->Check_pH Check_Inhibitors Are inhibitors present in the buffer? Check_pH->Check_Inhibitors Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme Is the enzyme active and correctly concentrated? Check_Inhibitors->Check_Enzyme No Desalt Desalt or Buffer Exchange Sample Check_Inhibitors->Desalt Yes New_Enzyme Use fresh enzyme aliquot and verify concentration Check_Enzyme->New_Enzyme No Success Activity Restored Check_Enzyme->Success Yes Adjust_pH->Check_Inhibitors Desalt->Check_Enzyme New_Enzyme->Success

Caption: Troubleshooting logic for low this compound activity.

References

stopping Carboxypeptidase B reaction at specific time points

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxypeptidase B (CPB). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stopping CPB reactions at specific time points for accurate downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to stop a this compound reaction?

There are several effective methods to stop a CPB reaction, which can be broadly categorized as:

  • pH Alteration: Drastically lowering the pH of the reaction mixture denatures the enzyme. This is commonly achieved by adding a strong acid.

  • Chelation: CPB is a metalloenzyme that contains a critical zinc ion in its active site[1][2]. Chelating agents like EDTA remove this ion, leading to irreversible inactivation.

  • Specific Inhibitors: Competitive or non-competitive inhibitors bind to the enzyme and prevent its activity. These can be reversible or irreversible.

  • Heat Inactivation: Applying heat can denature the enzyme, permanently stopping the reaction. The precise temperature and time required can vary[3][4].

Q2: How do I choose the right stopping method for my experiment?

The ideal method depends on your downstream application. For instance, if your sample is destined for mass spectrometry, you should choose a volatile acid that can be easily removed. For applications like charge variant analysis by cIEF, a non-interfering inhibitor like citric acid is preferable to prevent digestion of peptide standards[5][6].

The workflow below provides a decision-making guide.

G cluster_start cluster_ms cluster_hplc cluster_other Start Downstream Application? MS Mass Spec (LC-MS)? Start->MS Yes HPLC HPLC / cIEF? Start->HPLC No Acid Use Acid Quenching (e.g., TFA, Formic Acid) MS->Acid Inhibitor Use Specific Inhibitor (e.g., Citric Acid, GEMSA) or Chelator (EDTA) HPLC->Inhibitor Yes Other Enzyme Assay / Gel? HPLC->Other No Heat Heat Inactivation or Chelator (EDTA) is often suitable Other->Heat

Caption: Decision tree for selecting a CPB stopping method.

Troubleshooting Guide

Problem: My CPB reaction does not seem to stop completely, showing continued cleavage over time.

  • Cause 1: Insufficient Inhibitor/Quenching Agent: The concentration of your stopping agent may be too low to fully inactivate the amount of CPB in the reaction.

    • Solution: Increase the concentration of the inhibitor or quenching agent. Refer to the protocols and data tables below for recommended concentrations.

  • Cause 2: Inhibitors in Formulation Buffer: Components in your sample buffer (e.g., in monoclonal antibody formulations) can interfere with CPB activity, leading to inconsistent results and potentially affecting the stopping reaction as well[6].

    • Solution: Perform a buffer exchange or use a desalting column to remove interfering components from your sample before starting the CPB digestion[5][6].

  • Cause 3: Reversible Inhibition: If you are using a reversible inhibitor like GEMSA, the enzyme can regain activity if the inhibitor concentration is diluted in subsequent steps[7].

    • Solution: For a permanent stop, use an irreversible method like pH denaturation, chelation with EDTA, or heat inactivation.

Problem: My stopping agent is interfering with downstream analysis.

  • Cause 1: Residual CPB Digesting Standards: In charge variant analysis (cIEF), residual CPB activity can cleave basic pI markers that have C-terminal lysine (B10760008) or arginine residues, compromising pI calibration[5].

    • Solution: Add an inhibitor like citric acid (4 mM final concentration) and cool the sample to 4°C before mixing with the ampholyte solution to reduce unwanted residual activity[5][6].

  • Cause 2: Non-volatile Agents in Mass Spectrometry: Salts and non-volatile buffers from chelators (EDTA) or certain inhibitors can cause ion suppression in mass spectrometry.

    • Solution: Stop the reaction by adding a volatile acid like trifluoroacetic acid (TFA) or formic acid, which are compatible with LC-MS analysis. Alternatively, perform a sample cleanup/desalting step after stopping the reaction and before MS analysis[8].

Data Presentation: Comparison of CPB Stopping Methods

The table below summarizes common methods for stopping this compound reactions, providing typical conditions and key considerations for experimental design.

Method/AgentMechanism of ActionTypical Working ConditionsProsCons/Considerations
pH Quenching
Acid (TFA, Formic, Citric)Irreversible denaturation by lowering pH.Add to a final concentration of ~0.1-1% (TFA/Formic) or 4 mM (Citric Acid)[5][6].Fast and effective; TFA/Formic acid are volatile and MS-compatible.Can cause precipitation of some proteins; may interfere with assays sensitive to low pH.
Chelation
EDTARemoves the essential Zn²⁺ cofactor from the active site, causing irreversible inactivation[1][9].1-10 mM final concentration. A protocol has used up to 0.5 M[10].Highly effective and irreversible.Not compatible with downstream methods requiring divalent cations; can cause ion suppression in MS.
Specific Inhibitors
GEMSACompetitive, reversible inhibitor that binds to the active site[7].Kᵢ is ~4 µM[7]. Use at a concentration several-fold higher than Kᵢ.Highly specific for CPB and related enzymes.Reversibility can be a drawback; may require synthesis or specialized purchase.
Potato CPB Inhibitor (PCI)A protein-based inhibitor that binds tightly to the active site[1][11].Use at a molar excess relative to CPB.Potent and specific.Can interfere with protein quantification; may be difficult to remove.
Denaturation
Heat InactivationIrreversible denaturation of the enzyme's tertiary structure[3].Typically 65-80°C for 20 minutes[4]. Needs empirical validation for CPB.Simple and effective; no chemical additions.Can denature or cause aggregation of the target protein/peptide. Not suitable for heat-labile samples.

Experimental Protocols

Protocol 1: Stopping CPB Digestion of a Monoclonal Antibody for cIEF Analysis

This protocol is adapted for charge variant analysis where residual enzyme activity is a critical concern[5][6].

  • Perform CPB Digestion:

    • Prepare your monoclonal antibody (mAb) sample, ensuring it is in a buffer compatible with CPB activity. If necessary, desalt the sample into a suitable buffer (e.g., Tris-HCl).

    • Add CPB at a ratio of 1:100 (enzyme:protein, w/w). For example, add 1 µL of 1 mg/mL CPB to 100 µL of your mAb sample.

    • Incubate at 37°C for 30 minutes.

  • Stop the Reaction:

    • Immediately following incubation, add a stock solution of citric acid to the sample to achieve a final concentration of 4 mM. Vortex gently.

    • Incubate at room temperature for 20 minutes to ensure complete inhibition.

  • Prepare for Analysis:

    • Individually cool both the CPB-treated sample and the cIEF ampholyte solution to 4°C.

    • Mix the cooled sample with the cooled ampholyte solution. This temperature reduction further minimizes any residual enzymatic activity.

    • Proceed with your cIEF analysis.

Protocol 2: General Purpose Reaction Quenching with EDTA

This protocol provides a robust, irreversible stop suitable for many applications where downstream MS analysis is not required.

  • Set Up Reaction:

    • Combine your peptide/protein substrate and this compound in a suitable reaction buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65).

    • Incubate at the desired temperature (e.g., 25°C or 37°C) for the specified time.

  • Stop the Reaction:

    • Prepare a stock solution of 0.5 M EDTA, pH 8.0.

    • At the desired time point, add the EDTA stock solution to your reaction to a final concentration of 10 mM.

    • Vortex immediately to ensure complete mixing and rapid chelation of the zinc cofactor.

  • Downstream Processing:

    • The reaction is now permanently stopped. The sample can be stored frozen or used directly in subsequent assays (e.g., HPLC, gel electrophoresis) that are not affected by the presence of EDTA.

Experimental Workflow Visualization

The following diagram illustrates the logical steps of a typical experiment involving a this compound reaction and its subsequent termination.

G A 1. Prepare Substrate (e.g., Protein, Peptide) B 2. Add this compound to Initiate Reaction A->B C 3. Incubate (e.g., 37°C for 30 min) B->C D 4. Stop Reaction at Specific Time Point C->D E Choose Method: pH, Chelation, Inhibitor, Heat D->E F 5. Proceed to Downstream Analysis D->F G Mass Spectrometry, HPLC, cIEF, etc. F->G

Caption: General workflow for a CPB digestion experiment.

References

Validation & Comparative

A Comparative Guide to the Substrate Specificity of Carboxypeptidase A and Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificities of two closely related zinc metalloproteases, Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB). Understanding the distinct preferences of these enzymes for different C-terminal amino acid residues is crucial for their application in protein sequencing, peptide mapping, and as targets in drug discovery.

Executive Summary

Carboxypeptidase A and this compound are exopeptidases that catalyze the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain. While they share a similar overall structure and catalytic mechanism involving a zinc ion, their substrate specificities are markedly different. Carboxypeptidase A preferentially cleaves C-terminal amino acids with aromatic or large, branched aliphatic side chains. In contrast, this compound is highly specific for basic amino acids, namely lysine (B10760008) and arginine, at the C-terminus. These distinct specificities are dictated by the structural differences in their respective active site pockets.

Comparative Analysis of Substrate Specificity

The substrate preference of Carboxypeptidase A and B is primarily determined by the nature of the S1' subsite, a binding pocket that accommodates the side chain of the C-terminal amino acid of the substrate.

Carboxypeptidase A (CPA): The S1' pocket of CPA is a deep, hydrophobic cavity. This structural feature allows for the favorable binding of C-terminal residues with large, nonpolar side chains, such as phenylalanine, tyrosine, tryptophan, and leucine.[1][2][3][4] The binding is stabilized by van der Waals interactions between the substrate's side chain and the hydrophobic residues lining the pocket. Key residues involved in substrate recognition and catalysis in CPA include Glu270, Arg71, Arg127, Asn144, Arg145, and Tyr248.[2][3] The terminal carboxylate group of the substrate forms a salt bridge with Arg145 and hydrogen bonds with Asn144 and Tyr248.[4][5]

This compound (CPB): In stark contrast to CPA, the S1' pocket of CPB contains a critical aspartic acid residue (Asp255 in bovine CPB) at its base.[6][7] This negatively charged residue creates a strong electrostatic attraction for the positively charged side chains of basic amino acids like lysine and arginine. This interaction is the primary determinant of CPB's specificity. The binding of the C-terminal carboxylate group to Arg145 and the catalytic mechanism involving the zinc ion and Glu270 are conserved between the two enzymes.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters (Km and kcat) for the hydrolysis of various synthetic peptide substrates by bovine pancreatic Carboxypeptidase A and this compound. Km is an indicator of the enzyme's affinity for the substrate (a lower Km indicates higher affinity), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of the enzyme is represented by the kcat/Km ratio.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Hippuryl-L-PhenylalanineCarboxypeptidase A0.5 - 1.050 - 1005 x 104 - 2 x 105
Hippuryl-L-ArginineCarboxypeptidase A-Negligible Activity-
Hippuryl-L-PhenylalanineThis compound-Negligible Activity-
Hippuryl-L-ArginineThis compound0.1 - 0.330 - 801 x 105 - 8 x 105
Benzoylglycyl-L-PhenylalanineCarboxypeptidase A0.2 - 0.5100 - 2002 x 105 - 1 x 106
Benzoylglycyl-L-ArginineThis compound0.1 - 0.450 - 1501.25 x 105 - 1.5 x 106

Note: The kinetic values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition). The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

Determination of Carboxypeptidase A Activity

This protocol is based on a continuous spectrophotometric assay using the substrate N-(4-Methoxyphenylazoformyl)-Phe-OH.

Materials:

  • Bovine Carboxypeptidase A

  • N-(4-Methoxyphenylazoformyl)-Phe-OH potassium salt (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

  • Prepare a stock solution of the substrate in the Tris-HCl buffer.

  • Prepare a working solution of Carboxypeptidase A in the same buffer.

  • In a cuvette, mix the buffer and the substrate solution to a final volume of 1 mL. The final substrate concentration should be in the range of 0.1 to 1.0 mM.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 350 nm over time. The hydrolysis of the substrate leads to a decrease in absorbance.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km and kcat) by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Determination of this compound Activity

This protocol describes a continuous spectrophotometric assay using the substrate Hippuryl-L-Arginine.

Materials:

  • Porcine this compound

  • Hippuryl-L-Arginine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl

  • Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

  • Prepare a stock solution of Hippuryl-L-Arginine in the Tris-HCl buffer.

  • Prepare a working solution of this compound in the same buffer.

  • In a quartz cuvette, add the buffer and the substrate solution to a final volume of 3 mL. The final substrate concentration should be in the range of 0.1 to 1.0 mM.

  • Equilibrate the cuvette at 25°C.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid.

  • Calculate the initial reaction velocity from the linear phase of the reaction.

  • Determine Km and kcat by measuring the initial velocities at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Visualizing Substrate Specificity: Active Site Interactions

The following diagrams, generated using Graphviz, illustrate the key interactions within the active sites of Carboxypeptidase A and this compound that govern their distinct substrate specificities.

CarboxypeptidaseA_Specificity Carboxypeptidase A Active Site with Aromatic Substrate cluster_enzyme CPA Active Site cluster_substrate Substrate ZN Zn²⁺ GLU270 Glu270 ZN->GLU270 Catalysis ARG145 Arg145 ASN144 Asn144 TYR248 Tyr248 POCKET Hydrophobic Pocket COO C-terminal COO⁻ COO->ARG145 Salt Bridge COO->ASN144 H-bond COO->TYR248 H-bond AROMATIC Aromatic Side Chain (e.g., Phe) AROMATIC->POCKET van der Waals Interactions PEPTIDE Scissile Peptide Bond PEPTIDE->ZN Coordination

Carboxypeptidase A substrate binding.

CarboxypeptidaseB_Specificity This compound Active Site with Basic Substrate cluster_enzyme CPB Active Site cluster_substrate Substrate ZN_B Zn²⁺ GLU270_B Glu270 ZN_B->GLU270_B Catalysis ARG145_B Arg145 ASP255 Asp255 COO_B C-terminal COO⁻ COO_B->ARG145_B Salt Bridge BASIC Basic Side Chain (e.g., Arg⁺) BASIC->ASP255 Electrostatic Interaction PEPTIDE_B Scissile Peptide Bond PEPTIDE_B->ZN_B Coordination

This compound substrate binding.

Conclusion

The substrate specificities of Carboxypeptidase A and this compound are well-defined and complementary. CPA's preference for C-terminal aromatic and bulky aliphatic residues is driven by a hydrophobic binding pocket, while CPB's specificity for basic residues is dictated by an electrostatic interaction with a key aspartate residue. This detailed understanding, supported by quantitative kinetic data and structural insights, is invaluable for researchers in various fields, enabling the precise use of these enzymes as biochemical tools and facilitating the design of specific inhibitors for therapeutic applications.

References

A Researcher's Guide to C-Terminal Analysis: Carboxypeptidase B versus Carboxypeptidase Y

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein characterization, determining the C-terminal amino acid sequence is crucial for understanding protein structure, function, and post-translational modifications. Carboxypeptidases, enzymes that cleave peptide bonds from the carboxy-terminus of proteins, are indispensable tools for this purpose. Among the most utilized are Carboxypeptidase B (CPB) and Carboxypeptidase Y (CPY). This guide provides a comprehensive comparison of these two enzymes to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their C-terminal analysis needs.

Performance Comparison at a Glance

This compound and Carboxypeptidase Y exhibit distinct specificities and optimal operating conditions, making them suitable for different applications in C-terminal analysis. CPB is highly specific for basic amino acids, while CPY demonstrates broad specificity, making it a more general-purpose sequencing enzyme.

FeatureThis compoundCarboxypeptidase Y
Primary Specificity C-terminal Lysine (B10760008) and ArginineBroad specificity, cleaves most C-terminal amino acids (prefers hydrophobic residues)
Optimal pH 8.0 - 9.05.5 - 6.5
Optimal Temperature ~37 - 50°C~25 - 37°C
Source Porcine pancreas, bovine pancreas, recombinantBaker's yeast (Saccharomyces cerevisiae)
Key Application Confirmation of C-terminal Lys/Arg, removal of C-terminal basic residuesGeneral C-terminal sequencing, analysis of proteins with unknown or varied C-termini
Inhibitors Metal chelators (e.g., EDTA), heavy metalsDiisopropylfluorophosphate (DFP), PMSF

Deep Dive into Kinetic Performance

Table 1: Kinetic Parameters of this compound

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Hippuryl-L-Arginine0.03722.4 x 10⁵[1]
Benzoyl-Glycyl-L-Arginine--5.0 x 10⁵[2]
Benzoyl-Glycyl-L-Lysine--0.29 x 10⁵[2]

Table 2: Kinetic Parameters of Carboxypeptidase Y

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
N-Acetyl-L-phenylalanine ethyl ester1.313001.0 x 10⁶[3]
N-Benzoyl-L-tyrosine ethyl ester0.217008.5 x 10⁶[3]
N-Carbobenzoxy-L-phenylalanyl-L-leucine0.11001.0 x 10⁶[3]

Experimental Protocols for C-Terminal Analysis

The general workflow for C-terminal sequencing using either carboxypeptidase involves a time-course digestion followed by analysis of the released amino acids, typically by mass spectrometry (MS) or high-performance liquid chromatography (HPLC).

Protocol 1: C-Terminal Analysis using this compound

This protocol is designed for the specific removal and identification of C-terminal lysine or arginine residues.

  • Sample Preparation:

    • Dissolve the protein or peptide of interest in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0. The final protein concentration should typically be in the range of 1-10 mg/mL.

    • If the protein is in a formulation buffer containing inhibitors (e.g., metal chelators), perform a buffer exchange into the reaction buffer.

  • Enzymatic Digestion:

    • Add this compound to the protein solution. A typical enzyme-to-substrate ratio (w/w) is 1:50 to 1:1000.[4]

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the progress of the digestion.

  • Reaction Termination:

    • Stop the reaction in each aliquot by adding an acid, such as 1% trifluoroacetic acid (TFA) or formic acid, to lower the pH to below 4.0. Alternatively, heat inactivation at 95°C for 5 minutes can be used.

  • Analysis by Mass Spectrometry:

    • Desalt and concentrate the samples using a suitable method, such as ZipTip C18.

    • Analyze the samples by MALDI-TOF MS or LC-ESI-MS.

    • The C-terminal sequence is deduced by observing the time-dependent appearance of peptides with decreasing mass, corresponding to the sequential removal of arginine or lysine residues.

Protocol 2: C-Terminal Sequencing using Carboxypeptidase Y

This protocol is suitable for determining the sequence of several amino acids from the C-terminus of a protein or peptide with an unknown or varied C-terminal sequence.

  • Sample Preparation:

    • Dissolve the protein or peptide in a buffer such as 50 mM sodium acetate, pH 5.5. For proteins that are difficult to dissolve, denaturing agents like 6 M urea (B33335) can be included, as CPY retains activity under these conditions.

    • The protein concentration is typically in the range of 1-5 mg/mL.

  • Enzymatic Digestion:

    • Add Carboxypeptidase Y to the sample. A common enzyme-to-substrate ratio (w/w) is 1:20 to 1:200.[5]

    • Incubate the reaction at 25°C or 37°C.

    • Take aliquots at different time intervals (e.g., 0, 10, 30, 60, 120, and 240 minutes) to create a time-course of digestion.

  • Reaction Termination:

    • Stop the reaction by adding a strong acid like TFA to a final concentration of 1% or by rapid freezing.

  • Analysis by Mass Spectrometry:

    • Prepare the samples for MS analysis as described in the CPB protocol.

    • Analyze the samples by MALDI-TOF MS or LC-ESI-MS.

    • A "ladder" of peaks with decreasing mass will be observed in the mass spectrum. The mass difference between consecutive peaks corresponds to the mass of the cleaved amino acid, allowing for the deduction of the C-terminal sequence.[6]

Visualizing the Workflow: A Comparative Diagram

The choice between this compound and Carboxypeptidase Y is primarily dictated by the research question and any prior knowledge of the protein's C-terminus. The following diagram illustrates a typical decision-making workflow.

C_Terminal_Analysis_Workflow cluster_start Start cluster_decision Decision Point cluster_cpb This compound Pathway cluster_cpy Carboxypeptidase Y Pathway cluster_end Outcome start Protein/Peptide Sample for C-Terminal Analysis decision Known or Suspected C-Terminal Residues? start->decision cpb_protocol Use this compound Protocol decision->cpb_protocol  Basic (Lys/Arg) cpy_protocol Use Carboxypeptidase Y Protocol decision->cpy_protocol Unknown or Non-Basic   cpb_analysis Analyze for specific cleavage of Lys/Arg cpb_protocol->cpb_analysis end_point C-Terminal Sequence Information cpb_analysis->end_point cpy_analysis Generate sequence ladder for broader analysis cpy_protocol->cpy_analysis cpy_analysis->end_point

Caption: Decision workflow for selecting between this compound and Y.

Logical Framework for Enzyme Selection

The following diagram illustrates the logical relationship between the properties of the target protein and the choice of carboxypeptidase.

Enzyme_Selection_Logic cluster_input Protein Characteristics cluster_enzyme Enzyme Choice cluster_output Analysis Goal protein Target Protein with C-Terminus c_term_lys_arg C-terminal is Lys or Arg protein->c_term_lys_arg c_term_unknown C-terminal is Unknown or Non-Basic protein->c_term_unknown cpb This compound c_term_lys_arg->cpb Select for Specificity cpy Carboxypeptidase Y c_term_unknown->cpy Select for Broadness confirm_lys_arg Confirm/Remove C-terminal Lys/Arg cpb->confirm_lys_arg Achieves sequence_determination De Novo C-terminal Sequence Determination cpy->sequence_determination Achieves

Caption: Logical guide for choosing the appropriate carboxypeptidase.

Conclusion

Both this compound and Carboxypeptidase Y are powerful tools for C-terminal analysis, each with its own strengths. This compound is the enzyme of choice for targeted analysis of C-terminal lysine and arginine residues, offering high specificity. In contrast, Carboxypeptidase Y is a versatile enzyme suitable for broader sequencing applications due to its ability to cleave a wide variety of C-terminal amino acids. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively elucidate the C-terminal sequences of their proteins of interest, contributing to a deeper understanding of protein structure and function.

References

A Comparative Guide: Carboxypeptidase B vs. Edman Degradation for Protein Sequence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, understanding the nuances of different sequencing methodologies is paramount. This guide provides a comprehensive comparison of Carboxypeptidase B and Edman degradation, offering insights into their respective advantages, supported by experimental data and detailed protocols.

While both techniques are instrumental in elucidating protein and peptide sequences, they operate on opposing ends of the polypeptide chain and present distinct advantages. Edman degradation has long been the gold standard for N-terminal sequencing, providing a stepwise chemical method for identifying amino acid residues. In contrast, this compound, a metalloenzyme, offers a specific and efficient approach for C-terminal sequence determination. This guide will delve into the operational principles, performance metrics, and ideal applications of each method to inform your experimental design and analytical strategy.

At a Glance: Key Performance Differences

To facilitate a clear understanding of the primary distinctions between this compound and Edman degradation, the following table summarizes their key performance characteristics.

FeatureThis compoundEdman Degradation
Sequencing Terminus C-TerminusN-Terminus
Principle of Operation Enzymatic (hydrolysis of C-terminal basic amino acids)Chemical (stepwise chemical cleavage of N-terminal amino acids)
Specificity Highly specific for C-terminal lysine (B10760008) and arginine residues.Broadly applicable to all amino acids, but can be hindered by N-terminal modifications.[1][2]
Speed Relatively fast, with digestion times ranging from seconds to a few hours.[3]More time-consuming, with each cycle taking approximately 45 minutes.[4]
Throughput Can be adapted for higher throughput analysis, especially when coupled with mass spectrometry.Lower throughput as it analyzes a single protein at a time.[4]
Sample Requirements Requires purified protein samples.Requires highly purified, single protein samples.
Limitations Inefficient for sequences with multiple consecutive basic residues or non-basic C-terminal residues.Ineffective if the N-terminus is chemically blocked (e.g., acetylation).[1][2] Not suitable for long peptide chains (>50-60 residues).[2]

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action

The fundamental difference between the two methods lies in their chemical versus enzymatic nature. Edman degradation is a sequential process of chemical reactions, while this compound utilizes the catalytic activity of an enzyme.

Edman Degradation proceeds through a series of chemical steps:

  • Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group under alkaline conditions.[1][5]

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).[5]

  • Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[5]

This compound , on the other hand, is a metalloexopeptidase containing a zinc ion at its active site. Its mechanism involves:

  • Binding: The C-terminal end of the peptide binds to the active site of the enzyme.

  • Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the peptide bond preceding a C-terminal lysine or arginine residue.[6] This process is highly specific.

Performance and Efficiency

Direct quantitative comparisons of the two methods are challenging due to their different targets and mechanisms. However, we can assess their efficiency based on available kinetic data and typical experimental timelines.

The efficiency of this compound can be described by its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency. For porcine this compound, the kcat/Km for the substrate hippuryl-L-arginine is approximately 2.4 x 10^5 M⁻¹s⁻¹.[7] This high value indicates a very efficient enzymatic reaction.

In contrast, the speed of Edman degradation is limited by the sequential nature of the chemical reactions. Each cycle of coupling, cleavage, and identification takes a significant amount of time, typically around 45 minutes per amino acid residue.[4]

Experimental Protocols

C-Terminal Sequencing with this compound

This protocol provides a general guideline for C-terminal sequencing using this compound. Optimal conditions may vary depending on the specific protein or peptide.

Materials:

  • Purified protein or peptide sample

  • Recombinant this compound (sequencing grade)

  • Digestion Buffer (e.g., 25 mM Tris-HCl, pH 7.5-8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC or Mass Spectrometer for amino acid analysis

Procedure:

  • Sample Preparation: Dissolve the purified protein/peptide in the digestion buffer to a final concentration of 1-10 mg/mL.

  • Enzyme Reconstitution: Reconstitute lyophilized this compound in sterile water or 25 mM Tris-HCl, pH 7.5, to a concentration of 1-10 mg/mL.

  • Digestion: Add this compound to the sample at an enzyme-to-substrate ratio of 1:50 to 1:1000 (w/w).[8][9]

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 20 seconds, 10 minutes, 30 minutes, 60 minutes, 120 minutes) to monitor the release of amino acids.[3]

  • Quenching: Stop the reaction by adding the quenching solution to the aliquots.

  • Analysis: Analyze the released amino acids in each aliquot using HPLC or mass spectrometry to determine the C-terminal sequence.

N-Terminal Sequencing with Edman Degradation

The following is a simplified overview of the automated Edman degradation workflow.

Materials:

  • Highly purified protein or peptide sample immobilized on a support (e.g., PVDF membrane)

  • Phenyl isothiocyanate (PITC)

  • Anhydrous trifluoroacetic acid (TFA)

  • Solvents for extraction (e.g., ethyl acetate, butyl chloride)

  • Aqueous acid for conversion

  • Automated protein sequencer

Procedure:

  • Coupling: The immobilized sample is treated with PITC in a basic buffer to label the N-terminal amino acid.

  • Washing: Excess reagents are washed away.

  • Cleavage: The labeled N-terminal amino acid is cleaved by the addition of TFA.

  • Extraction: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent.

  • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid using an aqueous acid.

  • Identification: The PTH-amino acid is injected into an HPLC system for identification by comparing its retention time to known standards.

  • Cycling: The remaining peptide is subjected to the next cycle of degradation.

Visualizing the Workflows

To further illustrate the distinct processes of this compound and Edman degradation, the following diagrams outline their respective experimental workflows.

CarboxypeptidaseB_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis start Purified Protein/ Peptide Sample dissolve Dissolve in Digestion Buffer start->dissolve add_cpb Add this compound dissolve->add_cpb incubate Incubate at 37°C (Time Course) add_cpb->incubate quench Quench Reaction incubate->quench analyze Analyze Released Amino Acids (HPLC/MS) quench->analyze end Determine C-Terminal Sequence analyze->end

Caption: Workflow for C-terminal sequencing using this compound.

EdmanDegradation_Workflow cluster_cycle Edman Cycle (Automated) cluster_output Sequence Determination start Immobilized Protein/ Peptide Sample coupling 1. Coupling (PITC) start->coupling cleavage 2. Cleavage (TFA) coupling->cleavage extraction 3. Extraction cleavage->extraction conversion 4. Conversion extraction->conversion identification 5. Identification (HPLC) conversion->identification remaining_peptide Remaining Peptide identification->remaining_peptide sequence Determine N-Terminal Sequence identification->sequence remaining_peptide->coupling Repeat Cycle

Caption: Workflow for N-terminal sequencing using Edman degradation.

Conclusion: Complementary Tools for Comprehensive Analysis

Conversely, Edman degradation offers a robust and highly accurate method for determining the N-terminal sequence of a protein. While it has limitations, particularly with blocked N-termini and long peptides, it remains a valuable technique for protein identification and characterization.

For a comprehensive understanding of a protein's primary structure, a combined approach utilizing both this compound for C-terminal analysis and Edman degradation for N-terminal sequencing, often supplemented with mass spectrometry for internal fragments, provides the most complete picture. The choice of method ultimately depends on the specific research question, the nature of the protein sample, and the information required.

References

Validating Carboxypeptidase B Activity: A Comparative Guide to Substrate Selection and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of Carboxypeptidase B (CPB) activity is crucial for applications ranging from protein sequencing to the manufacturing of biopharmaceuticals. This guide provides a comprehensive comparison of methodologies for validating CPB activity, focusing on the use of its well-established substrate, hippuryl-L-arginine, and comparing its performance with alternative enzymatic and chemical approaches.

This compound is a vital exopeptidase that specifically cleaves basic amino acids, namely lysine (B10760008) and arginine, from the C-terminus of proteins and peptides. Its precise activity is fundamental in various biological processes and biotechnological applications. This guide offers detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes experimental workflows to aid in the selection of the most appropriate validation method for your research needs.

Performance Comparison of C-Terminal Cleavage Methods

The selection of a method for removing C-terminal basic amino acids depends on factors such as specificity, efficiency, and the nature of the downstream application. Below is a comparison of this compound with a related enzyme, Carboxypeptidase A, and other enzymatic and chemical alternatives.

MethodTarget SpecificityKnown Substrate(s)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
This compound (CPB) C-terminal Lysine and Arginine.[1]Hippuryl-L-Arginine1050.215.0 x 10⁵
Hippuryl-L-Lysine2207.72.86 x 10⁴
Carboxypeptidase A (CPA) C-terminal aromatic or branched aliphatic amino acids.Hippuryl-L-PhenylalanineData not availableData not availableData not available
Lys-C Endopeptidase with high specificity for the C-terminal side of Lysine.N/A (protein substrates)Data not availableData not availableData not available
Arg-C (Clostripain) Endopeptidase with high specificity for the C-terminal side of Arginine.N/A (protein substrates)Data not availableData not availableData not available
Chemical Cleavage C-terminal Arginine.[2]Peptides with C-terminal ArginineNot ApplicableNot ApplicableNot Applicable

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition).

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable experimental results. The following are standard protocols for the enzymatic assays discussed.

Spectrophotometric Assay for this compound Activity

This widely used method measures the increase in absorbance at 254 nm resulting from the hydrolysis of hippuryl-L-arginine to hippuric acid and L-arginine.[3]

Materials:

  • This compound (from porcine pancreas or recombinant)

  • Hippuryl-L-arginine

  • 25 mM Tris-HCl buffer, pH 7.65, containing 100 mM NaCl

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 mM solution of hippuryl-L-arginine in the Tris-HCl buffer. This solution should be prepared fresh daily.[4]

    • Dilute the this compound enzyme solution in cold deionized water to a concentration of 4-8 units/mL immediately before use.[4]

  • Assay:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • In a quartz cuvette, add 2.90 mL of the 1.0 mM hippuryl-L-arginine solution.

    • Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.[3]

    • Initiate the reaction by adding 0.10 mL of the diluted this compound enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.[4]

    • Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

One unit of this compound is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.[4]

Spectrophotometric Assay for Carboxypeptidase A Activity

Similar to the CPB assay, this method measures the increase in absorbance at 254 nm due to the hydrolysis of a specific substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine

  • 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl

  • Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.[5]

    • Prepare the Carboxypeptidase A enzyme solution according to the manufacturer's instructions.

  • Assay:

    • Set the spectrophotometer to 254 nm and equilibrate to 25°C.

    • To a cuvette, add 2.0 mL of the hippuryl-L-phenylalanine solution and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.[6]

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

    • Record the increase in absorbance at 254 nm for 3-5 minutes and determine the ΔA₂₅₄/min from the initial linear portion of the curve.[6]

C-Terminal Cleavage using Endopeptidases (Lys-C and Arg-C)

Lys-C and Arg-C are endopeptidases that offer high specificity for internal lysine and arginine residues, respectively. While not exopeptidases like CPB, they are relevant alternatives for specific cleavage at basic residues.

General Protocol for In-Solution Digestion:

  • Dissolve the protein substrate in a suitable buffer (e.g., 100 mM NH₄HCO₃, pH 8.5 for Lys-C).[7]

  • Add the respective protease (Lys-C or Arg-C) at an enzyme-to-substrate ratio typically ranging from 1:20 to 1:100 (w/w).[7]

  • Incubate the reaction mixture at 37°C for 2 to 18 hours.[7]

  • The resulting peptides can be analyzed by mass spectrometry to confirm cleavage.

Chemical Cleavage of C-Terminal Arginine

A recently developed chemical method provides a non-enzymatic alternative for the selective cleavage of C-terminal arginine residues.[2]

Materials:

  • Peptide with a C-terminal arginine

  • 9,10-phenanthrenequinone

  • 0.08 M NaOH solution in 9:1 H₂O/Acetonitrile (ACN)

Procedure:

  • Incubate the peptide with 3 equivalents of 9,10-phenanthrenequinone in the NaOH/H₂O/ACN solution.

  • Maintain the reaction at 37°C for 3 hours.[2]

  • The cleavage can be analyzed by techniques such as HPLC and mass spectrometry.

Visualizing the Workflow

To better understand the experimental process for validating this compound activity, the following diagram illustrates the key steps of the spectrophotometric assay.

CPB_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Buffer Prepare Tris-HCl Buffer (pH 7.65) Substrate Prepare 1.0 mM Hippuryl-L-Arginine Buffer->Substrate Equilibrate Equilibrate Spectrophotometer and Substrate to 25°C Substrate->Equilibrate Enzyme Prepare CPB Enzyme Solution Initiate Initiate Reaction (Add Enzyme) Enzyme->Initiate Equilibrate->Initiate Measure Measure Absorbance Increase at 254 nm Initiate->Measure Calculate Calculate Rate (ΔA₂₅₄/min) Measure->Calculate Activity Determine Enzyme Activity (Units/mg) Calculate->Activity

Caption: Workflow for this compound activity assay.

Signaling Pathways and Logical Relationships

The enzymatic action of this compound is a straightforward hydrolytic cleavage. The logical relationship in a typical validation experiment involves comparing the activity of the enzyme on its specific substrate against controls and alternatives.

Logical_Relationship cluster_enzyme Enzyme cluster_substrate Substrate cluster_products Products cluster_alternatives Alternatives CPB This compound Products Cleaved Peptide + Free Arg/Lys CPB->Products Hydrolysis CPA Carboxypeptidase A (Different Specificity) CPB->CPA Compare Endo Endopeptidases (Lys-C, Arg-C) CPB->Endo Compare Chemical Chemical Cleavage CPB->Chemical Compare Substrate Peptide with C-terminal Arg/Lys Substrate->CPB

References

A Researcher's Guide to Quantitative C-Terminal Cleavage Analysis: Carboxypeptidase B vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the precise characterization of a protein's C-terminus is a critical step in understanding its structure, function, and stability. Carboxypeptidase B (CPB) is a key enzyme in this process, valued for its high specificity in cleaving basic amino acid residues, namely arginine and lysine (B10760008), from the C-terminal end of proteins and peptides. This guide provides a comprehensive quantitative comparison of CPB with alternative enzymatic and chemical methods for C-terminal analysis, supported by experimental data and detailed protocols to inform your selection of the most appropriate technique.

This guide will delve into the quantitative analysis of C-terminal cleavage, comparing this compound with other common carboxypeptidases and alternative analytical methods. We will explore the kinetic parameters of these enzymes, the efficiency and sensitivity of different approaches, and provide detailed experimental protocols to assist in methodological selection and application.

Performance Comparison of C-Terminal Analysis Methods

The choice of method for C-terminal analysis depends on several factors, including the nature of the C-terminal residue, the required sensitivity, and the overall experimental goals. Below is a comparative overview of the primary enzymatic and chemical methods.

Enzymatic Cleavage: A Comparative Look at Carboxypeptidases

Carboxypeptidases are a group of exopeptidases that catalyze the cleavage of the C-terminal peptide bond. Their substrate specificity is a key differentiator.

This compound (CPB) is highly specific for C-terminal basic amino acids (Arginine and Lysine).[1] This specificity makes it an invaluable tool for confirming the presence of these residues at the C-terminus and for their removal in applications such as protein crystallization or therapeutic protein modification.

Carboxypeptidase A (CPA) , in contrast, preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains, such as phenylalanine, tyrosine, tryptophan, leucine, and isoleucine.[1] It is generally not effective for cleaving basic amino acids, proline, or glycine.[2]

Carboxypeptidase Y (CPY) exhibits broader substrate specificity compared to CPA and CPB, and is capable of cleaving most C-terminal amino acids, including proline, although at varying rates.[3][4] This makes it a useful tool for general C-terminal sequencing.

Table 1: Substrate Specificity of Common Carboxypeptidases

EnzymePrimary Substrate SpecificityComments
This compound (CPB) C-terminal Arginine and LysineHighly specific for basic residues.
Carboxypeptidase A (CPA) C-terminal aromatic and branched aliphatic residues (Phe, Tyr, Trp, Leu, Ile)Ineffective for basic residues and proline.[2]
Carboxypeptidase Y (CPY) Broad specificity, cleaves most C-terminal amino acids, including ProlineUseful for general C-terminal sequencing.[3]
Quantitative Kinetic Comparison

The efficiency of an enzyme is best described by its kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate. A lower Km suggests higher affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of Carboxypeptidases for Various Substrates

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Bovine this compound Hippuryl-L-Arginine0.21105005.0 x 10⁷[5]
Bovine this compound Hippuryl-L-Lysine7.7220002.86 x 10⁶[5]
Camel this compound Hippuryl-L-Arginine0.3236.231.13 x 10⁵[6]
Porcine this compound Benzoyl-Glycyl-L-Arginine--5.0 x 10⁵[6]
Porcine this compound Benzoyl-Glycyl-L-Lysine--2.9 x 10⁴[6]
Carboxypeptidase Y FA-Ala-Leu-OH0.051302.6 x 10⁶[3]
Carboxypeptidase Y FA-Ala-Lys-OH0.121.81.5 x 10⁴[3]
Carboxypeptidase Y FA-Ala-Arg-OH0.102.22.2 x 10⁴[3]

Note: Direct comparison of kinetic parameters across different studies should be done with caution due to variations in experimental conditions (e.g., pH, temperature, buffer composition).

Alternative Methods for C-Terminal Analysis

Beyond enzymatic cleavage, other methods offer alternative approaches to C-terminal analysis, each with its own set of advantages and limitations.

Mass Spectrometry (MS) has become a cornerstone of proteomics and offers a highly sensitive method for C-terminal sequencing.[7] In a typical "bottom-up" approach, the protein is digested with a sequence-specific protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The C-terminal peptide can be identified from the resulting spectra. This method can provide sequence information for multiple amino acids from the C-terminus.

Chemical Sequencing , such as the Edman degradation-based approach adapted for the C-terminus, provides a stepwise method for identifying C-terminal residues.[8] While historically significant, it is often less sensitive and more labor-intensive than MS-based methods.[9]

Table 3: Comparison of C-Terminal Analysis Methods

MethodPrincipleAdvantagesDisadvantagesTypical Sensitivity
This compound (CPB) Digestion Enzymatic cleavage of C-terminal Arg/LysHigh specificity, relatively simple protocol.Limited to basic C-terminal residues, provides limited sequence information per experiment.Low picomole to high femtomole
Carboxypeptidase Y (CPY) Digestion Enzymatic cleavage of most C-terminal residuesBroad specificity, useful for general sequencing.[3]Can result in a complex mixture of products, making data interpretation challenging.Low picomole to high femtomole
Mass Spectrometry (MS) Fragmentation and mass analysis of C-terminal peptidesHigh sensitivity, can provide sequence of multiple C-terminal residues, applicable to complex mixtures.[7]Requires sophisticated instrumentation and data analysis expertise.Low femtomole to attomole
Chemical Sequencing Stepwise chemical degradation of C-terminal residuesCan provide direct sequence information.Often lower yield and sensitivity compared to MS, can be labor-intensive.[8]Low to mid picomole

Experimental Protocols

Protocol 1: Quantitative Analysis of C-Terminal Cleavage by this compound

This protocol describes a standard spectrophotometric assay to determine the activity of this compound.

Materials:

  • This compound (from porcine pancreas)

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.65, containing 0.1 M NaCl)

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Prepare a 1.0 mM solution of hippuryl-L-arginine in Tris-HCl buffer.

  • Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.

  • Pipette 2.9 mL of the substrate solution into a quartz cuvette and place it in the spectrophotometer.

  • Allow the substrate to equilibrate to 25°C for 5 minutes and record a baseline reading.

  • Prepare a dilute solution of this compound in cold deionized water (e.g., 1-5 units/mL).

  • To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 254 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.

  • The activity of the enzyme can be calculated using the molar extinction coefficient of hippuric acid at 254 nm.

Protocol 2: General Workflow for C-Terminal Peptide Analysis by Mass Spectrometry

This protocol outlines the general steps for identifying a C-terminal peptide from a protein digest using mass spectrometry.

Materials:

  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Sequence-grade trypsin (or other suitable protease)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • C18 desalting column/tip

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Reduction and Alkylation:

    • Dissolve the protein sample in ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to stop the reaction.

    • Desalt the peptide mixture using a C18 column or tip according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.

    • Analyze the eluting peptides using tandem mass spectrometry.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra by searching against a protein database containing the sequence of the protein of interest.

    • The C-terminal peptide will be the one that aligns with the C-terminus of the protein sequence and does not contain a C-terminal trypsin cleavage site (unless the C-terminal residue is Lys or Arg).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in enzymatic cleavage analysis and the broader workflow of C-terminal sequencing.

experimental_workflow cluster_cpb This compound Cleavage Analysis protein Protein with C-terminal Arg/Lys cpb Add this compound protein->cpb cleavage Cleavage of C-terminal residue cpb->cleavage analysis Analyze released amino acid (e.g., HPLC) cleavage->analysis

Caption: Workflow for C-terminal cleavage analysis using this compound.

c_terminal_sequencing_logic cluster_methods C-Terminal Analysis Methods cluster_analysis Analysis start Protein Sample enzymatic Enzymatic Cleavage (e.g., CPB, CPY) start->enzymatic chemical Chemical Cleavage (e.g., Thiocyanate) start->chemical ms_direct Direct Mass Spectrometry (Top-down/Middle-down) start->ms_direct hplc HPLC Analysis of Released Amino Acids enzymatic->hplc ms Mass Spectrometry (LC-MS/MS) enzymatic->ms chemical->hplc chemical->ms ms_direct->ms end C-Terminal Sequence Information hplc->end ms->end

Caption: Logical relationships of different C-terminal sequencing methods.

Conclusion

The quantitative analysis of C-terminal cleavage is a multifaceted task with several robust methods at the researcher's disposal. This compound stands out for its exceptional specificity for C-terminal arginine and lysine residues, making it the gold standard for applications requiring targeted cleavage of these basic amino acids. For broader C-terminal sequencing, Carboxypeptidase Y offers a viable enzymatic alternative, while mass spectrometry provides the highest sensitivity and the most comprehensive sequence information. The choice of method should be guided by the specific research question, the nature of the protein of interest, and the available instrumentation. By understanding the quantitative performance and experimental requirements of each technique, researchers can confidently select and apply the most appropriate method for their C-terminal analysis needs.

References

A Comparative Guide to Carboxypeptidase A and B: Unraveling the Structural Basis of Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), two closely related pancreatic metalloexopeptidases. While both enzymes play crucial roles in protein digestion by cleaving C-terminal amino acids, their distinct substrate specificities are fundamental to their biological functions and have significant implications for their application in research and drug development. This document will objectively compare their structural features, catalytic mechanisms, and substrate preferences, supported by quantitative kinetic data and detailed experimental protocols.

Structural Basis of Specificity: A Tale of Two Pockets

Carboxypeptidase A and this compound are homologous enzymes, sharing a high degree of sequence and structural similarity. Both are zinc-dependent proteases, featuring a catalytic zinc ion coordinated by conserved histidine and glutamate (B1630785) residues within their active sites. The key to their divergent substrate specificities lies in the structural differences within their S1' substrate-binding pockets.

Carboxypeptidase A (CPA) exhibits a strong preference for C-terminal amino acids with bulky aromatic or branched aliphatic side chains, such as phenylalanine, tyrosine, tryptophan, and leucine.[1] This specificity is dictated by its S1' pocket, which is predominantly hydrophobic in nature. A critical residue at the bottom of this pocket is Isoleucine-255 (in bovine CPA). The nonpolar side chain of isoleucine contributes to the hydrophobic environment, favoring the binding of substrates with similar nonpolar side chains.

This compound (CPB) , in contrast, specifically cleaves basic amino acids, namely arginine and lysine (B10760008), from the C-terminus of peptides.[1] The defining feature of the CPB S1' pocket is the presence of a negatively charged residue, Aspartate-255 (in bovine CPB), at its base. This aspartate residue forms a salt bridge with the positively charged guanidinium (B1211019) or amino group of the arginine or lysine side chain of the substrate, anchoring it in the active site for catalysis. This single amino acid substitution from the isoleucine in CPA to aspartate in CPB is the primary determinant of their distinct specificities.

Comparative Analysis of the Active Sites

The catalytic mechanism for both enzymes is broadly conserved and involves the zinc ion, which polarizes the carbonyl group of the scissile peptide bond, and a glutamate residue (Glu-270 in CPA) that acts as a general base to activate a water molecule for nucleophilic attack.[2] However, the initial substrate recognition and binding are governed by the unique architecture of their respective S1' pockets.

Below is a diagram illustrating the key differences in the substrate-binding pockets of Carboxypeptidase A and this compound.

G Comparative View of Carboxypeptidase A and B Active Sites cluster_CPA Carboxypeptidase A Active Site cluster_CPB This compound Active Site cluster_conserved Conserved Catalytic Machinery CPA_pocket S1' Specificity Pocket (Hydrophobic) Isoleucine 255 (Ile255) CPA_substrate C-terminal Aromatic/Aliphatic Residue (e.g., Phenylalanine) CPA_pocket->CPA_substrate Hydrophobic Interactions Zinc Zn2+ CPA_substrate->Zinc Carbonyl O coordinates Zinc Arg127 Arg127 (Stabilizes Carbonyl) CPA_substrate->Arg127 CPB_pocket S1' Specificity Pocket (Charged) Aspartate 255 (Asp255) CPB_substrate C-terminal Basic Residue (e.g., Arginine) CPB_pocket->CPB_substrate Salt Bridge CPB_substrate->Zinc Carbonyl O coordinates Zinc CPB_substrate->Arg127 Glu270 Glu270 (General Base)

Caption: Key residues in the S1' pockets of CPA and CPB determine substrate specificity.

Quantitative Performance Comparison: Kinetic Parameters

The specificity of Carboxypeptidases A and B can be quantitatively assessed by comparing their kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for various substrates. Km is an indicator of the enzyme's affinity for a substrate (a lower Km indicates higher affinity), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the kinetic parameters of bovine Carboxypeptidase A and porcine this compound for their preferred and non-preferred substrates.

Table 1: Kinetic Parameters of Bovine Carboxypeptidase A

Substrate (C-terminal residue)Km (mM)kcat (s-1)kcat/Km (M-1s-1)
Hippuryl-L-Phenylalanine0.53571.1 x 105
Hippuryl-L-Tryptophan0.21281.3 x 105
Hippuryl-L-Leucine1.31007.7 x 104
Hippuryl-L-Arginine2.50.83.2 x 102

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Kinetic Parameters of Porcine this compound

Substrate (C-terminal residue)Km (mM)kcat (s-1)kcat/Km (M-1s-1)
Hippuryl-L-Arginine0.182001.1 x 106
Hippuryl-L-Lysine0.501503.0 x 105
Hippuryl-L-Phenylalanine5.01.22.4 x 102

Data is illustrative and compiled from various sources for comparative purposes.

As the data indicates, Carboxypeptidase A displays significantly higher catalytic efficiency for substrates with aromatic and aliphatic C-terminal residues, while its activity towards basic residues is markedly lower. Conversely, this compound is highly efficient in hydrolyzing peptides with C-terminal arginine and lysine, and shows very poor activity towards aromatic residues.

Experimental Protocols

General Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the general activity of Carboxypeptidase A and B.

Principle: The assay measures the increase in absorbance at 254 nm resulting from the cleavage of the peptide bond in a specific synthetic substrate, leading to the formation of hippuric acid.

Materials:

  • Carboxypeptidase A or B enzyme solution

  • Substrate stock solution (10 mM Hippuryl-L-Phenylalanine for CPA; 10 mM Hippuryl-L-Arginine for CPB)

  • Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • Prepare the reaction mixture in a quartz cuvette by adding:

    • 2.9 mL of Assay Buffer

    • 100 µL of the appropriate substrate stock solution (final concentration 0.33 mM)

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette. Mix gently by inverting the cuvette.

  • Immediately start recording the absorbance at 254 nm for 5-10 minutes.

  • Calculate the initial rate of reaction (ΔA254/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity (in Units/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute. The molar extinction coefficient for hippuric acid at 254 nm is required for this calculation.

Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters, Km and kcat.

Principle: The initial reaction rates are measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation, typically using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]), to determine Vmax and Km. kcat is then calculated from Vmax.

Materials:

  • Same as the General Enzyme Activity Assay, with a range of substrate concentrations.

Procedure:

  • Prepare a series of substrate dilutions in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km value.

  • For each substrate concentration, perform the enzyme activity assay as described in section 4.1 to determine the initial reaction rate (v0).

  • Plot the initial rates (v0) against the corresponding substrate concentrations ([S]).

  • To determine Km and Vmax, transform the data into a Lineweaver-Burk plot by plotting 1/v0 against 1/[S].[3]

  • Perform a linear regression on the Lineweaver-Burk plot. The y-intercept is equal to 1/Vmax, the x-intercept is equal to -1/Km, and the slope is Km/Vmax.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

G Workflow for Determining Kinetic Parameters cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare serial dilutions of substrate B Perform enzyme activity assay for each substrate concentration A->B C Measure initial reaction rates (v0) B->C D Plot 1/v0 vs. 1/[S] (Lineweaver-Burk Plot) C->D Data Input E Perform linear regression D->E F Determine Vmax and Km from intercepts E->F G Calculate kcat = Vmax / [E] F->G

Caption: A streamlined workflow for the experimental determination of enzyme kinetic parameters.

Conclusion

The distinct substrate specificities of Carboxypeptidase A and this compound are a direct consequence of a subtle yet critical difference in a single amino acid residue within their otherwise highly homologous active sites. The hydrophobic S1' pocket of CPA, characterized by Ile-255, favors the binding of aromatic and aliphatic residues, while the negatively charged Asp-255 in the S1' pocket of CPB is tailored for the recognition of basic amino acids. This detailed understanding of the structural basis for their specificity, supported by quantitative kinetic data, is invaluable for researchers in designing specific inhibitors, developing targeted therapeutics, and utilizing these enzymes as precise tools in protein analysis and sequencing. The provided experimental protocols offer a robust framework for the characterization of these and other carboxypeptidases in the laboratory.

References

A Head-to-Head Comparison: Recombinant vs. Native Carboxypeptidase B in Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between recombinant and native enzymes is a critical decision impacting analytical accuracy and bioprocessing efficiency. This guide provides an objective comparison of recombinant and native Carboxypeptidase B (CPB), supported by experimental data, to inform selection for key applications such as insulin (B600854) manufacturing and monoclonal antibody (mAb) characterization.

This compound is a vital exopeptidase that selectively cleaves C-terminal lysine (B10760008) and arginine residues from proteins and peptides. Its application is crucial in the pharmaceutical industry, particularly in the production of recombinant insulin, where it removes basic amino acids from the proinsulin precursor, and in the quality control of therapeutic antibodies, where it is used to analyze C-terminal lysine variants. While traditionally sourced from porcine pancreas, the advent of recombinant DNA technology has provided a compelling alternative. This guide delves into a detailed comparison of these two enzyme sources.

Performance and Purity: A Data-Driven Comparison

The primary advantages of recombinant this compound lie in its purity, lot-to-lot consistency, and safety. Native CPB, purified from animal sources, carries the inherent risk of contamination with other proteases, such as chymotrypsin (B1334515) and carboxypeptidase A, as well as potential adventitious agents like viruses.[1] Recombinant production in well-characterized host systems like E. coli or Pichia pastoris eliminates these risks, providing a more defined and safer product.[2][3]

Experimental data from comparative studies highlight the superior purity of recombinant CPB. One study demonstrated that recombinant CPB achieved a purity of 97.4% in reverse-phase HPLC and 99.1% in gel permeation chromatography, whereas CPB purified from porcine pancreas showed purities of 81.6% and 77.2%, respectively.[4]

In terms of enzymatic activity, recombinant technology allows for the production of highly active this compound. Commercially available native CPB typically has a specific activity in the range of 50 to 170 U/mg.[4] In contrast, various recombinant versions exhibit specific activities that are comparable or significantly higher, often ranging from ≥80 U/mg to over 210 U/mg.[2][3][5]

FeatureRecombinant this compoundNative this compound
Source E. coli, Pichia pastoris, YeastPorcine or Human Pancreas
Purity (RP-HPLC) >95% (up to 97.4%)[4][5]Variable (e.g., 81.6%)[4]
Specific Activity ≥80 U/mg to >210 U/mg[2][3][5]~50 to 170 U/mg[4]
Contaminants Free of animal-derived viruses and contaminating proteases[1]Potential for chymotrypsin, carboxypeptidase A, and viral contamination[4]
Lot-to-Lot Consistency HighVariable
Safety High (Animal Origin Free)[5]Potential risks associated with animal-sourced materials

Key Applications and Experimental Protocols

The choice between recombinant and native CPB can significantly influence the outcome of critical biopharmaceutical processes. Here, we detail the experimental protocols for two major applications.

Production of Recombinant Insulin

The conversion of proinsulin to active insulin involves the enzymatic removal of a connecting peptide (C-peptide) and C-terminal basic amino acid residues. This is typically achieved through a two-step enzymatic process using trypsin and this compound.[6][7][8] The high purity and specific activity of recombinant CPB make it particularly well-suited for this application, ensuring efficient and specific cleavage without introducing unwanted proteolytic degradation of the final insulin product.

This protocol provides a general guideline for the enzymatic conversion of proinsulin.

Materials:

  • Proinsulin solution

  • Trypsin

  • Recombinant this compound

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)

  • Quenching solution (e.g., acid solution like 1M HCl)

  • HPLC system for analysis

Procedure:

  • Dissolve proinsulin in the reaction buffer to a desired concentration.

  • Add trypsin to the proinsulin solution at an optimized enzyme-to-substrate ratio and incubate at a controlled temperature (e.g., 25°C). The reaction progress can be monitored by HPLC.

  • Once the desired level of tryptic cleavage is achieved, add recombinant this compound to the reaction mixture. The optimal concentration of CPB should be determined empirically.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) and monitor the removal of C-terminal basic amino acids by HPLC.

  • When the conversion is complete, stop the reaction by adding the quenching solution to lower the pH.

  • The resulting insulin can be purified using chromatographic techniques.

G Proinsulin Proinsulin Intermediate Insulin Intermediate (with C-terminal basic residues) Proinsulin->Intermediate Cleavage of C-peptide Insulin Active Insulin Intermediate->Insulin Removal of C-terminal Lysine/Arginine Trypsin Trypsin CPB This compound

Proinsulin to Insulin Conversion Workflow
Characterization of Monoclonal Antibodies

The C-terminal lysine of the heavy chain of monoclonal antibodies is a common post-translational modification that can be clipped by carboxypeptidases.[9] This heterogeneity can affect the antibody's charge profile and is a critical quality attribute that needs to be monitored. This compound is used to remove these C-terminal lysines, allowing for a more homogenous sample for analysis by techniques like ion-exchange chromatography (IEX) or isoelectric focusing (IEF).[10] The high purity of recombinant CPB is advantageous here to avoid introducing artifacts from contaminating proteases.

This protocol outlines a general procedure for treating a monoclonal antibody with this compound prior to charge variant analysis.

Materials:

  • Monoclonal antibody sample

  • Recombinant this compound (reconstituted to 1 mg/mL in water)

  • Desalting columns (if necessary)

  • Reaction Buffer (if sample is desalted)

  • Incubator (37°C)

  • Quenching solution (e.g., citric acid)

  • Analytical system (e.g., IEX-HPLC, cIEF)

Procedure:

  • Sample Preparation: If the mAb formulation buffer contains inhibitors of CPB (e.g., citric acid), the sample should be desalted into a suitable reaction buffer.[10]

  • Enzyme Addition: Add recombinant this compound to the mAb sample at a ratio of approximately 1:100 (enzyme:sample, w/w). For example, add 1 µL of 1 mg/mL CPB to 100 µL of the mAb sample.[10]

  • Incubation: Gently vortex the mixture and incubate at 37°C for 30 minutes.[10]

  • Reaction Quenching (Optional but Recommended): To prevent residual CPB activity from digesting pI markers in IEF, the reaction can be stopped by adding an inhibitor like citric acid to a final concentration of 4 mM.[10]

  • Analysis: Analyze the treated sample using a suitable charge-based analytical method to confirm the removal of C-terminal lysine variants.

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis mAb Monoclonal Antibody (with C-terminal Lysine variants) Desalting Desalting (if necessary) mAb->Desalting Incubation Incubate with Recombinant CPB (37°C, 30 min) Desalting->Incubation Quenching Quench Reaction (e.g., Citric Acid) Incubation->Quenching Analysis Charge Variant Analysis (IEX, cIEF) Quenching->Analysis

References

A Researcher's Guide to Validating C-Terminal Tag Removal: A Comparative Analysis of Carboxypeptidase B and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise removal of affinity tags from recombinant proteins is a critical step to ensure the native structure and function of the final product. C-terminal tags, in particular, present a unique set of challenges for complete and scarless removal. This guide provides a comprehensive comparison of Carboxypeptidase B and other common methods for C-terminal tag cleavage, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.

Comparing the Tools of the Trade: A Head-to-Head Analysis

The choice of a C-terminal tag removal method depends on various factors, including the nature of the target protein, the specific tag utilized, downstream applications, and budget constraints. Below is a comparative overview of the most common enzymatic and chemical cleavage methods.

FeatureThis compoundCarboxypeptidase ATEV ProteaseIntein Self-CleavageChemical Cleavage (e.g., CNBr)
Principle ExopeptidaseExopeptidaseEndopeptidaseAutocatalytic CleavageChemical Hydrolysis
Specificity C-terminal Lysine (B10760008) (Lys) and Arginine (Arg)[1]C-terminal aromatic and aliphatic residues (e.g., for His-tags)[2][3]Specific seven-amino-acid sequence (ENLYFQ/G)[4][5][6]Specific intein sequenceMethionine (Met) residues[7][8]
Residues Left NoneNone1-2 amino acids (at the C-terminus of the protein)[9]None (ideally)[10][11]None
Cleavage Efficiency High for accessible C-terminal Lys/ArgVariable, dependent on protein structure and tag accessibility[12]Can approach 100% with optimization[4]>90% reported under optimal conditions[13]>80% reported, but can be incomplete[14]
Key Advantages Scarless removal, high specificity for basic residues.Effective for His-tags, leaves no extra residues.Highly specific recognition site, active in various buffers[6]No external protease required, single-step purification and cleavage possible[10][11][15]Low cost, no enzyme to remove.[7]
Key Disadvantages Limited to C-terminal Lys or Arg.Can exhibit non-specific cleavage, optimization often required.[12]Leaves residual amino acids on the target protein.[9]Can lead to premature cleavage in host cells, requires specific induction conditions (pH, thiols)[13][16]Harsh chemicals can denature or modify the protein, limited to proteins with internal Met residues.[7]
Validation Mass Spectrometry, SDS-PAGE, Western BlotMass Spectrometry, SDS-PAGE, Western BlotMass Spectrometry, SDS-PAGE, Western BlotMass Spectrometry, SDS-PAGE, Western BlotMass Spectrometry, SDS-PAGE, Western Blot

In-Depth Experimental Protocols

Detailed methodologies are crucial for successful and reproducible tag removal. The following sections provide standardized protocols for each of the compared methods.

This compound for Removal of C-terminal Basic Tags

This compound is a highly specific exopeptidase that sequentially removes basic amino acids (lysine and arginine) from the C-terminus of a protein.

Experimental Protocol:

  • Buffer Exchange: Dialyze the purified, tagged protein against a buffer compatible with this compound activity, typically 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Enzyme-to-Substrate Ratio: Add this compound to the protein solution at a weight ratio of 1:100 to 1:1000 (enzyme:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours. Time-course experiments are recommended to determine the optimal incubation time.

  • Reaction Termination: Stop the reaction by adding a protease inhibitor cocktail or by heat inactivation (e.g., 70°C for 15 minutes), if the target protein is thermostable. Alternatively, the enzyme can be removed by affinity chromatography if it is tagged.

  • Purification: Separate the tag-free protein from the cleaved tag and this compound using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Carboxypeptidase A for Removal of C-terminal His-tags

Carboxypeptidase A can be employed to remove C-terminal polyhistidine tags, as it preferentially cleaves aromatic and bulky aliphatic residues.

Experimental Protocol:

  • Buffer Preparation: Prepare a digestion buffer such as 50 mM Tris-HCl, 300 mM NaCl, pH 8.2.[3]

  • Enzyme Addition: Add Carboxypeptidase A to the purified His-tagged protein. An enzyme-to-substrate ratio of 1:100 (w/w) is a good starting point.

  • Incubation: Incubate the mixture at 37°C for 2 to 16 hours, monitoring the cleavage progress by SDS-PAGE.[3]

  • Enzyme Removal: Carboxypeptidase A can be removed after digestion using affinity chromatography, for example, with a lectin column if the enzyme is glycosylated.[2]

  • Final Purification: Purify the tagless protein using SEC or IEX to remove the cleaved His-tag and any remaining enzyme.

TEV Protease for Site-Specific C-terminal Cleavage

Tobacco Etch Virus (TEV) protease is a highly specific endopeptidase that recognizes a seven-amino-acid sequence (ENLYFQ/G) and cleaves between the glutamine and glycine/serine.

Experimental Protocol:

  • Protein Preparation: Ensure the purified protein with a C-terminal TEV cleavage site is in a suitable buffer, such as 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0.[6]

  • Enzyme Addition: Add TEV protease at a 1:100 (w/w) ratio of protease to target protein.[4]

  • Incubation: Incubate the reaction overnight at 4°C or for 1-4 hours at 30°C.[4][17]

  • Protease Removal: If the TEV protease is His-tagged, it can be easily removed using a Ni-NTA affinity column.

  • Purification: Separate the cleaved tag from the target protein by SEC.

Intein-Mediated Self-Cleavage

Inteins are protein domains that can self-excise from a precursor protein and ligate the flanking exteins. This system can be engineered for controlled C-terminal tag removal.

Experimental Protocol:

  • Protein Expression and Capture: Express the target protein fused to a C-terminal intein-chitin binding domain (CBD) tag. Lyse the cells and apply the clarified lysate to a chitin (B13524) resin column.

  • Induction of Cleavage: Induce on-column cleavage by flowing a buffer containing a thiol reagent (e.g., 50 mM DTT) through the column.[11] Some intein systems are induced by a pH shift.[13][16]

  • Incubation: Allow the cleavage reaction to proceed overnight at 4°C or for a shorter period at room temperature.[18]

  • Elution: Elute the tag-free target protein from the column. The intein-CBD tag remains bound to the resin.

  • Buffer Exchange: Dialyze the eluted protein into a final storage buffer.

Chemical Cleavage with Cyanogen Bromide (CNBr)

CNBr cleaves the peptide bond C-terminal to methionine residues. This method is less specific than enzymatic approaches but can be effective if the target protein lacks internal methionines.

Experimental Protocol:

  • Protein Preparation: Lyophilize the purified protein to remove all water.

  • Reaction Setup: Dissolve the protein in 70% formic acid. Add a 100-fold molar excess of CNBr.

  • Incubation: Incubate the reaction in the dark, under a fume hood, for 4-24 hours at room temperature.

  • Reaction Quenching: Quench the reaction by diluting with a large volume of water and then lyophilize to remove the formic acid and CNBr.

  • Purification: Purify the desired protein fragment from the cleaved tag and any other fragments using SEC or reversed-phase HPLC.

Visualizing the Workflow: From Tagged Protein to Validated Product

The following diagrams illustrate the general workflows for enzymatic tag removal and the subsequent validation steps.

Enzymatic_Tag_Removal_Workflow cluster_purification Protein Purification cluster_cleavage Enzymatic Cleavage cluster_separation Separation cluster_validation Validation TaggedProtein Tagged Target Protein ReactionMix Reaction Mixture (Protein + Enzyme) TaggedProtein->ReactionMix Add Enzyme Separation Chromatography (e.g., SEC, IEX) ReactionMix->Separation Separate Components Validation Analysis (MS, SDS-PAGE, WB) Separation->Validation Analyze Fractions

Figure 1. General workflow for enzymatic C-terminal tag removal and validation.

Validation_Methods cluster_input Input Samples cluster_analysis Analytical Techniques cluster_output Expected Outcome Uncleaved Uncleaved Protein SDS_PAGE SDS-PAGE Uncleaved->SDS_PAGE WesternBlot Western Blot Uncleaved->WesternBlot MassSpec Mass Spectrometry Uncleaved->MassSpec Cleaved Cleaved Protein Cleaved->SDS_PAGE Cleaved->WesternBlot Cleaved->MassSpec SDS_PAGE_Result Shift in molecular weight SDS_PAGE->SDS_PAGE_Result WB_Result Loss of tag-specific signal WesternBlot->WB_Result MS_Result Confirmation of correct C-terminus MassSpec->MS_Result

Figure 2. Key validation methods to confirm successful C-terminal tag removal.

Conclusion: Selecting the Optimal Strategy

Validating the complete and precise removal of C-terminal tags is paramount in recombinant protein production. This compound offers an excellent solution for scarless removal of C-terminal lysine or arginine tags. However, for other tag types or when cost is a major consideration, alternative methods such as Carboxypeptidase A, TEV protease, intein self-cleavage, or chemical cleavage provide viable options. By carefully considering the advantages and disadvantages of each method and employing rigorous validation techniques like mass spectrometry, SDS-PAGE, and Western blotting, researchers can confidently produce high-quality, tag-free proteins for their downstream applications.

References

Assessing the Purity of Commercial Carboxypeptidase B Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxypeptidase B (CPB), a crucial metalloenzyme that selectively cleaves C-terminal lysine (B10760008) and arginine residues, is an indispensable tool in protein characterization, sequencing, and the manufacturing of biotherapeutics like insulin (B600854) and monoclonal antibodies.[1] The purity of commercial CPB preparations is paramount, as contaminants can significantly impact experimental outcomes and the quality of the final product. This guide provides an objective comparison of methodologies to assess the purity of commercially available CPB, supported by detailed experimental protocols and comparative data.

Key Quality Attributes and Purity Assessment Methods

The purity of a commercial enzyme preparation is determined by its specific activity and the absence of undesirable contaminants.[2] For this compound, key quality attributes to consider are:

  • Specific Activity: A measure of the enzyme's catalytic efficiency, typically expressed in units per milligram of protein (U/mg).[2]

  • Molecular Integrity and Aggregation: The presence of the intact, monomeric form of the enzyme, and the absence of fragments or aggregates.

  • Contaminating Proteases: The absence of other proteases, such as chymotrypsin (B1334515) and carboxypeptidase A, which are common impurities in preparations derived from animal sources.[3][4]

  • Host Cell Impurities (for recombinant CPB): Residual host cell proteins (HCPs) and host cell DNA.[5][6]

  • Endotoxins: Lipopolysaccharides from Gram-negative bacteria that can elicit inflammatory responses.[5]

To evaluate these attributes, a panel of analytical techniques is employed. This guide focuses on the most critical methods for a comprehensive purity assessment.

Comparative Data of Commercial this compound Preparations

The following table summarizes the purity and activity data for three hypothetical commercial this compound preparations, representing typical specifications available in the market.

ParameterSupplier A (Recombinant, E. coli)Supplier B (Porcine Pancreas)Supplier C (Recombinant, Pichia pastoris)
Specific Activity (U/mg) ≥ 150≥ 130≥ 160
Purity by SDS-PAGE (%) > 98> 95> 98
Purity by SEC-HPLC (%) > 99 (monomer)> 95 (monomer)> 99 (monomer)
Chymotrypsin Activity Not Detected≤ 0.05%Not Detected
Host Cell Protein (ng/mg) ≤ 100N/A≤ 50
Host Cell DNA (ng/mg) ≤ 10N/A≤ 5
Endotoxin (EU/mg) ≤ 10Not Specified≤ 5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Specific Activity

This spectrophotometric assay measures the rate of hydrolysis of the synthetic substrate hippuryl-L-arginine.[7][8][9]

Materials:

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Temperature-controlled cuvette holder (25°C)

  • Quartz cuvettes

  • 0.025 M Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl

  • 1.0 mM Hippuryl-L-arginine in 0.025 M Tris-HCl, pH 7.65, with 0.1 M NaCl

  • This compound sample, diluted in reagent-grade water to 1-5 units/ml

Procedure:

  • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

  • Pipette 2.9 ml of the hippuryl-L-arginine substrate solution into a quartz cuvette.

  • Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.

  • Add 0.1 ml of the diluted CPB enzyme solution to the cuvette and mix by inversion.

  • Immediately start recording the increase in absorbance at 254 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

Calculation of Specific Activity: One unit of this compound is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-arginine per minute at 25°C and pH 7.65.[7][8]

Purity Assessment by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the molecular weight and purity of the enzyme preparation.[10]

Materials:

  • Vertical electrophoresis system

  • Power supply

  • Polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight standards

  • Coomassie Brilliant Blue or silver stain reagents

  • Destaining solution

Procedure:

  • Prepare the CPB sample by diluting it in Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the prepared sample and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analyze the gel for the presence of a single band at the expected molecular weight of CPB (approximately 34-36 kDa) and the absence of other protein bands.[1][6]

Purity Assessment by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size and is used to detect and quantify aggregates and fragments.[5]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-exclusion column suitable for protein separation (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • This compound sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject a known amount of the CPB sample onto the column.

  • Monitor the elution profile at 280 nm.

  • The intact, monomeric CPB will elute as a major peak. Higher molecular weight aggregates will elute earlier, and lower molecular weight fragments will elute later.

  • Calculate the percentage of the monomer peak area relative to the total peak area to determine the purity.

Experimental Workflow for CPB Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound preparation.

G cluster_0 Initial Characterization cluster_1 Purity and Integrity cluster_2 Contaminant Analysis Specific_Activity Specific Activity Assay (Hippuryl-L-Arginine) SDS_PAGE SDS-PAGE (Molecular Weight, Gross Purity) Specific_Activity->SDS_PAGE Protein_Concentration Protein Concentration (A280 or BCA) Protein_Concentration->SDS_PAGE SEC_HPLC SEC-HPLC (Aggregates, Fragments) SDS_PAGE->SEC_HPLC Protease_Assay Contaminating Protease Assay (e.g., Chymotrypsin) SEC_HPLC->Protease_Assay HCP_Assay Host Cell Protein ELISA (for recombinant CPB) Protease_Assay->HCP_Assay DNA_Assay Host Cell DNA qPCR (for recombinant CPB) HCP_Assay->DNA_Assay Endotoxin_Assay Endotoxin LAL Assay DNA_Assay->Endotoxin_Assay Commercial_CPB Commercial CPB Preparation Commercial_CPB->Specific_Activity Commercial_CPB->Protein_Concentration

Caption: Workflow for assessing the purity of commercial this compound.

Conclusion

The selection of a high-purity this compound preparation is critical for reliable and reproducible results in research and biopharmaceutical production. By employing a multi-faceted analytical approach encompassing activity assays, electrophoretic and chromatographic techniques, and specific contaminant testing, researchers can confidently select the most suitable commercial CPB for their applications. Recombinant CPB preparations generally offer higher purity and lot-to-lot consistency, with the absence of animal-derived protease contaminants. However, thorough in-house verification of any commercial enzyme preparation is always recommended.

References

A Comparative Guide to LC-MS Methods for Validating Carboxypeptidase B Cleavage Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of Carboxypeptidase B (CpB) cleavage sites, a critical quality attribute in the development and manufacturing of therapeutic proteins, particularly monoclonal antibodies (mAbs). Understanding and controlling the C-terminal processing of lysine (B10760008) and arginine residues is essential for ensuring product consistency, efficacy, and safety.

Introduction to this compound and C-terminal Lysine Clipping

This compound is an exopeptidase that specifically cleaves basic amino acids, namely lysine and arginine, from the C-terminus of proteins and peptides. In the context of recombinant monoclonal antibodies produced in mammalian cell culture, heterogeneity in the C-terminal lysine of the heavy chain is a common post-translational modification. This heterogeneity arises from incomplete cleavage of the C-terminal lysine by endogenous carboxypeptidases within the host cells. While often not impacting the primary function of the antibody, the level of C-terminal lysine clipping is considered a critical quality attribute (CQA) as it can affect the molecule's charge profile and is an indicator of manufacturing process consistency.[1] In vitro treatment with this compound is a standard method to remove any remaining C-terminal lysines, resulting in a more homogeneous product.[2] LC-MS methods are then employed to confirm the complete and specific cleavage.

Comparison of LC-MS Methodologies

The validation of CpB cleavage sites primarily relies on LC-MS techniques that can differentiate between the lysine-containing and the cleaved forms of the protein. The choice of method depends on the desired level of detail, throughput, and the specific characteristics of the therapeutic protein.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Cation-Exchange Chromatography-Mass Spectrometry (CEX-MS) Separates proteins based on differences in their surface charge. The removal of a positively charged lysine residue by CpB leads to a discernible shift in the elution profile.High resolution for charge variants, provides information on the overall charge heterogeneity of the sample.[2][3]Mobile phases are not always MS-friendly, potentially requiring buffer exchange or specialized interface.Routine quality control and release testing to monitor C-terminal lysine heterogeneity.
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Separates proteins based on hydrophobicity. While not the primary mode of separation for this application, it can be used for intact mass analysis before and after CpB treatment.Compatible with standard MS-friendly mobile phases, high sensitivity.Less effective at resolving charge variants compared to CEX.Intact mass confirmation of complete lysine removal.
Middle-Down/Top-Down Mass Spectrometry Involves the analysis of large protein fragments (middle-down) or the intact protein (top-down) without prior digestion into small peptides.[4][5][6][7]Provides information on co-occurring modifications on the same molecule, reduced sample preparation complexity compared to peptide mapping.[5]Requires high-resolution mass spectrometers, data analysis can be complex.In-depth characterization of product heterogeneity and confirmation of cleavage at the subunit or intact protein level.
Peptide Mapping (Bottom-Up Proteomics) The protein is digested into smaller peptides (e.g., with trypsin) before and after CpB treatment. The C-terminal peptides are then identified and quantified by LC-MS/MS.Provides site-specific information, can identify other modifications simultaneously.[8][9]More complex and time-consuming sample preparation, potential for introducing artifacts during sample handling.Detailed characterization and confirmation of the specific cleavage site.

Experimental Protocols

General this compound Digestion Protocol for Monoclonal Antibodies

This protocol is a general guideline and may require optimization for specific monoclonal antibodies.

Materials:

  • Monoclonal antibody sample

  • Recombinant this compound (CpB)

  • Digestion Buffer (e.g., 150 mM ammonium (B1175870) acetate)[10]

  • Desalting columns or filters (if necessary)[11]

  • Quenching solution (e.g., citric acid)[11]

Procedure:

  • Sample Preparation: If the mAb is in a formulation buffer that may inhibit CpB activity, perform a buffer exchange into a suitable digestion buffer using a desalting column or centrifugal filter.[11]

  • Enzyme Preparation: Reconstitute or dilute CpB to the desired concentration in an appropriate buffer.

  • Digestion: Add CpB to the mAb sample at a specific enzyme-to-substrate ratio (e.g., 1:100 to 5:1 w/w).[10][11]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes to 2 hours).[10][11][12]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent like citric acid to a final concentration of 4 mM to inhibit CpB activity, especially if subsequent analysis involves standards susceptible to CpB cleavage.[11]

  • LC-MS Analysis: Proceed immediately with the chosen LC-MS method for analysis.

Representative CEX-MS Method for C-terminal Lysine Variant Analysis

Instrumentation:

  • HPLC system with a weak cation-exchange (WCX) column (e.g., ProPac WCX-10)[2][3]

  • High-resolution mass spectrometer

Mobile Phases:

  • Mobile Phase A: 10 mM sodium phosphate, pH 7.2[13]

  • Mobile Phase B: 25 mM sodium phosphate[13]

Gradient:

  • A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the different charge variants. The specific gradient profile will need to be optimized for the antibody of interest.

Mass Spectrometry Parameters:

  • Operate the mass spectrometer in positive ion mode.

  • Acquire data in a mass range appropriate for the intact or subunit mass of the antibody.

Quantitative Data on this compound Digestion Efficiency

The efficiency of CpB digestion is crucial for accurate validation. The following table summarizes representative quantitative data on CpB cleavage efficiency on peptides. It is important to note that the efficiency on intact proteins may vary.

Peptide SequenceEnzyme:Substrate RatioIncubation TimeCleavage Efficiency (%)Reference
E. coli tryptic digests (internal peptides)Not specifiedNot specified92.1 ± 0.7[14]
Peptides ending with PKNot specifiedNot specified0.4 ± 0.4[14]
Peptides ending with PRNot specifiedNot specified27.2 ± 0.6[14]

Note: This data is from a study on a complex peptide mixture and highlights the sequence-dependent nature of CpB cleavage efficiency.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results. The following diagram illustrates the key steps in the validation of this compound cleavage sites using LC-MS.

cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS Analysis cluster_data Data Analysis mAb Monoclonal Antibody Sample buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange add_cpb Add this compound buffer_exchange->add_cpb incubation Incubation (e.g., 37°C, 30 min) add_cpb->incubation quench Quench Reaction (e.g., Citric Acid) incubation->quench lc_separation LC Separation (CEX, RPLC, etc.) quench->lc_separation ms_detection Mass Spectrometry (Intact Mass, MS/MS) lc_separation->ms_detection data_processing Data Processing & Interpretation ms_detection->data_processing validation_report Validation of Cleavage Site data_processing->validation_report

References

A Head-to-Head Comparison of C-Terminal Sequencing Methods: Chemical Degradation vs. Carboxypeptidase B Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein characterization is paramount. C-terminal sequencing, the determination of the amino acid sequence at the carboxyl-terminus of a protein, provides critical information for confirming protein identity, detecting post-translational modifications, and ensuring the quality of biopharmaceuticals. Two prominent methods for C-terminal sequencing are chemical degradation, most notably the Schlack-Kumpf degradation using isothiocyanate reagents, and enzymatic digestion with Carboxypeptidase B.

This guide offers an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Performance Characteristics

Quantitative data from various studies have been summarized below to provide a clear comparison of the two methods.

FeatureChemical C-Terminal Sequencing (Thiocyanate Degradation)This compound Digestion
Principle of Method Stepwise chemical degradation of the C-terminal amino acid.Enzymatic cleavage of C-terminal basic amino acids.
Specificity General, sequences most amino acids.Specific for C-terminal lysine (B10760008) and arginine residues.
Sequence Length Typically 4-10 residues, up to 15 in some cases.[1]Typically 1-5 residues, but can be up to 20 with mass spectrometry analysis.[2]
Sample Requirement High picomole to low nanomole range.[1][3]Low picomole to low nanomole range.[4]
Throughput Can be automated with a cycle time of about 1 hour per residue.[5]Can be rapid for single-residue confirmation; time-course analysis is required for sequencing multiple residues.
Key Advantages - Broad specificity for different amino acids.- Can sequence through some modified residues.- Amenable to automation.- High specificity for target residues.- Milder reaction conditions.- Can be very rapid for confirming the C-terminal residue.
Key Limitations - Can be inhibited by proline residues.- Involves harsh chemical reagents.- Reagent stability can be a concern.[3]- Limited to proteins with C-terminal basic amino acids.- Digestion can be hindered by protein structure and post-translational modifications.[6]

Delving Deeper: A Detailed Comparison

Chemical C-Terminal Sequencing: The Workhorse for Broad Applicability

Chemical C-terminal sequencing, primarily through the Schlack-Kumpf degradation, offers a robust method for determining the C-terminal sequence of a wide range of proteins and peptides.[7] This method is particularly valuable for proteins with blocked N-termini, where traditional Edman degradation is not feasible.[8]

The process involves the chemical derivatization of the C-terminal carboxyl group with an isothiocyanate reagent, followed by cleavage of the derivatized terminal amino acid.[9] This cycle is repeated to sequentially identify the amino acids from the C-terminus. Advances in this technique have led to improved sensitivity, allowing for the analysis of samples in the picomole range.[1]

However, the method is not without its challenges. The chemistry can be harsh, potentially leading to side reactions and sample degradation. Furthermore, the presence of proline at the C-terminus can hinder or block the degradation process, although recent advancements have shown some success in sequencing through proline residues.[1]

This compound Digestion: Precision for Basic Residues

This compound is a highly specific exopeptidase that selectively cleaves basic amino acids, namely lysine and arginine, from the C-terminus of proteins and peptides.[10] This high degree of specificity makes it an excellent tool for confirming the presence of these residues at the C-terminus, a critical quality attribute for many therapeutic proteins like monoclonal antibodies.[11]

The enzymatic digestion is performed under mild conditions, which helps to preserve the integrity of the protein. The analysis of the cleaved amino acids or the resulting truncated peptide can be rapidly performed, often using mass spectrometry.[2]

The primary limitation of this compound is its narrow specificity. It is ineffective for proteins that do not terminate with a basic amino acid. The efficiency of the digestion can also be influenced by the protein's secondary and tertiary structure, as well as by post-translational modifications near the C-terminus.[6]

Experimental Workflows and Protocols

To provide a practical understanding of these methods, the following sections detail the experimental workflows and key protocols.

Logical Workflow for C-Terminal Sequencing

G cluster_prep Sample Preparation cluster_methods Sequencing Method cluster_analysis Analysis cluster_data Data Interpretation start Protein/Peptide Sample purification Purification & Buffer Exchange start->purification chem_seq Chemical C-Terminal Sequencing purification->chem_seq cpb_digest This compound Digestion purification->cpb_digest hplc HPLC/UPLC Analysis chem_seq->hplc Analyze thiohydantoin amino acids ms Mass Spectrometry (MALDI-TOF or LC-MS) cpb_digest->ms Analyze cleaved amino acids or truncated peptide sequence_id Sequence Identification hplc->sequence_id ms->sequence_id

Caption: General workflow for C-terminal protein sequencing.

Experimental Protocol: Chemical C-Terminal Sequencing (Thiocyanate Degradation)

This protocol is a generalized representation of the Schlack-Kumpf degradation method.

  • Protein Immobilization (Optional but Recommended): The protein/peptide sample (typically 1-10 nmol) is covalently attached to a solid support, such as a DITC-activated membrane, to facilitate reagent removal.

  • Activation and Derivatization:

    • The immobilized sample is treated with a mixture of acetic anhydride (B1165640) and acetic acid to activate the C-terminal carboxyl group.[9]

    • An isothiocyanate reagent (e.g., ammonium (B1175870) thiocyanate (B1210189) or a more stable derivative like triphenylgermanyl isothiocyanate) is added to form a peptidyl-thiohydantoin.[3][9]

  • Cleavage:

    • The derivatized C-terminal amino acid is cleaved from the peptide chain under basic conditions (e.g., using 0.1 M NaOH).[9]

  • Extraction and Identification:

    • The released amino acid thiohydantoin is extracted with an organic solvent.

    • The extracted sample is dried and reconstituted in a suitable solvent for analysis by HPLC or mass spectrometry.

  • Cycle Repetition: The remaining immobilized peptide is subjected to subsequent cycles of activation, derivatization, and cleavage to determine the next amino acid in the sequence.

G start Start: Protein/Peptide step1 Activation (Acetic Anhydride) start->step1 step2 Derivatization (Isothiocyanate) step1->step2 step3 Cleavage (Base) step2->step3 step4 Analysis of Cleaved Amino Acid Thiohydantoin (HPLC/MS) step3->step4 step5 Repeat Cycle with Truncated Peptide step4->step5 step5->step1 end End: Sequence Determined step5->end

Caption: Workflow for chemical C-terminal sequencing.

Experimental Protocol: this compound Digestion

This protocol provides a general guideline for C-terminal sequencing using this compound.

  • Sample Preparation:

    • The protein/peptide sample (typically 1-100 pmol) is dissolved in a suitable digestion buffer (e.g., 20 mM Tris-HCl, pH 7.5-8.0).

    • If the sample contains inhibitors of this compound, a buffer exchange step is necessary.[11]

  • Enzymatic Digestion:

    • This compound is added to the sample at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

    • The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the digestion.

  • Reaction Quenching: The reaction in the aliquots is stopped by adding an acid (e.g., formic acid) or by heating.

  • Analysis by Mass Spectrometry:

    • The aliquots are analyzed by MALDI-TOF or LC-MS to identify the released amino acids or the mass of the truncated peptide.

    • By plotting the release of amino acids over time, the C-terminal sequence can be deduced.

G start Start: Protein/Peptide step1 Add this compound start->step1 step2 Incubate at 37°C step1->step2 step3 Take Aliquots at Different Time Points step2->step3 step4 Quench Reaction step3->step4 step5 Analyze by Mass Spectrometry step4->step5 step6 Determine Sequence from Time-Course Data step5->step6 end End: Sequence Determined step6->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Carboxypeptidase B, including detailed personal protective equipment (PPE) recommendations, operational plans for handling and storage, and compliant disposal procedures.

Personal Protective Equipment (PPE)

While this compound is generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioRecommended Personal Protective Equipment
Routine Handling & Preparation Eye Protection: Safety glasses with side shields or safety goggles.[1][3][4] Hand Protection: Standard laboratory gloves (e.g., nitrile).[1][3][4] Body Protection: Laboratory coat or other protective clothing.[1][3][4]
Spill Cleanup (Small) Eye Protection: Safety goggles.[1][5] Hand Protection: Chemical-resistant gloves.[1][3] Body Protection: Laboratory coat or apron.[1] Respiratory Protection: Generally not required for small spills of a non-volatile liquid. If dealing with a powder, a dust mask (e.g., N95) may be appropriate to avoid inhalation.
Emergency Situations (Large Spill or Aerosol Generation) Eye Protection: Chemical safety goggles and a face shield.[6] Hand Protection: Heavy-duty, chemical-resistant gloves.[6] Body Protection: Chemical-resistant apron or gown over a lab coat.[1] Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, a suitable respirator should be worn.[3][4][6]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and maintaining the integrity of the enzyme.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and catalog number on the container match the order.

  • Ensure the container is tightly sealed.

2. Storage:

  • Store this compound in a tightly closed container at its recommended temperature, typically -20°C, to maintain its activity.[1][2][7]

  • The storage area should be clearly labeled.

3. Preparation and Handling:

  • Always handle this compound in a well-ventilated area.[1][3]

  • Wear the appropriate PPE as outlined in the table above for routine handling.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent the formation of dust or aerosols. If working with a lyophilized powder, open the container carefully.

  • Use designated labware and equipment.

4. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material.

  • Clean the spill area with a suitable disinfectant or detergent and water.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Ventilate the area after the material has been picked up.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, should be considered contaminated waste.

  • Collect all solid biohazardous waste in a designated, leak-proof, and clearly labeled red biohazard bag.[8]

2. Disposal of Unused Product:

  • Unused or expired this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]

  • It is recommended to contact a licensed professional waste disposal service for guidance.[1]

3. Decontamination and Disposal of Contaminated Materials:

  • For low-risk biohazardous waste, autoclaving may be a suitable method of decontamination before disposal as regular trash.[9] Ensure the biohazard bag is not visible in the final disposal container.[9]

  • Liquid waste containing this compound may be decontaminated with an appropriate disinfectant (e.g., a fresh 10% bleach solution) before being flushed down the drain with copious amounts of water, if permitted by local regulations.[9]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe PPE Level cluster_action Action start Start: Assess Handling Scenario routine Routine Handling: - Safety Glasses - Lab Coat - Gloves start->routine Routine Lab Work spill Small Spill Cleanup: - Goggles - Lab Coat/Apron - Gloves - Dust Mask (if powder) start->spill Accidental Spill emergency Emergency (Large Spill/Aerosol): - Goggles & Face Shield - Gown/Apron - Heavy-Duty Gloves - Respirator start->emergency Large Spill or Aerosol Generation proceed Proceed with Task routine->proceed spill->proceed emergency->proceed

Caption: PPE selection workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxypeptidase B
Reactant of Route 2
Carboxypeptidase B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.